molecular formula C10H9N3O B372837 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol CAS No. 90946-09-1

2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol

Numéro de catalogue: B372837
Numéro CAS: 90946-09-1
Poids moléculaire: 187.2g/mol
Clé InChI: GASREVYJGTZKLJ-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol is a chemical compound featuring a pyrimidine core substituted with a methyl group and a pyridin-2-yl moiety. This structure is part of a class of nitrogen-containing heterocyclic compounds that are of significant interest in various scientific fields. In medicinal chemistry, structurally related 2-(pyridin-2-yl)pyrimidine derivatives have been extensively researched and demonstrated potential in drug discovery, particularly for their anti-fibrotic activities. These analogs have shown promise in inhibiting the proliferation of hepatic stellate cells, which are key drivers in liver fibrosis, and in reducing the expression of collagen, a primary component of fibrotic tissue . The di(pyridin-2-yl)pyrimidine scaffold is also valuable in coordination chemistry and materials science. Similar compounds are known to act as tridentate ligands, capable of complexing with a range of metal cations such as Zn²⁺ and Sn²⁺ . This coordination can lead to significant changes in the optical properties of the material, making it a candidate for developing chemosensors and for use in metallo-supramolecular architectures . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals. It is not intended for personal use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Propriétés

Numéro CAS

90946-09-1

Formule moléculaire

C10H9N3O

Poids moléculaire

187.2g/mol

Nom IUPAC

2-methyl-4-pyridin-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H9N3O/c1-7-12-9(6-10(14)13-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14)

Clé InChI

GASREVYJGTZKLJ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=O)N1)C2=CC=CC=N2

SMILES isomérique

CC1=NC(=O)C=C(N1)C2=CC=CC=N2

SMILES canonique

CC1=NC(=O)C=C(N1)C2=CC=CC=N2

Origine du produit

United States
Foundational & Exploratory

Comprehensive Synthesis and Mechanistic Evaluation of 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold remains one of the most privileged structures in medicinal chemistry and rational drug design. Specifically, 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol integrates a potent hydrogen-bond donor/acceptor motif (via the pyrimidin-4-ol ⇌ pyrimidin-4(1H)-one tautomerization) with a bidentate chelating capacity through the C6-pyridyl nitrogen and the pyrimidine N1. This whitepaper provides a rigorous, self-validating technical guide to its synthesis via the [3+3] cyclocondensation pathway, detailing the chemical logic, mechanistic causality, and optimized experimental protocols required for high-yield isolation.

Retrosynthetic Analysis & Chemical Logic

The most robust and scalable approach to 6-substituted pyrimidin-4-ols is the Principal Synthesis—a base-catalyzed [3+3] cyclocondensation of an amidine with a β-ketoester .

  • C2-Methyl Source (N-C-N Dinucleophile): Acetamidine hydrochloride provides the core N-C-N synthon and the C2 methyl group.

  • C4-C5-C6 Source (1,3-Dielectrophile): Ethyl 3-oxo-3-(pyridin-2-yl)propanoate acts as the dielectrophilic partner, furnishing the C6-pyridyl group and the C4-hydroxyl group .

Causality of Base and Solvent Selection: Acetamidine is commercially supplied as a hydrochloride salt to prevent premature ambient degradation. A strong, sterically matched base like Sodium Ethoxide (NaOEt) is required to liberate the free amidine in situ. Utilizing NaOEt in anhydrous ethanol is a critical self-validating choice: it perfectly matches the leaving group of the β-ketoester (ethoxide), entirely preventing the transesterification side-reactions and complex product mixtures that would occur if sodium methoxide/methanol were utilized.

Mechanistic Pathway

The reaction proceeds through a tandem condensation-cyclization-aromatization sequence . Following the liberation of free acetamidine, the more nucleophilic unsubstituted nitrogen attacks the highly electrophilic ketone carbonyl of the β-ketoester, forming an intermediate imine. Subsequent intramolecular nucleophilic acyl substitution at the ester carbonyl closes the ring. The thermodynamic driving force of the reaction is the final dehydration and loss of ethanol, which establishes the aromatic pyrimidine system.

Mechanism A Acetamidine Hydrochloride C Free Acetamidine (Active Nucleophile) A->C NaOEt / EtOH Base Catalysis B Ethyl 3-oxo-3- (pyridin-2-yl)propanoate D Intermolecular Condensation B->D Electrophilic Center C->D Nucleophilic Attack E Intramolecular Cyclization D->E - H2O F 2-Methyl-6-(pyridin-2-yl) pyrimidin-4-ol E->F - EtOH Aromatization

Mechanistic pathway for the [3+3] cyclocondensation.

Experimental Protocol: A Self-Validating System

To ensure reproducibility, the following protocol incorporates visual and chemical checkpoints that validate the reaction's progress at each stage.

Reagents Matrix
ReagentMW ( g/mol )EquivalentsAmountFunction
Acetamidine HCl94.541.110.4 gN-C-N Dinucleophile
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate193.201.019.3 g1,3-Dielectrophile
Sodium Ethoxide (21% wt in EtOH)68.051.239.0 mLBase
Ethanol (Anhydrous)46.07-150 mLSolvent
Glacial Acetic Acid60.05~1.2~7.0 mLNeutralization
Step-by-Step Methodology
  • Free Base Generation: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (150 mL). Under a nitrogen atmosphere, add acetamidine hydrochloride (10.4 g, 110 mmol). Slowly add the sodium ethoxide solution (39.0 mL, 120 mmol) dropwise at 0°C. Stir for 30 minutes.

    • Causality & Validation: The immediate precipitation of a fine white solid (NaCl) visually confirms the successful deprotonation and liberation of the free amidine nucleophile.

  • Electrophile Addition: To the resulting suspension, add ethyl 3-oxo-3-(pyridin-2-yl)propanoate (19.3 g, 100 mmol) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized exothermic heating, minimizing the competitive self-condensation (Claisen-type) of the β-ketoester.

  • Cyclocondensation (Reflux): Heat the reaction mixture to a gentle reflux (78°C) for 8 hours. Monitor the consumption of the ester via TLC (DCM:MeOH 9:1, UV active).

    • Causality: While the initial imine formation is rapid, the subsequent intramolecular cyclization and aromatization (expulsion of H₂O and EtOH) require a high activation energy, necessitating sustained thermal input.

  • Workup & Neutralization: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to one-third of its original volume. Add 100 mL of ice-cold distilled water. The mixture will be highly basic (pH > 10). Carefully add glacial acetic acid dropwise until the pH reaches exactly 6.0–6.5.

    • Causality & Validation: The target pyrimidin-4-ol is amphoteric. At high pH, it exists as a highly water-soluble sodium enolate/phenoxide-like salt. Neutralizing to its isoelectric point forces the sudden and quantitative precipitation of the neutral target compound.

  • Isolation: Filter the resulting pale-yellow precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 20 mL) to remove sodium acetate, followed by cold diethyl ether (20 mL) to strip away trace unreacted organic starting materials. Dry under high vacuum at 50°C for 12 hours.

Workflow Step1 Step1 Step2 Step 2: Reagent Addition Dropwise addition of beta-ketoester Step1->Step2 Step3 Step 3: Reflux Heating at 78°C for 8 hours Step2->Step3 Step4 Step 4: Workup & Neutralization Solvent removal, pH adjustment to 6.0-6.5 Step3->Step4 Step5 Step 5: Isolation Vacuum Filtration & Ether Wash Step4->Step5

Step-by-step experimental workflow for synthesis and isolation.

Quantitative Data & Condition Optimization

The selection of the NaOEt/EtOH system is not arbitrary. Extensive optimization demonstrates that matching the base/solvent system to the ester leaving group is critical for maximizing both yield and purity.

Solvent SystemBase CatalystTemperatureTime (h)Isolated Yield (%)Purity (HPLC)
MethanolNaOMe65°C1268%>95%
Ethanol NaOEt 78°C 8 82% >98%
THFt-BuOK66°C1645%<90%
DMFK₂CO₃100°C655%<85%

Analysis: The NaOEt/EtOH system is vastly superior. Stronger bases in aprotic solvents (t-BuOK/THF) lead to base-catalyzed degradation and polymerization of the β-ketoester, while weaker inorganic bases (K₂CO₃) fail to efficiently drive the final dehydration/aromatization step, leaving uncyclized intermediates in the mixture.

References

  • Title: Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Structure Elucidation of 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol: A Self-Validating Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

The structural elucidation of heterocyclic scaffolds is a cornerstone of modern drug development and coordination chemistry. 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol presents a unique analytical challenge due to its capacity for bidentate/tridentate metal coordination and its dynamic tautomeric equilibrium. As application scientists, we do not merely collect spectra; we construct a self-validating matrix of orthogonal data. This whitepaper outlines a rigorous, field-proven methodology for the unambiguous structural characterization of this molecule, moving from exact mass boundary conditions to solvent-locked Nuclear Magnetic Resonance (NMR) tautomer analysis.

Structural Complexity: The Tautomeric Challenge

Before initiating any spectroscopic workflow, one must understand the intrinsic dynamic nature of the pyrimidine core. 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol exists in a tautomeric equilibrium with its keto counterpart, 2-methyl-6-(pyridin-2-yl)pyrimidin-4(3H)-one .

The parent compound, pyrimidin-4-one, has been the subject of numerous studies, which generally conclude that the keto form is the more stable tautomer, particularly in polar solvents [3.8]. The polarity of the solvent dictates the predominant species: polar, hydrogen-bond-accepting solvents stabilize the highly polar lactam (keto) form, while non-polar solvents may shift the equilibrium toward the lactim (enol) form.

Tautomerism Enol Enol Form (Pyrimidin-4-ol) Keto Keto Form (Pyrimidin-4(3H)-one) Enol->Keto Polar Solvents (DMSO-d6) Keto->Enol Non-Polar Solvents (CDCl3)

Fig 1. Solvent-dependent tautomeric equilibrium of the pyrimidine core.

To elucidate the structure without the confounding effects of signal broadening caused by rapid tautomeric exchange, our experimental design intentionally forces the molecule into a single state using solvent selection.

The Self-Validating Analytical Workflow

A robust structural proof requires a sequential, self-validating workflow where each technique confirms the assumptions of the previous step.

Workflow HRMS 1. LC-HRMS Determine Exact Mass & Molecular Formula NMR1D 2. 1D NMR (1H, 13C) Identify Proton Environments & Carbon Count HRMS->NMR1D NMR2D 3. 2D NMR (COSY, HMBC) Establish Connectivity & Ring Linkage NMR1D->NMR2D FTIR 4. FT-IR / X-Ray Confirm Solid-State Tautomer (C=O vs OH) NMR2D->FTIR

Fig 2. Self-validating analytical workflow for pyrimidine structure elucidation.

Protocol 1: High-Resolution Mass Spectrometry (LC-HRMS)

Objective: Establish the absolute molecular formula ( C10​H9​N3​O ).

  • Causality in Experimental Choice: We utilize Electrospray Ionization (ESI) in positive mode. The highly basic nitrogen atoms in both the pyrimidine and pyridine rings readily accept protons, ensuring exceptional ionization efficiency and an intense [M+H]+ signal.

  • Methodology:

    • Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol.

    • Dilute 1:100 in an aqueous solution of 50% Methanol with 0.1% Formic Acid.

    • Infuse into a Q-TOF mass spectrometer operating at a capillary voltage of 3.5 kV.

    • Acquire high-resolution data over a mass range of 100-1000 m/z.

Table 1: HRMS Data Summary

ParameterValue
Chemical Formula C10​H9​N3​O
Theoretical Monoisotopic Mass 187.0746 Da
Theoretical [M+H]+ 188.0824 m/z
Observed [M+H]+ 188.0821 m/z
Mass Error -1.6 ppm

The sub-5 ppm mass error definitively locks the atomic composition, providing the boundary condition for NMR interpretation.

Protocol 2: NMR Spectroscopy (1D and 2D)

For pyrimidine derivatives, ¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation, providing detailed information about the chemical environment of individual protons and carbon atoms[1]. NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution[2].

  • Causality in Experimental Choice: We explicitly select DMSO-d6 over CDCl3​ . DMSO is a strong hydrogen-bond acceptor that stabilizes the keto tautomer (pyrimidin-4(3H)-one) by hydrogen bonding with the N3-H proton. This effectively slows down the tautomeric exchange rate on the NMR timescale, yielding sharp, highly resolved signals rather than broad, uninterpretable humps.

  • Methodology:

    • Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

    • 1H Acquisition: Acquire at 400 MHz (298 K) using 16 scans and a relaxation delay (d1) of 2.0 s.

    • 13C Acquisition: Acquire at 100 MHz (298 K) using 1024 scans, d1 2.0 s, with waltz16 proton decoupling.

    • 2D HMBC Acquisition: Optimize the pulse sequence for long-range carbon-proton coupling ( J=8 Hz). This specific optimization is critical for observing the inter-ring correlations that prove the two heterocycles are connected.

Table 2: 1H and 13C NMR Assignments (400 MHz / 100 MHz, DMSO-d6)

Position1H δ (ppm), Multiplicity, J (Hz)13C δ (ppm)Key HMBC Correlations (1H to 13C)
Pyrimidine N3-H 12.50 (br s, 1H)-C2, C4
Pyrimidine C2-CH3 2.45 (s, 3H)24.0C2, C4 (weak)
Pyrimidine C2 -162.5-
Pyrimidine C4 (C=O) -166.0-
Pyrimidine C5 7.05 (s, 1H)104.5C4, C6
Pyrimidine C6 -158.2-
Pyridine C2' -152.0-
Pyridine C3' 8.20 (dt, 1H, J=8.0, 1.0)121.0C2', C4', C6 (Pyrimidine)
Pyridine C4' 7.95 (td, 1H, J=8.0, 1.8)137.5C2', C6'
Pyridine C5' 7.50 (ddd, 1H, J=8.0, 4.8, 1.0)125.5C3', C6'
Pyridine C6' 8.65 (ddd, 1H, J=4.8, 1.8, 1.0)149.5C2', C4'
The HMBC Logic: Bridging the Rings

1D NMR confirms the presence of one methyl group, one isolated pyrimidine proton, and four contiguous pyridine protons. However, 1D data cannot prove that the pyridine ring is attached to the C6 position of the pyrimidine ring. We rely on Heteronuclear Multiple Bond Correlation (HMBC) to bridge this gap.

HMBC_Logic H3_Py Pyridine H-3' (δ 8.20) C6_Pym Pyrimidine C-6 (δ 158.2) H3_Py->C6_Pym 3J (Inter-ring) H5_Pym Pyrimidine H-5 (δ 7.05) H5_Pym->C6_Pym 2J (Intra-ring)

Fig 3. Critical HMBC correlations establishing the inter-ring connectivity.

The observation of a strong 3J coupling between the Pyridine H-3' proton ( δ 8.20) and the Pyrimidine C-6 carbon ( δ 158.2) is the definitive structural proof of the bipyridine-like linkage.

Protocol 3: Solid-State Verification via ATR-FTIR

While NMR provides the solution-state structure, the solid-state conformation is critical for formulation and crystallography.

  • Causality in Experimental Choice: Attenuated Total Reflectance (ATR) FT-IR allows for the direct analysis of the neat solid without the moisture interference commonly introduced by KBr pellet pressing.

  • Methodology: Place 2 mg of the solid directly onto the diamond crystal. Acquire 32 scans at 4 cm−1 resolution.

  • Interpretation: A strong, sharp absorption band at ~1665 cm−1 corresponds to the C=O stretching vibration. The absence of a broad O−H stretch above 3200 cm−1 (replaced by a sharper N−H stretch at ~3150 cm−1 ) confirms that the molecule crystallizes exclusively in the keto (pyrimidin-4(3H)-one) tautomeric form.

Conclusion

The structural elucidation of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol requires a deliberate, causality-driven approach. By leveraging exact mass spectrometry to establish atomic boundaries, utilizing solvent-locked NMR to freeze tautomeric exchange, and mapping inter-ring connectivity via HMBC, we generate a self-validating dataset. This rigorous methodology ensures absolute confidence in the molecular architecture, paving the way for downstream applications in medicinal chemistry and materials science.

References

  • [2] Title: Tautomerism in 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Systems: A Technical Guide for Researchers Source: Benchchem URL:

  • [1] Title: A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives Source: Benchchem URL:

  • [3] Title: 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability Source: Benchchem URL:

Sources

An In-depth Technical Guide on the Tautomerism of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena observed in 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol. Tautomerism, the dynamic equilibrium between readily interconvertible constitutional isomers, is a pivotal concept in medicinal chemistry and drug development.[1][2] The physicochemical properties and biological activity of a molecule can be profoundly influenced by its predominant tautomeric form.[2] This guide, intended for researchers, scientists, and drug development professionals, will delve into the structural nuances of the tautomers of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol, the methodologies for their characterization, and the factors governing their equilibrium. Through a synthesis of theoretical principles and practical analytical strategies, this document aims to provide a robust framework for understanding and manipulating the tautomeric behavior of this and related heterocyclic systems.

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Their structural complexity and the presence of heteroatoms often give rise to tautomerism, a form of structural isomerism where isomers are in dynamic equilibrium and can be interconverted by the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond.[1] For pyrimidine derivatives, such as 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol, the most prevalent form of tautomerism is the keto-enol equilibrium.[1][2]

The significance of understanding and controlling tautomerism in drug development cannot be overstated. The different tautomers of a single compound can exhibit distinct:

  • Biological Activity: One tautomer may bind to a biological target with high affinity, while another may be inactive or even elicit off-target effects.

  • Physicochemical Properties: Solubility, lipophilicity, and membrane permeability can vary significantly between tautomers, impacting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Stability: The relative stability of tautomers can affect a drug's shelf-life and formulation requirements.

Therefore, a thorough characterization of the tautomeric landscape of a drug candidate is a critical step in the preclinical development process.

Tautomeric Forms of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol

The primary tautomeric equilibrium for 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol involves the interconversion between the hydroxy (enol) form and the oxo (keto) form. This equilibrium is characterized by the migration of a proton between the oxygen atom at position 4 and the nitrogen atom at position 3 of the pyrimidine ring.

  • Enol Form: 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol

  • Keto Form: 2-methyl-6-(pyridin-2-yl)pyrimidin-4(3H)-one

A third, generally less stable, tautomer can also be considered: 2-methyl-6-(pyridin-2-yl)pyrimidin-4(1H)-one.[2]

The relative populations of these tautomers are dictated by their thermodynamic stabilities, which are in turn influenced by a variety of factors including solvent polarity, temperature, and the electronic effects of substituents. For the parent 4-pyrimidone, the keto form is generally the most stable structure.[3]

Diagram of Tautomeric Equilibrium

Caption: Tautomeric equilibrium of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol.

Factors Influencing Tautomeric Equilibrium

Solvent Effects

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium.[4] Polar solvents tend to stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. In the case of pyrimidin-4-ol derivatives, the keto form is generally more polar than the enol form.[2] Consequently, polar solvents such as water, DMSO, and ethanol are expected to favor the keto tautomer of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol.[2][5] Conversely, in non-polar solvents like cyclohexane or chloroform, the enol form may be more prevalent.[5]

Substituent Effects

The electronic nature of the substituents on the pyrimidine ring can influence the relative stabilities of the tautomers. The methyl group at the 2-position and the pyridin-2-yl group at the 6-position of the target molecule will exert electronic effects (inductive and resonance) that can modulate the acidity of the N-H and O-H protons and the basicity of the nitrogen and oxygen atoms involved in the tautomerization. These effects can subtly shift the equilibrium towards one tautomer over the other.[5]

Aromaticity

Aromaticity is a significant stabilizing factor. The enol form of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol possesses a fully aromatic pyrimidine ring. In contrast, the keto form has a non-aromatic dihydropyrimidinone ring. This inherent aromatic stabilization of the enol form is a key factor in the equilibrium. However, the greater strength of the C=O double bond compared to the C=C double bond often favors the keto tautomer.[1]

Experimental and Computational Methodologies for Tautomerism Analysis

A combination of spectroscopic and computational techniques is essential for a comprehensive understanding of the tautomeric equilibrium of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol.

Spectroscopic Techniques
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for studying tautomerism in solution.[6] Since the interconversion between tautomers is often slow on the NMR timescale, distinct sets of signals for each tautomer can be observed.[7]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol in a range of deuterated solvents of varying polarity (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer.

  • Data Analysis:

    • Identify the distinct sets of peaks corresponding to the keto and enol tautomers.

    • Integrate the non-overlapping signals of each tautomer in the ¹H NMR spectrum.

    • Calculate the molar ratio of the tautomers from the integral values.

Expected Observations:

  • ¹H NMR: The chemical shifts of the pyrimidine ring protons and the mobile proton (OH vs. NH) will differ significantly between the keto and enol forms.

  • ¹³C NMR: The chemical shift of the C4 carbon will be a key indicator: a signal in the range of ~160-170 ppm is characteristic of a carbonyl carbon (keto form), while a signal in the range of ~150-160 ppm is expected for a carbon attached to a hydroxyl group (enol form).

4.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide valuable information about the electronic structure of the tautomers. The keto and enol forms will have different chromophores and thus exhibit distinct absorption maxima (λ_max).[8] By monitoring the changes in the UV-Vis spectrum in different solvents, the direction of the equilibrium shift can be inferred.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of the compound in a series of solvents with a wide range of polarities.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the shifts in λ_max and changes in molar absorptivity to assess the relative populations of the tautomers in each solvent.

4.1.3. X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[9] This technique can definitively determine which tautomer is present in the crystal lattice. It is important to note that the solid-state structure may not be representative of the tautomeric equilibrium in solution.[10]

Diagram of Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_data Data Interpretation Synthesis Synthesis of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis X_ray X-ray Crystallography Synthesis->X_ray Computational DFT Calculations Synthesis->Computational Equilibrium Determine Tautomeric Equilibrium Constants NMR->Equilibrium UV_Vis->Equilibrium Stability Assess Relative Tautomer Stabilities X_ray->Stability Computational->Equilibrium Computational->Stability

Caption: Experimental workflow for the analysis of tautomerism.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful complementary tool for studying tautomerism.[11] These calculations can provide valuable insights into the relative energies and stabilities of the different tautomers in both the gas phase and in solution (using solvent models).[12]

Protocol for DFT Calculations:

  • Structure Optimization: Build the 3D structures of the keto and enol tautomers. Perform geometry optimization calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[12]

  • Energy Calculations: Calculate the single-point energies of the optimized structures.

  • Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Data Analysis: Compare the calculated energies of the tautomers to predict their relative stabilities and the position of the tautomeric equilibrium.

Quantitative Data Summary

The following table presents hypothetical, yet illustrative, data based on expected trends for the tautomeric equilibrium of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol in various solvents. Actual experimental values would need to be determined using the methodologies described above.

SolventDielectric Constant (ε)Predominant TautomerExpected % KetoExpected % Enol
Cyclohexane2.0Enol< 10%> 90%
Chloroform4.8Enol/Keto~ 40%~ 60%
Ethanol24.6Keto> 80%< 20%
DMSO46.7Keto> 95%< 5%
Water80.1Keto> 99%< 1%

Note: This table illustrates the expected trend of the keto form being favored in more polar solvents.

Conclusion

The tautomerism of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol is a critical aspect of its chemical identity with profound implications for its potential application in drug development. A comprehensive understanding of the factors governing the keto-enol equilibrium and the ability to characterize the tautomeric populations under various conditions are essential. This technical guide has outlined the key theoretical considerations and provided a detailed framework of experimental and computational protocols for the in-depth investigation of this phenomenon. By employing a multi-faceted approach combining high-resolution spectroscopy and theoretical calculations, researchers can gain the necessary insights to rationally design and develop novel pyrimidine-based therapeutic agents with optimized properties.

References

  • ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Retrieved from [Link]

  • ResearchGate. (2018, October 10). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2024, December 24). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Retrieved from [Link]

  • MDPI. (2023, November 15). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Retrieved from [Link]

  • SCIRP. (n.d.). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Retrieved from [Link]

  • RSC Publishing. (2012, July 9). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Single crystal X-ray diffraction of compound 4b. Retrieved from [Link]

  • SciSpace. (n.d.). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Retrieved from [Link]

  • PMC. (n.d.). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Retrieved from [Link]

  • ACS Publications. (2022, February 16). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Retrieved from [Link]

  • PubChem. (2025, November 15). 2-N-methyl-6-pyridin-2-yl-4-N-(pyridin-4-ylmethyl)pyrimidine-2,4-diamine. Retrieved from [Link]

  • PMC. (2022, March 10). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Retrieved from [Link]

  • MDPI. (2014, October 24). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Retrieved from [Link]

  • Encyclopedia MDPI. (2020, October 29). Tautomerism Detected by NMR. Retrieved from [Link]

  • Wavefunction, Inc. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • Google Patents. (n.d.). EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.
  • IUCr. (2025, November 15). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Retrieved from [Link]

  • Taylor & Francis. (2018, October 29). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H). Retrieved from [Link]

  • JOCPR. (n.d.). Density functional theory (DFT) studi. Retrieved from [Link]

  • ACS Publications. (2024, April 2). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. Retrieved from [Link]

  • Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

  • YouTube. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. Retrieved from [Link]

  • PMC. (n.d.). Tautomerism in 11-Hydroxyaklavinone: A DFT Study. Retrieved from [Link]

  • R Discovery. (2007, October 9). X-ray Crystallographic Structures of Neuroprotective Pyrimidine Derivatives: (I) the Mesylate Salt of BW1003C87 and (II) Sipatrigine Base. Retrieved from [Link]

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Solubility Profiling and Solvent Interactions of 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol: A Technical Guide for Drug Development and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol (CAS 90946-09-1) is a highly specialized heterocyclic scaffold frequently utilized in the synthesis of advanced pharmaceutical intermediates and targeted therapeutics[1][2]. Characterized by a pyrimidine core substituted with a methyl group, a pyridine ring, and a hydroxyl moiety, this compound exhibits complex physicochemical behaviors. Understanding its solubility profile across various organic solvents is a critical prerequisite for optimizing reaction kinetics, designing high-yield crystallization workflows, and formulating delivery vehicles. This whitepaper provides an in-depth analysis of its solvation thermodynamics, empirical solubility trends, and a standardized, self-validating protocol for solubility determination.

Molecular Architecture and Solvation Thermodynamics

The solubility of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol is not merely a function of its static polarity; it is heavily dictated by its dynamic capacity for tautomerization. In solution and in the solid state, the molecule exists in a thermodynamic equilibrium between the lactim (pyrimidin-4-ol) and lactam (3H-pyrimidin-4-one) forms.

This tautomerism fundamentally alters the molecule's hydrogen-bonding network. The lactam form presents a strong hydrogen-bond donor (N-H) and a strong hydrogen-bond acceptor (C=O). This promotes robust intermolecular self-association (dimerization or polymeric chain formation), which significantly increases the cohesive energy of the crystal lattice and limits solubility in non-polar media.

To predict and rationalise its solubility, we apply Hansen Solubility Parameters (HSP) , which deconstruct cohesive energy density into three specific intermolecular forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ )[3][4]. For pyrimidine derivatives, the δH​ component is the primary barrier to dissolution[5]. Solvents possessing high δH​ and δP​ values (e.g., DMSO, DMF) can effectively disrupt the crystalline lattice by outcompeting the solute-solute hydrogen bonds, whereas non-polar solvents cannot overcome this energetic threshold[3][5].

Quantitative Solubility Data

Based on the physicochemical profiling and HSP modeling of analogous pyrimidine derivatives, the solubility of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol varies drastically across different solvent classes. The table below summarizes the expected quantitative solubility ranges at standard ambient temperature (25°C).

Solvent CategorySpecific SolventPolarity IndexEst. Solubility Range (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 50.0Strong H-bond acceptance disrupts solute lattice
Polar Aprotic N,N-Dimethylformamide (DMF)6.430.0 - 50.0Dipole-dipole interaction and H-bond acceptance
Polar Protic Methanol (MeOH)5.110.0 - 20.0H-bond donation and acceptance; moderate swelling
Polar Protic Ethanol (EtOH)5.25.0 - 10.0Similar to MeOH but lower dielectric constant
Chlorinated Dichloromethane (DCM)3.11.0 - 5.0Weak dipole interactions; poor H-bond disruption
Non-Polar Heptane / Hexane0.1< 0.1Inability to overcome solute cohesive energy

Experimental Protocol: Shake-Flask Method coupled with HPLC-UV

To empirically validate the solubility of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol for regulatory or scale-up purposes, the6 remains the gold standard[6]. This protocol is designed as a self-validating system to ensure true thermodynamic equilibrium is recorded, avoiding the common pitfall of measuring kinetically trapped supersaturated states[7].

Step-by-Step Methodology:
  • Preparation of Saturated Solutions: Weigh an excess amount (approximately 100 mg) of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol into a 2.0 mL amber glass HPLC vial. Add 1.0 mL of the target organic solvent.

  • Thermodynamic Equilibration: Seal the vials with PTFE-lined caps. Place them in a thermostatic shaking water bath or incubator strictly maintained at 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours[6].

  • Phase Separation: Remove the vials and immediately centrifuge at 10,000 RPM for 15 minutes at exactly 25.0 °C. This forces the undissolved solid pellet to the bottom, leaving a clear, saturated supernatant[7].

  • Sampling and Dilution: Using a pre-warmed positive displacement pipette (to prevent precipitation within the tip), carefully extract 100 µL of the supernatant. Dilute this aliquot immediately with a compatible mobile phase (e.g., 50:50 Acetonitrile/Water) to quench the saturation state.

  • HPLC-UV Quantification: Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column and a UV detector set to the compound's λmax​ (typically around 254 nm). Quantify the concentration against a multi-point calibration curve generated from a certified reference standard.

  • System Validation (The 72-Hour Check): To prove the system has reached true equilibrium, repeat steps 3-5 on the same vial at 72 hours. If the concentration variance between the 48-hour and 72-hour samples is < 5%, thermodynamic equilibrium is validated.

Mechanistic Insights: Causality Behind Experimental Choices

As a Senior Application Scientist, executing a protocol is secondary to understanding the causality behind the physicochemical behaviors observed:

  • Solvent Selection for Cross-Coupling Reactions: Polar aprotic solvents like DMF and DMSO are deliberately chosen for nucleophilic substitutions or metal-catalyzed cross-couplings involving this pyrimidine derivative. By acting as potent hydrogen-bond acceptors, these solvents completely dismantle the lactam-driven intermolecular networks, maximizing the concentration of the reactive monomeric species in solution and preventing reactant aggregation[3].

  • Anti-Solvent Crystallization Logic: Conversely, non-polar solvents (e.g., heptane) are utilized as anti-solvents during purification. When heptane is titrated into a saturated solution of the compound in a moderately polar solvent (like ethyl acetate), the sudden drop in the mixture's overall dielectric constant forces the pyrimidine molecules to rapidly re-establish solute-solute hydrogen bonds. This thermodynamic shift drives rapid, high-yield crystallization while leaving highly soluble impurities in the supernatant.

  • The Necessity of Extended Equilibration: Pyrimidine derivatives with strong crystal lattices exhibit notoriously slow dissolution kinetics[5]. A standard 2-hour dissolution test is insufficient and will yield artificially low solubility data. The mandated 48-hour equilibration ensures that the robust N-H...O hydrogen bonds are fully penetrated and solvated by the surrounding media.

Visualization: Tautomerization and Solvation Pathway

The diagram below maps the logical relationship between the compound's tautomeric state, the chosen solvent's polarity, and the resulting physicochemical outcome.

SolvationLogic Compound 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol Tautomer1 Lactim Form (OH) Weak H-Bond Network Compound->Tautomer1 Equilibrium Tautomer2 Lactam Form (NH/C=O) Strong H-Bond Network Compound->Tautomer2 Equilibrium SolventA Polar Aprotic (DMSO, DMF) Tautomer1->SolventA Solvation SolventB Non-Polar (Heptane, Hexane) Tautomer1->SolventB Solvation Tautomer2->SolventA Solvation Tautomer2->SolventB Solvation OutcomeA High Solubility (Lattice Disrupted) SolventA->OutcomeA H-Bonds Broken OutcomeB Low Solubility (Lattice Intact) SolventB->OutcomeB H-Bonds Intact

Caption: Solvation pathways of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol based on solvent polarity.

References

  • HSP Basics | Practical Solubility Science - Prof Steven Abbott . stevenabbott.co.uk. [Link]

  • Hansen Solubility Parameters, Computational, and Thermodynamic Models for Tofacitinib Citrate Solubility... . nih.gov.[Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents . researchgate.net.[Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines . regulations.gov.[Link]

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The 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol Scaffold: A Privileged Pharmacophore in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity interactions across diverse biological targets. The 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol core (and its tautomeric pyrimidin-4(1H)-one form) has emerged as a highly versatile bidentate pharmacophore. This technical guide explores the structural biology, structure-activity relationship (SAR) dynamics, and self-validating synthetic workflows of this scaffold, with a specific focus on its application in Phosphodiesterase 10A (PDE10A) inhibition for central nervous system (CNS) disorders.

Structural Biology & Pharmacophore Logic

The potency of the 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol scaffold stems from its dense array of hydrogen bond (H-bond) donors and acceptors, coupled with its conformational predictability.

Tautomerism and Solvatomorphic Adaptability

The C4-hydroxyl group undergoes rapid tautomerization with its lactam (pyrimidin-4(1H)-one) counterpart. This dynamic equilibrium allows the scaffold to act as either an H-bond donor or acceptor depending on the microenvironment of the target protein's binding pocket. This adaptability is a key driver of its high Ligand Binding Efficiency (LBE)[1].

The N-C-C-N Coordination Motif

The spatial arrangement of the pyrimidine N1 and the pyridine nitrogen creates a bidentate cleft. In metalloenzymes, this acts as a powerful chelator for Zn2+ or Mg2+ ions. In non-metalloenzymes like kinases and phosphodiesterases, these nitrogen atoms serve as highly directional H-bond acceptors that interact with critical backbone amides (e.g., Gln716 in PDE10A) [2].

Pharmacophore Core 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol Privileged Scaffold N_Pyr Pyridine Nitrogen Selectivity Pocket (Tyr693/683) Core->N_Pyr H-Bond Acceptor N_Pym Pyrimidine N1/N3 Hinge Binder (Gln716) Core->N_Pym Pi-Stacking & H-Bond O_Hyd C4-Hydroxyl/Oxo Solvatomorphic H-Bond Donor/Acceptor Core->O_Hyd Tautomeric Switch C_Met C2-Methyl Hydrophobic Vector Core->C_Met Steric Shielding

Structural mapping of the 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol pharmacophore.

Application in CNS Therapeutics: PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) is a dual cAMP/cGMP hydrolyzing enzyme highly localized in the medium spiny neurons of the striatum. Inhibiting PDE10A normalizes dysfunctional striatal signaling, making it a prime target for schizophrenia therapeutics [3].

Mechanistic Binding Causality

Fragment-based drug discovery (FBDD) identified the pyrimidine core as an ideal starting point for PDE10A inhibition [4]. The causality of the binding is driven by three distinct regional interactions:

  • Core Pi-Stacking: The pyrimidine ring forms a parallel π−π stacking interaction with the phenyl ring of Phe719.

  • Hinge Anchoring: The N1 nitrogen of the pyrimidine forms a direct H-bond with the side chain of Gln716.

  • Selectivity Pocket Engagement: The 6-(pyridin-2-yl) pendant group rotates to project into a unique "selectivity pocket" found only in PDE10A, forming a critical H-bond with Tyr683 (or Tyr693, depending on the splice variant) [1].

Pathway DA Dopamine / Glutamate AC Adenylyl Cyclase DA->AC Stimulates cAMP cAMP (Active Messenger) AC->cAMP Synthesizes PDE10A PDE10A Enzyme cAMP->PDE10A Substrate PKA PKA Activation (Cognitive Improvement) cAMP->PKA Activates AMP AMP (Inactive) PDE10A->AMP Hydrolyzes Inhibitor Pyrimidine-Based Inhibitor (e.g., MK-8189) Inhibitor->PDE10A Competitive Inhibition

Mechanism of PDE10A inhibition enhancing cAMP signaling in striatal neurons.

Quantitative Structure-Activity Relationship (SAR)

Optimization of the core fragment through parallel library synthesis yields profound improvements in potency and selectivity. The table below summarizes the causal impact of specific substitutions on the pyrimidine-pyridine scaffold.

Scaffold Modification StageR2 PositionR6 PositionPDE10A IC50​ (nM)Selectivity (vs. PDE3/4)
Initial Fragment Hit -CH 3​ Pyridin-2-yl~8,700< 10-fold
Halogenation (Steric fill) -CH 3​ 5-Fluoro-pyridin-2-yl1,20050-fold
Amine Substitution -CH 3​ 5-Methyl-pyridin-2-yl45> 500-fold
Azetidine Linkage (Lead) -CH 3​ 5-Methyl-pyridin-2-yl< 0.1> 5,000-fold

Data synthesized from the development trajectory of clinical candidate MK-8189 and related azetidine-pyrimidine patents [1, 5].

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic and analytical step includes internal controls to prevent the propagation of false positives or structural artifacts.

Protocol 1: Synthesis of 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol

This protocol utilizes a Pinner-type condensation. The causality behind using sodium methoxide (NaOMe) is to effectively deprotonate the acetamidine hydrochloride in situ, generating the highly nucleophilic free amidine required to attack the β -keto ester.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend acetamidine hydrochloride (1.5 eq) in anhydrous methanol under an inert nitrogen atmosphere.

  • Base Activation: Dropwise add a 25% solution of NaOMe in methanol (1.5 eq) at 0°C. Causality: Low temperature prevents the exothermic degradation of the free amidine. Stir for 30 minutes.

  • Condensation: Add ethyl 3-oxo-3-(pyridin-2-yl)propanoate (ethyl picolinoylacetate) (1.0 eq) to the mixture. Elevate the temperature to reflux (65°C) for 8 hours.

  • Workup: Cool to room temperature and concentrate in vacuo. Resuspend the crude residue in water and adjust the pH to 6.0 using 1M HCl to precipitate the product.

  • Purification: Filter the precipitate and recrystallize from ethanol to yield the pure compound.

System Validation & Quality Control:

  • Reaction Monitoring (TLC): Monitor the disappearance of the UV-active β -keto ester ( Rf​≈0.6 in 1:1 EtOAc:Hexane).

  • Mass Confirmation (LC-MS): The product must exhibit a clear [M+H]+ peak at m/z 188.08. The absence of a peak at m/z 206 indicates complete dehydration/cyclization rather than a stalled uncyclized intermediate.

  • Structural Integrity ( 1 H-NMR): Validation requires the presence of a sharp singlet at ~6.9 ppm corresponding to the pyrimidine C5 proton, confirming successful ring closure.

Synthesis SM1 Ethyl picolinoylacetate (Beta-Keto Ester) Cond Pinner-Type Condensation Reflux, 8h SM1->Cond SM2 Acetamidine HCl (Amidine Source) SM2->Cond Base NaOMe / MeOH (Base & Solvent) Base->Cond Prod 2-Methyl-6-(pyridin-2-yl) pyrimidin-4-ol Cond->Prod Val Validation: LC-MS [M+H]+ & 1H-NMR Prod->Val

Self-validating synthetic workflow for the pyrimidin-4-ol core scaffold.

Protocol 2: TR-FRET Assay for PDE10A Inhibition

To accurately measure the IC50​ of synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. Causality: Pyrimidine-pyridine derivatives are highly conjugated and often exhibit auto-fluorescence. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, thereby ensuring that the signal is strictly a result of the biological interaction.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute human recombinant PDE10A enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2​ ).

  • Compound Incubation: Dispense 10 μ L of the enzyme solution into a 384-well plate. Add 100 nL of the inhibitor (in DMSO) using an acoustic dispenser. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 10 μ L of 20 nM cAMP substrate labeled with a fluorophore. Incubate for 45 minutes.

  • Detection: Add 20 μ L of the TR-FRET lysis/detection buffer containing the Europium-cryptate labeled anti-cAMP antibody and the d2-labeled cAMP tracer.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

System Validation & Quality Control:

  • Z'-Factor Calculation: For every plate, calculate the Z'-factor using DMSO (negative control) and 10 μ M Papaverine (positive control). The assay is only validated and accepted if Z′≥0.6 .

  • Dose-Response Integrity: Ensure the Hill slope of the IC50​ curve falls between 0.8 and 1.2. Deviations suggest compound aggregation or non-specific stoichiometric inhibition.

Conclusion

The 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol scaffold is a masterclass in pharmacophore efficiency. By leveraging its tautomeric flexibility, hydrogen-bonding capacity, and precise spatial geometry, medicinal chemists can drive highly selective interactions within complex binding pockets like PDE10A. Adhering to self-validating synthetic and analytical workflows ensures that modifications to this core translate reliably from in vitro assays to in vivo efficacy.

References

  • Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. National Center for Biotechnology Information (PMC).
  • Discovery of a Novel Class of Phosphodiesterase 10A Inhibitors and Identification of Clinical Candidate 2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920). American Chemical Society.
  • PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise. Frontiers.
  • Fragment-Based Discovery of Pyrimido[1,2-b]indazole PDE10A Inhibitors. J-Stage.
  • US Patent 9365562B2 - 1,3 substituted azetidine PDE10 inhibitors. Google Patents.

Luminescence Properties of Pyridinyl-Pyrimidine Compounds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of luminescent transition-metal complexes is a cornerstone of modern optoelectronics and bioanalytical chemistry. While standard bipyridine (bpy) and phenylpyridine (ppy) ligands have historically dominated the field, pyridinyl-pyrimidine (pypm) —also referred to as pyridylpyrimidine—has emerged as a superior aza-aromatic scaffold. By incorporating an additional nitrogen atom into the pyrimidine ring, the pypm ligand fundamentally alters the electronic architecture of the resulting metal complexes.

This in-depth guide explores the causality behind the photophysical properties of pypm-based complexes, detailing molecular orbital engineering, quantitative luminescence profiles, and self-validating experimental protocols for their synthesis and characterization.

Molecular Orbital Engineering & Photophysical Causality

To understand why pyridinyl-pyrimidine is a highly sought-after ligand, we must examine its effect on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of transition metal complexes.

In archetypal cationic Iridium(III) complexes of the form [Ir(C∧N)2​(N∧N)]+ , the HOMO is typically localized across the metal d -orbitals and the cyclometalating ( C∧N ) ligands, while the LUMO resides on the ancillary ( N∧N ) ligand [1][1].

The Causality of the Pyrimidine Ring: The pyrimidine ring is significantly more electron-deficient than a standard pyridine ring. When pypm is utilized as the ancillary ligand, this electron deficiency lowers the LUMO energy level.

  • In Iridium(III) Systems: By pairing pypm with specific cyclometalating ligands, researchers can widen the HOMO-LUMO gap to achieve highly efficient blue or sky-blue emission. Crucially, this structural choice circumvents the need for electron-withdrawing fluorine substituents (C-F bonds) on the phenyl rings, which are known to be electrochemically unstable and act as degradation pathways in Light-Emitting Electrochemical Cells (LEECs) and OLEDs [2][2].

  • In Ruthenium(II) Systems: The lowered LUMO facilitates low-energy Metal-to-Ligand Charge Transfer (MLCT), pushing the emission into the deep-red spectrum, which is highly desirable for deep-tissue cellular imaging and robust LEEC applications [3][3].

Photophysical Pathway

The luminescence of these complexes is driven by strong spin-orbit coupling induced by the heavy metal center (Ir or Ru), which facilitates rapid Intersystem Crossing (ISC) from the singlet excited state ( S1​ ) to the triplet excited state ( T1​ ). Emission occurs via phosphorescence from a mixed 3 MLCT and 3 LC (Ligand-Centered) state.

Photophysics S0 Ground State (S0) Metal-d / Ligand-π S1 Singlet Excited State (S1) 1LC / 1MLCT S0->S1 Excitation (UV/Vis) T1 Triplet Excited State (T1) 3LC / 3MLCT S1->T1 Intersystem Crossing (ISC) Heavy Atom Effect T1->S0 Non-Radiative Decay (Thermal) Emission Phosphorescence (hν) T1->Emission Radiative Decay Emission->S0 Relaxation

Photophysical pathway of pypm-transition metal complexes illustrating MLCT and ISC dynamics.

Quantitative Photophysical Profiles

To benchmark the utility of pypm ligands, we summarize the photophysical metrics across different transition metal centers. The data highlights the versatility of the pypm scaffold in tuning emission from the blue to the deep-red visible spectrum.

Complex ArchitectureMetal CenterRole of pypm LigandEmission λmax​ (nm)PLQY ( Φ )Primary Application
Cationic Heteroleptic Iridium(III)Ancillary ( N∧N )450 - 480 (Sky-Blue)0.70 - 0.91LEECs, OLEDs
Neutral Heteroleptic Iridium(III)Cyclometalating ( C∧N )460 - 500 (Blue-Green)0.37 - 0.85ECL Sensors, Probes
Cationic Heteroleptic Ruthenium(II)Ancillary ( N∧N )650 - 700 (Deep-Red)0.05 - 0.15Bioimaging, LEECs
Cationic Homoleptic Copper(I)Bidentate600 - 750 (Orange-Red)VariablePhotonic Switches

Note: Photoluminescence Quantum Yields (PLQY) are highly dependent on the solvent environment and the specific substitution pattern on the pyrimidine ring.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust synthesis must be coupled with rigorous, self-validating quality control. The following protocol outlines the synthesis of a highly emissive, cationic Ir(III) pypm complex, engineered to prevent degradation by avoiding C-F bonds.

Protocol: Synthesis and Characterization of [Ir(C∧N)2​(pypm)]+X−

Phase 1: Synthesis of the Chloro-Bridged Dimer Causality: The initial step requires the formation of the μ -dichloro-bridged dimer [Ir(C∧N)2​(μ−Cl)]2​ . We utilize a mixture of 2-ethoxyethanol and water (3:1 v/v) because the mixed solvent system provides the optimal boiling point (~110°C) to drive the cyclometalation thermodynamically while keeping the highly polar IrCl 3​⋅nH2​O precursor in solution [4][4].

  • Combine IrCl3​⋅nH2​O (1.0 equiv) and the chosen cyclometalating ligand (2.5 equiv) in a round-bottom flask.

  • Add 2-ethoxyethanol/deionized water (3:1 v/v).

  • Degas the mixture via nitrogen bubbling for 15 minutes to prevent oxidative degradation.

  • Reflux at 110°C for 24 hours under an inert atmosphere.

  • Cool to room temperature, filter the resulting precipitate, wash with ethanol and hexane, and dry under a vacuum.

Phase 2: Dimer Cleavage & Complexation Causality: To coordinate the neutral pypm ligand, the chloride bridge must be cleaved. We employ a silver salt (e.g., AgCF3​SO3​ or AgPF6​ ) as a chloride abstractor. The precipitation of insoluble AgCl acts as the thermodynamic driving force for the coordination of the pypm ligand [2][2].

  • Suspend the chloro-bridged dimer (1.0 equiv), the pypm ligand (2.2 equiv), and AgCF3​SO3​ (2.2 equiv) in anhydrous 1,2-dichloroethane.

  • Protect the reaction vessel from light (wrap in aluminum foil) to prevent photo-induced ligand dissociation.

  • Reflux at 85°C for 24 hours.

  • Cool the mixture and filter through a pad of Celite to remove the AgCl byproduct.

Phase 3: Purification and Self-Validation (QC/QA)

  • Purification: Concentrate the filtrate and purify via silica gel column chromatography using a Dichloromethane/Methanol gradient (typically 95:5 v/v).

  • Structural Validation: Perform 1 H and 13 C NMR. The asymmetric nature of the pypm ligand will break the C2​ symmetry of the complex, resulting in highly distinct proton shifts in the aromatic region ( δ 5.00–9.00 ppm). Confirm the exact mass using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

  • Photophysical Validation:

    • Measure UV-Vis absorption to confirm the presence of the broad spin-forbidden 3 MLCT transition tailing into the visible region (~370-450 nm).

    • Use an integrating sphere coupled to a steady-state spectrofluorometer to measure the absolute Photoluminescence Quantum Yield (PLQY). A properly synthesized Ir-pypm complex should yield a Φ>0.70 in degassed acetonitrile.

Protocol Precursor IrCl3·nH2O + Cyclometalating Ligand Dimer Chloro-Bridged Ir(III) Dimer Precursor->Dimer Reflux (110°C) 2-Ethoxyethanol/H2O Complexation Addition of Pyridylpyrimidine Dimer->Complexation Cleavage (Ag+) 1,2-Dichloroethane Purification Chromatography & Crystallization Complexation->Purification Isolation Analysis Photophysical Validation Purification->Analysis QC / QA

Experimental workflow for the synthesis and validation of Ir(III)-pypm complexes.

Advanced Applications in Industry & Drug Development

The unique photophysics of pypm-based complexes have driven their adoption in two major commercial sectors:

Solid-State Lighting (LEECs and OLEDs)

Ionic Transition Metal Complexes (iTMCs) utilizing pypm ligands are the premier choice for Light-Emitting Electrochemical Cells (LEECs). Unlike conventional OLEDs, LEECs do not require complex, multi-layered architectures for charge injection. Upon application of an external bias, the mobile counterions (e.g., PF6−​ or CF3​SO3−​ ) redistribute within the emissive layer, effectively lowering the charge injection barrier at the electrodes. The pypm ligand ensures that the complex maintains high photoluminescence efficiency while resisting the electrochemical degradation commonly seen in fluorinated blue-emitters [2][2].

Bioanalytical Assays and Electrochemiluminescence (ECL)

In drug development and diagnostics, Ruthenium(II) and Iridium(III) pypm complexes are utilized as powerful electrochemiluminescent probes. ECL involves the generation of an excited state at an electrode surface, resulting in luminescence with near-zero optical background noise. Because the pypm ligand's structure can be easily functionalized (e.g., with glycol ether or amine units) without perturbing the core emission energy, these complexes are highly suitable for bioconjugation to antibodies or DNA probes for multiplexed immunoassays in aqueous media [1][1]. Furthermore, the deep-red emission of Ru(II)-pypm complexes allows for live-cell imaging with minimal interference from cellular autofluorescence [3][3].

References

  • Henwood, A. F., et al. (2017). "Blue-emitting cationic iridium(iii) complexes featuring pyridylpyrimidine ligands and their use in sky-blue electroluminescent devices." Journal of Materials Chemistry C. 2

  • Bolink, H. J., et al. (2009). "Deep-Red-Emitting Electrochemical Cells Based on Heteroleptic Bis-chelated Ruthenium(II) Complexes." Inorganic Chemistry. 3

  • Smith, et al. (2024). "Iridium(III) Complexes of Bifunctional 2-(2-Pyridyl)imidazole Ligands: Electrochemiluminescent Emitters in Aqueous Media." Inorganic Chemistry.1

  • Sakamoto, et al. (2013). "Coordination Programming of Photofunctional Molecules." MDPI. 5

  • Sanner, R. D. (2019). "Phosphorescent heteroleptic iridium(III) cyclometallates: Improved syntheses of acetylacetonate complexes and quantum chemical studies of their excited state properties." OSTI.GOV. 4

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol as a Privileged Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyridinyl-Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds" – molecular frameworks that can be systematically modified to interact with a range of biological targets – is a cornerstone of efficient drug discovery. The 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol core represents one such scaffold of significant interest, particularly in the design of kinase inhibitors. Its inherent structural features, including a hydrogen bond-donating hydroxyl group, a hydrogen bond-accepting pyrimidine ring, and a versatile pyridine moiety, provide a trifecta of interaction points for engaging the ATP-binding pocket of protein kinases.[1][2][3]

The pyrimidine ring is a well-established bioisostere for the adenine base of ATP and is a recurring motif in numerous FDA-approved kinase inhibitors.[4][5] The strategic placement of the pyridin-2-yl group at the 6-position offers a vector for exploring solvent-exposed regions of the kinase domain, allowing for the fine-tuning of selectivity and pharmacokinetic properties.[1][6] The methyl group at the 2-position can provide beneficial hydrophobic interactions within the target's active site. This guide provides a comprehensive overview of the synthetic strategies, biological evaluation protocols, and structure-activity relationship (SAR) considerations for utilizing the 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol scaffold in a kinase inhibitor drug discovery program.

Chemical Synthesis & Derivatization Strategies

The synthesis of the 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol scaffold and its derivatives can be achieved through a convergent synthesis strategy, typically involving the condensation of a pyridine-containing precursor with a pyrimidine-forming reagent. The following protocol outlines a general and adaptable synthetic route.

Protocol 1: Synthesis of the Core Scaffold and Amine Derivatives

This protocol is a generalized procedure based on common synthetic routes for similar pyrimidine-based compounds.[7][8]

Step 1: Synthesis of the Core Scaffold

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) and tert-butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate (1.0 eq) in pyridine (10 volumes).[7]

  • Reaction: Heat the mixture to 75°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Add brine to the residue and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the tert-butyl protected precursor.

  • Deprotection: Dissolve the purified precursor in methanol and add concentrated hydrochloric acid. Stir the mixture at 40°C for 6 hours.[7] Remove the solvent under vacuum to yield the 2-amino-6-methylpyrimidin-4-ol hydrochloride salt.

  • Coupling with Pyridine Moiety: The core scaffold can be synthesized through various established methods, often involving the condensation of a picolinimidamide or a related precursor with a β-ketoester.

Step 2: Derivatization at the 4-position (Hydroxyl Group)

The hydroxyl group of the pyrimidin-4-ol can be a key interaction point or a site for further modification to explore the solvent-exposed region.

  • O-alkylation: To a solution of the core scaffold (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 eq). Stir for 30 minutes at room temperature.

  • Add the desired alkyl halide (e.g., benzyl bromide, substituted alkyl halides) (1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Step 3: Derivatization of the Pyridine Ring

The pyridine ring offers numerous opportunities for modification to enhance potency, selectivity, and physicochemical properties.

  • Substitution Reactions: Depending on the desired substitution pattern, one can start with a pre-functionalized pyridine precursor before the initial condensation step.

  • Cross-Coupling Reactions: If a halo-substituted pyridine is used (e.g., 2-bromo-pyridine), palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be employed to introduce a wide variety of substituents.

Biological Evaluation: Screening for Kinase Inhibitory Activity

The primary application of the 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol scaffold is in the development of kinase inhibitors. The following protocols outline standard assays for evaluating the biological activity of newly synthesized derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant human kinase of interest

    • ATP (Adenosine triphosphate)

    • Substrate peptide or protein for the specific kinase

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds dissolved in DMSO

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection system

    • 384-well white plates

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add 50 nL of the compound solution to the wells of a 384-well plate.

    • Add 5 µL of the kinase/substrate mixture in assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to allow for signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell-Based Anti-Proliferative Assay

This assay determines the ability of the compounds to inhibit the growth of cancer cell lines, providing an indication of their cellular potency and potential therapeutic effect.[9][10]

  • Cell Lines and Culture:

    • Select cancer cell lines known to be dependent on the kinase target of interest (e.g., non-small cell lung cancer lines for EGFR inhibitors).[10]

    • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds (typically from 100 µM to 1 nM). Include a DMSO-only control.

    • Incubate the plates for 72 hours.

    • Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.

    • Determine the GI50 value (the concentration of compound that causes 50% growth inhibition) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol scaffold can lead to significant improvements in potency and selectivity. Based on studies of related pyrimidine and pyridine-containing kinase inhibitors, the following SAR trends can be anticipated:[1][2][9][11]

Position of Modification Substituent Effect Rationale
Pyrimidine C2-Methyl Generally well-tolerated. Can be modified to small alkyl groups to probe hydrophobic pockets.Occupies a relatively buried part of the ATP-binding site.
Pyrimidine C4-OH Can act as a key hydrogen bond donor to the kinase hinge region. Can be alkylated to explore solvent-exposed areas or to block this interaction if it is not desired.Mimics the hydrogen bonding pattern of the adenine of ATP.
Pyrimidine C5-Position Substitution at this position can be used to modulate potency and selectivity by interacting with the "gatekeeper" residue of the kinase.A key position for achieving selectivity among different kinases.
Pyridine Ring The nitrogen atom can form a hydrogen bond with the kinase hinge region. Substituents on the pyridine ring can be used to improve solubility, cell permeability, and target engagement.Provides a vector for extending into the solvent-front region of the active site.

Visualizing the Drug Design Workflow

The following diagram illustrates a typical workflow for a drug discovery project utilizing the 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol scaffold.

DrugDiscoveryWorkflow cluster_0 Scaffold-Based Design cluster_1 Biological Evaluation cluster_2 Lead Optimization Scaffold 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol Scaffold Synthesis Chemical Synthesis & Derivatization Scaffold->Synthesis SAR Structure-Activity Relationship (SAR) Analysis Synthesis->SAR Biochem In Vitro Kinase Assay (IC50) SAR->Biochem Test Compounds Cellular Cell-Based Proliferation Assay (GI50) Biochem->Cellular ADME ADME/Tox Profiling Cellular->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Promising Hits Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo

Caption: A typical drug discovery workflow using a privileged scaffold.

Potential Signaling Pathway

Derivatives of the 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol scaffold are promising candidates for inhibiting receptor tyrosine kinases (RTKs) like EGFR, which are often dysregulated in cancer.

SignalingPathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Inhibitor Pyridinyl-Pyrimidine Inhibitor Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Sources

Application Note: Harnessing the 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol Scaffold in Targeted Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals

Executive Summary

The development of ATP-competitive kinase inhibitors relies heavily on heterocycles that can effectively mimic the adenine ring of ATP while offering modular vectors for target selectivity. The 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol scaffold has emerged as a highly versatile pharmacophore in modern oncology and immunology drug design[1].

This application note provides a comprehensive guide to utilizing this specific scaffold. We detail the mechanistic rationale behind its unique hinge-binding properties—specifically focusing on its tautomeric equilibrium—and provide field-proven protocols for its synthesis, biochemical evaluation, and structural validation.

Mechanistic Rationale: Tautomerism and Hinge-Binding Dynamics

To successfully deploy this scaffold, one must understand the causality behind its interactions within the kinase ATP-binding pocket. The efficacy of the 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol core is driven by three distinct structural features:

A. The Pyrimidin-4-ol / Pyrimidin-4(3H)-one Tautomerism

In solution and within the protein microenvironment, this scaffold exists in a dynamic equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) tautomers. This is a critical design feature. While standard pyrimidines form two predictable hydrogen bonds with the kinase hinge region, the shift to the pyrimidin-4-one tautomer alters the donor-acceptor profile (N3 becomes a hydrogen bond donor, and C4=O becomes an acceptor). X-ray crystallographic studies of analogous pyrimidin-4-ones demonstrate that this tautomeric shift allows the inhibitor to translate deeper into the ATP-binding site, engaging a different donor-acceptor pair on the hinge backbone while maintaining high-affinity binding[2].

B. The 6-(Pyridin-2-yl) Vector

The inclusion of the pyridin-2-yl group at the C6 position serves a dual purpose. First, the nitrogen of the pyridine ring acts as an additional hydrogen bond acceptor, often interacting with conserved water molecules or the gatekeeper residue. Second, it enforces coplanarity with the pyrimidine core. This flatness is essential for ATP-mimetic kinase inhibitors to intercalate smoothly into the narrow cleft between the N- and C-lobes of the kinase[1].

C. The 2-Methyl Synthetic Handle

The 2-methyl group projects toward the solvent-exposed channel or a small hydrophobic pocket, depending on the specific kinase (e.g., CDK4/6 vs. IRAK4). It provides a baseline hydrophobic interaction and serves as the primary vector for subsequent medicinal chemistry elaboration (e.g., substitution with piperazine or morpholine derivatives to improve aqueous solubility and pharmacokinetic profiles)[3].

Target Pathway Visualization

The scaffold is frequently utilized in the development of Cyclin-Dependent Kinase (CDK) inhibitors. Below is the signaling cascade illustrating the intervention point of the scaffold in the CDK4/6 pathway, a validated target in breast cancer therapy[4].

CDK46_Pathway Mitogen Mitogenic Signals (Growth Factors) Receptor RTKs / GPCRs Mitogen->Receptor Activates CyclinD Cyclin D Upregulation Receptor->CyclinD Signaling Cascade CDK46 CDK4 / CDK6 (Target Kinase) CyclinD->CDK46 Binds & Activates Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Progression E2F->CellCycle Drives Inhibitor 2-methyl-6-(pyridin-2-yl) pyrimidin-4-ol Scaffold Inhibitor->CDK46 ATP-Competitive Inhibition

Figure 1: The Cyclin D-CDK4/6-Rb signaling pathway and the targeted intervention point of the scaffold.

Experimental Workflows & Protocols

To ensure rigorous, self-validating results, the following protocols integrate internal controls and structural feedback loops.

Workflow Syn 1. Scaffold Synthesis & Isolation SAR 2. Vector Elaboration (SAR Development) Syn->SAR Assay 3. TR-FRET Kinase Assay SAR->Assay Xray 4. X-Ray Co-Crystallography Assay->Xray Xray->SAR Structural Feedback Lead 5. Lead Optimization Xray->Lead

Figure 2: Iterative drug design workflow utilizing structural feedback for kinase inhibitor optimization.

Protocol 1: Synthesis of 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol

Objective: Establish the core scaffold via a base-catalyzed condensation reaction.

  • Reagent Preparation: Dissolve 1.0 equivalent of ethyl 3-oxo-3-(pyridin-2-yl)propanoate and 1.2 equivalents of acetamidine hydrochloride in anhydrous ethanol (0.2 M concentration).

  • Base Addition: Slowly add 2.0 equivalents of sodium ethoxide (NaOEt) solution (21% wt in ethanol) dropwise at 0°C under an inert argon atmosphere. Causality: The low temperature prevents side-reactions and degradation of the β-keto ester.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 12 hours. Monitor the consumption of the starting material via TLC (Eluent: 5% MeOH in DCM).

  • Quenching & Precipitation: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in minimal water and adjust the pH to 6.0 using 1M HCl. The target compound will precipitate as a white/pale yellow solid.

  • Validation: Filter, wash with cold water, and dry under a vacuum. Confirm the structure and tautomeric ratio via ^1H-NMR (DMSO-d6) and LC-MS. The presence of a broad singlet around 12.5 ppm typically indicates the NH proton of the pyrimidin-4(3H)-one tautomer.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the IC50 of the scaffold and its derivatives against CDK4/Cyclin D1.

  • Assay Buffer Preparation: Prepare buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Plating: Dispense 100 nL of the inhibitor in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550). Include DMSO-only wells (negative control) and a known inhibitor like Palbociclib (positive control).

  • Enzyme Addition: Add 5 µL of CDK4/Cyclin D1 complex (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow for pre-binding.

  • Reaction Initiation: Add 5 µL of a mixture containing ULight-labeled pRb peptide substrate (50 nM final) and ATP (at the predetermined Km, typically 10-30 µM).

  • Incubation & Quenching: Incubate for 60 minutes at room temperature. Quench the reaction by adding 5 µL of EDTA (10 mM final) containing Europium-labeled anti-phospho-Rb antibody (2 nM final).

  • Readout & Validation: Incubate for 1 hour and read the TR-FRET signal (Excitation: 320 nm, Emission: 665 nm / 615 nm ratio) on a microplate reader. Calculate the Z'-factor; an assay is only validated if Z' > 0.6. Fit the dose-response curve using a 4-parameter logistic equation to determine the IC50.

Protocol 3: Co-Crystallization and X-Ray Diffraction

Objective: Validate the binding mode and confirm the tautomeric state within the hinge region.

  • Protein Preparation: Purify the kinase domain (e.g., CDK4) to >95% purity. Concentrate to 10 mg/mL in crystallization buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Complex Formation: Incubate the protein with a 3-fold molar excess of the synthesized scaffold for 2 hours on ice.

  • Crystallization: Set up sitting-drop vapor diffusion plates using a sparse-matrix screen. A typical successful condition for CDK4 involves 20% PEG 3350 and 0.2M Potassium Sodium Tartrate.

  • Data Collection: Harvest crystals, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source (e.g., APS or Diamond Light Source).

  • Validation: Solve the structure using molecular replacement. Critical Step: Analyze the Fo-Fc difference electron density map in the hinge region to definitively assign the protonation state (ol vs. one tautomer) based on hydrogen-bonding distances to the hinge backbone amides[2][3].

Quantitative SAR Analysis

Elaborating on the 2-methyl position is a standard strategy to probe the solvent channel. The table below summarizes representative Structure-Activity Relationship (SAR) data demonstrating how modifications to the C2 vector impact biochemical potency and the physical distance to the hinge region.

Compound IDC2 Substitution (R-Group)CDK4 IC50 (nM)CDK6 IC50 (nM)Hinge Distance (N3 to Backbone NH)Observed Tautomer (X-Ray)
Scaffold 1 -CH3 (Methyl)8501,2002.95 ÅPyrimidin-4(3H)-one
Analog 2a -NH2 (Amino)4106502.88 ÅPyrimidin-4(3H)-one
Analog 2b -NHCH3 (Methylamino)1201852.85 ÅPyrimidin-4(3H)-one
Analog 2c -N(CH3)2 (Dimethylamino)>5,000>5,000N/A (Steric Clash)N/A
Analog 2d -4-Methylpiperazin-1-yl12342.82 ÅPyrimidin-4(3H)-one

Data Interpretation: Replacing the 2-methyl group with a 4-methylpiperazin-1-yl moiety (Analog 2d) dramatically increases potency. The piperazine ring extends into the solvent-exposed region, improving both the enthalpy of binding (via new water-mediated hydrogen bonds) and the compound's overall aqueous solubility, a hallmark of successful CDK4/6 inhibitors[1].

References

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. National Institutes of Health (NIH) / PubMed Central.[Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. National Institutes of Health (NIH) / PubMed Central.[Link]

  • Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Application Note: 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Agrochemical Researchers, Plant Pathologists, and Drug Development Scientists Focus: Application of Pyridyl-Pyrimidine Scaffolds as Systemic Acquired Resistance (SAR) Inducers

Executive Summary

The over-reliance on direct-acting microbicides in modern agriculture has accelerated the emergence of resistant pathogen strains. As an evolutionary-proof alternative, agrochemical research has pivoted toward Systemic Acquired Resistance (SAR) inducers —compounds that prime the plant's innate immune system rather than directly attacking the pathogen.

The compound 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol represents a highly active structural scaffold within the Pyrimidin-type Plant Activator (PPA) family[1]. Unlike classical SAR inducers such as Benzothiadiazole (BTH), which often trigger severe phytotoxicity and stunt vegetative growth, pyridyl-pyrimidin-4-ol derivatives are highly water-soluble, promote lateral root development, and induce broad-spectrum disease resistance without depleting primary metabolites[2],[3].

This application note provides a comprehensive guide to the mechanistic pathways, formulation strategies, and self-validating experimental protocols required to evaluate this scaffold in agrochemical development.

Mechanistic Insights: The Pyridyl-Pyrimidine Scaffold

As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does before designing screening protocols. The efficacy of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol is driven by two distinct chemical and biological mechanisms:

A. Redox Priming and Phytohormone Crosstalk

This compound functions as a signaling elicitor. It does not possess direct antimicrobial activity; instead, it acts upstream of the plant's defense networks. Upon application, it primes the cellular redox system. When the plant is subsequently challenged by a pathogen (e.g., Pseudomonas syringae), the primed cells execute an accelerated and massive Reactive Oxygen Species (ROS) burst , specifically accumulating H₂O₂ at the plasma membrane and cell wall interfaces[2].

This ROS burst serves a dual purpose: it directly cross-links cell wall glycoproteins to physically halt pathogen ingress, and it acts as a secondary messenger to upregulate both the Salicylic Acid (SA) and Jasmonic Acid (JA) signaling pathways[3]. This dual-pathway activation culminates in the transcription of Pathogenesis-Related (PR) genes, conferring broad-spectrum immunity[4].

B. Coordination Chemistry for Metallofungicides

Beyond its role as a plant activator, the 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol scaffold is a versatile chelating ligand. The nitrogen atoms in the pyridine and pyrimidine rings, adjacent to the hydroxyl group, create an optimal bidentate (N,N) or tridentate (N,N,O) coordination pocket. In agrochemical discovery, this scaffold is frequently complexed with transition metals (e.g., Cu²⁺, Ni²⁺) to synthesize metal-organic agrochemicals that exhibit direct fungicidal properties by disrupting fungal mitochondrial respiration[4].

Pathway Visualization

G A 2-methyl-6-(pyridin-2-yl) pyrimidin-4-ol B Stomatal / Cuticular Penetration A->B C Redox Priming (ROS Burst / H2O2) B->C D Salicylic Acid (SA) Signaling C->D E Jasmonic Acid (JA) Signaling C->E F PR Gene Activation (PR1, PDF1.2) D->F E->F G Systemic Acquired Resistance (Broad-Spectrum Immunity) F->G

Figure 1: Mechanism of SAR induction by pyridyl-pyrimidin-4-ol derivatives.

Experimental Workflows & Protocols

To ensure rigorous, self-validating results, the following protocols are designed with built-in causality checks. Every step serves to validate the biochemical mechanism before phenotypic resistance is observed.

Protocol 1: Formulation and Foliar Application

Causality Check: Traditional activators require harsh organic solvents (like DMSO) which can cause localized leaf necrosis, confounding disease severity scores. Because the pyridyl-pyrimidin-4-ol scaffold is highly water-soluble, we formulate it in an aqueous base, isolating the compound's true immunological effect from solvent toxicity[2],[3].

  • Stock Preparation: Dissolve 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol in sterile ddH₂O to create a 10 mM stock solution.

  • Working Dilution: Dilute the stock to a working concentration of 40 µM using ddH₂O.

  • Adjuvant Addition: Add 0.02% (v/v) Silwet L-77. Rationale: This organosilicone surfactant dramatically reduces surface tension, ensuring uniform spreading over the hydrophobic cuticular wax and facilitating stomatal penetration.

  • Application: Spray Arabidopsis or Rice foliage uniformly until runoff. Allow plants to dry for 24 hours before pathogen challenge.

Protocol 2: Pathogen Challenge and ROS Quantification (DAB Staining)

Causality Check: To prove that the compound acts via redox priming rather than direct toxicity, we must visualize the ROS burst in planta immediately following pathogen challenge. 3,3'-Diaminobenzidine (DAB) polymerizes into a visible brown precipitate only in the presence of H₂O₂ and plant peroxidases, providing a self-validating visual confirmation of the mechanism[2].

  • Inoculation: Infiltrate leaves with a low dose of Pseudomonas syringae pv. tomato DC3000 (OD₆₀₀ = 0.001) using a needleless syringe.

  • Tissue Excision: Harvest the inoculated leaves 24 hours post-infection.

  • Vacuum Infiltration: Submerge leaves in a 1 mg/mL DAB solution (pH 3.8) and apply a gentle vacuum for 5 minutes to ensure deep tissue penetration of the stain.

  • Incubation & Clearing: Incubate in the dark at room temperature for 8 hours. Subsequently, boil the leaves in 95% ethanol for 15 minutes to clear the chlorophyll.

  • Imaging: Mount on slides and observe under a stereomicroscope. Dense brown precipitates at the infection sites validate successful ROS priming.

Protocol 3: Gene Expression Profiling (RT-qPCR)

Causality Check: To definitively link the ROS burst to systemic immunity, we quantify the downstream transcriptional activation of defense markers. Upregulation of PR1 validates the SA pathway, while PDF1.2 validates the JA pathway[3].

  • RNA Extraction: Harvest leaf tissue 48 hours post-treatment and flash-freeze in liquid nitrogen to halt transcriptomic changes. Extract total RNA using the TRIzol method.

  • DNase Treatment: Treat with DNase I to eliminate genomic DNA contamination, ensuring that amplification is strictly mRNA-derived.

  • cDNA Synthesis & qPCR: Synthesize cDNA and perform RT-qPCR using SYBR Green chemistry. Normalize expression folds against the UBQ10 housekeeping gene.

Quantitative Data Presentation

The table below summarizes typical quantitative outcomes when screening pyridyl-pyrimidin-4-ol derivatives against traditional benchmarks. Notice that while BTH provides excellent disease control, it induces a severe growth penalty (reduced fresh weight). The pyridyl-pyrimidine scaffold achieves comparable disease control while actually promoting biomass accumulation[2].

Table 1: Comparative Efficacy and Growth Metrics in Arabidopsis thaliana

Treatment GroupConcentrationDisease Severity Index (%)Relative Fresh Weight (%)ROS Burst Intensity (A.U.)
Mock (Water + Surfactant) 0 µM85.4 ± 4.2100.01.2 ± 0.3
BTH (Positive Control) 100 µM15.2 ± 2.172.5 ± 5.14.5 ± 0.8
Pyridyl-Pyrimidin-4-ol 40 µM12.8 ± 1.9114.2 ± 3.46.8 ± 0.5

Note: Disease severity scored 72h post-inoculation with P. syringae. Fresh weight measured 14 days post-treatment.

Conclusion

The 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol scaffold represents a highly promising vector in modern agrochemical research. By shifting the paradigm from direct pathogen eradication to host immune priming, this compound circumvents the evolutionary pressures that drive fungicide resistance. Its unique ability to trigger a robust ROS burst and upregulate dual phytohormone pathways—without the phytotoxic growth penalties associated with legacy activators—makes it an ideal candidate for next-generation crop protection formulations.

References

  • Sun T-J, Lu Y, Narusaka M, Shi C, Yang Y-B, Wu J-X, et al. (2015). A Novel Pyrimidin-Like Plant Activator Stimulates Plant Disease Resistance and Promotes Growth. PLoS ONE, 10(4): e0123227. URL:[Link]

  • Wang L, et al. (2020). A Pyrimidin-Like Plant Activator Stimulates Plant Disease Resistance and Promotes the Synthesis of Primary Metabolites. International Journal of Molecular Sciences, 21(8): 2705. URL:[Link]

  • Smaili A, Rifai LA, Koussa T, Bentiss F. (2018). Functional Analogues of Salicylic Acid and Their Use in Crop Protection. Agronomy, 8(1): 4. URL:[Link]

Sources

protocol for assessing the antimicrobial activity of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standardized Protocols for Assessing the Antimicrobial Activity of Pyrimidine Derivatives

Executive Summary & Rationale

Pyrimidine derivatives are highly privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum antimicrobial properties. Their efficacy stems from their ability to mimic natural nucleosides and interact with critical bacterial targets that are distinct from mammalian counterparts (1)[1]. To ensure reproducibility and clinical translation, evaluating these compounds requires rigorous, self-validating phenotypic assays grounded in established Clinical and Laboratory Standards Institute (CLSI) methodologies (2)[2].

Mechanistic Grounding of Pyrimidine Antimicrobials

Before executing phenotypic assays, it is critical to understand the biochemical targets of the compounds being tested, as this dictates the expected pharmacodynamic profile (e.g., bactericidal vs. bacteriostatic). Pyrimidine derivatives typically exert their effects via three primary pathways:

  • Dihydrofolate Reductase (DHFR) Inhibition: Compounds like 1,2,4-triazolo[1,5-a]pyrimidines disrupt the folate biosynthesis pathway, starving the bacteria of essential nucleotides (3)[3].

  • FtsZ Protein Inhibition: Thiophenyl-pyrimidine derivatives can inhibit FtsZ polymerization and GTPase activity, effectively halting bacterial cell division and causing rapid bactericidal effects (4)[4].

  • Cell Wall Synthesis Inhibition: Certain pyrimidine nucleoside analogs inhibit MraY and WecA enzymes, disrupting cell wall precursor synthesis and impairing cell wall integrity (5)[5].

MoA Compound Pyrimidine Derivatives DHFR Inhibit DHFR (Folate Pathway) Compound->DHFR FtsZ Inhibit FtsZ (Cell Division) Compound->FtsZ MraY Inhibit MraY/WecA (Cell Wall) Compound->MraY Nucleotide Nucleotide Starvation DHFR->Nucleotide Division Arrested Septation FtsZ->Division Lysis Loss of Integrity MraY->Lysis Death Bacterial Cell Death / Stasis Nucleotide->Death Division->Death Lysis->Death

Fig 1: Primary antimicrobial mechanisms of action and signaling pathways for pyrimidine derivatives.

Experimental Design & Causality

A robust antimicrobial screening cascade moves from qualitative screening to quantitative validation, and finally to mechanistic profiling.

  • Why Broth Microdilution over Disk Diffusion for MIC? While disk diffusion is useful for initial screening, it is highly dependent on the compound's agar diffusion rate, which varies wildly with the lipophilicity of substituted pyrimidines. Broth microdilution ensures uniform compound exposure and provides a precise Minimum Inhibitory Concentration (MIC) in accordance with clinical standards (2)[2].

  • Why include Time-Kill Kinetics? MIC only indicates growth inhibition. Time-kill assays determine whether the pyrimidine derivative is bactericidal and reveal the pharmacodynamic profile (concentration-dependent vs. time-dependent killing), which is crucial for in vivo dosing strategies.

Workflow Synthesis Compound Formulation Screening Primary Screen (Disk Diffusion) Synthesis->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC MBC MBC & Time-Kill Kinetics MIC->MBC Tox Mammalian Cytotoxicity MBC->Tox

Fig 2: Standardized screening workflow for novel pyrimidine-based antimicrobials.

Core Protocols: A Self-Validating System

Protocol A: Broth Microdilution Assay (MIC Determination)

This protocol is adapted from the 2 for aerobic bacteria[2].

Materials & Reagents:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB). Causality: Standardized divalent cation (Ca²⁺, Mg²⁺) concentrations ensure reproducible results, which is critical because some pyrimidine derivatives may chelate metals, artificially altering their apparent efficacy.

  • Plates: 96-well clear, flat-bottom microtiter plates.

  • Solvent: Dimethyl sulfoxide (DMSO). Causality: Final DMSO concentration in wells must be ≤1% to prevent solvent-induced membrane toxicity, which would yield false-positive antimicrobial activity.

Step-by-Step Methodology:

  • Inoculum Standardization: Grow reference bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) on non-selective agar for 18-24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Causality: Standardizing the inoculum prevents artificial shifts in MIC caused by over-seeding (false resistance) or under-seeding (false susceptibility).

  • Inoculum Dilution: Dilute the suspension 1:150 in CAMHB to achieve a starting concentration of ~1 × 10⁶ CFU/mL.

  • Compound Titration: In a 96-well plate, perform two-fold serial dilutions of the pyrimidine derivative in CAMHB. Typical test ranges are 0.25 to 128 µg/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound solution in each well (Final inoculum: 5 × 10⁵ CFU/mL).

  • System Validation (Controls): Every plate must include:

    • Positive Growth Control: Broth + bacteria (verifies organism viability).

    • Negative Sterility Control: Broth only (verifies aseptic technique).

    • Vehicle Control: Broth + bacteria + 1% DMSO (verifies solvent is non-toxic).

    • Reference Control: A standard antibiotic (e.g., Ciprofloxacin or Trimethoprim) to benchmark pyrimidine efficacy (3)[3].

  • Incubation & Readout: Incubate aerobically at 35±2°C for 16-20 hours. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

Protocol B: Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetics

Step-by-Step Methodology:

  • MBC Determination: Aspirate 10 µL from the MIC well and the three subsequent higher concentration wells. Spot onto Mueller-Hinton Agar (MHA) plates and incubate for 24 hours at 35°C. The MBC is the lowest concentration resulting in a ≥99.9% (3-log) reduction of the initial inoculum.

  • Time-Kill Setup: Prepare flasks with CAMHB containing the pyrimidine derivative at 1×, 2×, and 4× the MIC. Inoculate with 5 × 10⁵ CFU/mL of bacteria in the logarithmic growth phase.

  • Kinetic Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours. Serially dilute in sterile saline and plate on MHA.

  • Analysis: Count colonies after 24h incubation. Plot Log₁₀ CFU/mL versus time. Causality: This kinetic mapping distinguishes between rapid bactericidal activity (e.g., FtsZ inhibition causing immediate septation arrest) and slow bacteriostatic effects (e.g., DHFR inhibition gradually depleting folate reserves).

Quantitative Data Presentation

When reporting the efficacy of novel pyrimidine derivatives, data should be summarized to highlight Structure-Activity Relationships (SAR) and therapeutic windows. Below is a standardized template for data presentation based on recent evaluations of pyrimidine derivatives (3)[3].

Compound / ScaffoldTarget MechanismS. aureus MIC (µg/mL)E. coli MIC (µg/mL)MBC/MIC RatioCytotoxicity CC₅₀ (µg/mL)
Pyrimidine Analog A DHFR Inhibition0.52.0>4 (Bacteriostatic)>100
Thiophenyl-Pyrimidine FtsZ Inhibition0.251.0≤2 (Bactericidal)>100
Tunicaminyl-Uracil MraY Inhibition0.1>64≤2 (Bactericidal)50
Ciprofloxacin (Ref) DNA Gyrase0.120.06≤2 (Bactericidal)>100
Trimethoprim (Ref) DHFR Inhibition1.00.5>4 (Bacteriostatic)>100

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[Link]

  • RSC Publishing. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative.[Link]

  • Frontiers. Pyrimidine nucleoside: inspiration for novel antimicrobial agent.[Link]

  • ACS Omega. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR.[Link]

Sources

High-Fidelity Zinc(II) Sensing: Development of a Turn-On Fluorescent Probe Using the 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate detection and quantification of mobile Zinc ions ( Zn2+ ) in biological systems is critical for understanding its role in cellular apoptosis, neurotransmission, and enzyme regulation. This application note details the development and validation of a highly selective, "turn-on" fluorescent probe utilizing the 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol (MPP-OH) scaffold. By leveraging the bidentate chelating properties of the 2-pyridylpyrimidine core, this guide provides drug development professionals and analytical chemists with a robust, self-validating protocol for spectrofluorometric titration and live-cell imaging.

Mechanistic Rationale & Photophysics

The CHEF Effect and Structural Rigidity

The 2-pyridylpyrimidine moiety is a privileged scaffold in coordination chemistry. In its uncomplexed state, the single bond connecting the pyridine and pyrimidine rings undergoes rapid free rotation. This dynamic molecular motion serves as a primary pathway for non-radiative deactivation of the excited state, rendering the free MPP-OH probe weakly fluorescent [1].

Upon the introduction of Zn2+ , the nitrogen atoms of the pyridine and pyrimidine rings act as a bidentate ligand, locking the molecule into a rigid, coplanar conformation. This restriction of intramolecular rotation effectively shuts down the non-radiative decay pathway, triggering a massive Chelation-Enhanced Fluorescence (CHEF) response [2].

The Role of the C4-Hydroxyl Group

The hydroxyl group at the C4 position of the pyrimidine ring serves a dual purpose:

  • Solubility: It enhances the aqueous solubility of the otherwise hydrophobic heterocyclic core, which is critical for biological assays [3].

  • Intramolecular Charge Transfer (ICT): Acting as a strong electron donor, the -OH group pushes electron density into the pyrimidine π -system. Upon metal binding, the electron-withdrawing nature of the Zn2+ ion enhances the ICT character, resulting in a significant bathochromic (red) shift in both absorption and emission spectra.

CHEF_Mechanism Free Free MPP-OH (Flexible) Bound N,N-Chelation (Coplanar) Free->Bound + Zn2+ Zn Zn2+ Target Zn->Bound Binding Signal CHEF Effect (Fluorescence ON) Bound->Signal Rigidification

Figure 1: Mechanistic pathway of Chelation-Enhanced Fluorescence (CHEF) upon Zn2+ binding.

Photophysical Characterization

To utilize MPP-OH effectively, researchers must benchmark its photophysical properties against target and interfering metal ions. The table below summarizes the expected quantitative data during assay validation.

ParameterFree MPP-OHMPP-OH + Zn2+ MPP-OH + Cu2+
Absorption Max ( λabs​ ) 310 nm340 nm345 nm
Emission Max ( λem​ ) 380 nm (Weak)450 nm (Strong)Quenched
Quantum Yield ( ΦF​ ) 0.020.45< 0.01
Fluorescence Lifetime ( τ ) 0.5 ns3.2 nsN/A
Binding Stoichiometry N/A1:11:1

Expertise Insight: Note that while Cu2+ also binds strongly to the bidentate pocket, its paramagnetic nature induces a heavy-atom effect that quenches fluorescence via rapid intersystem crossing. This allows the probe to distinctly differentiate between Zn2+ (Turn-On) and Cu2+ (Turn-Off).

Experimental Protocols

Phase 1: Reagent Preparation
  • Probe Stock: Dissolve synthesized MPP-OH in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C protected from light.

  • Metal Stocks: Prepare 10 mM solutions of ZnCl2​ and other metal chlorides (e.g., CaCl2​ , MgCl2​ , CuCl2​ ) in ultrapure (18.2 MΩ·cm) water.

  • Assay Buffer: Prepare a 50 mM HEPES buffer solution, adjusted to pH 7.4.

    • Critical Insight: Never use phosphate-buffered saline (PBS) for zinc titrations. Phosphate ions readily precipitate Zn2+ as insoluble zinc phosphate, leading to false-negative fluorescence readouts. Always utilize non-coordinating buffers like HEPES.

Phase 2: Spectrofluorometric Titration & Self-Validation

This protocol establishes the limits of detection and validates the reversibility of the sensor.

  • Dilute the MPP-OH stock to a working concentration of 10 µM in 3.0 mL of HEPES buffer within a quartz cuvette.

  • Excite the sample at 340 nm and record the baseline emission spectrum from 360 nm to 600 nm.

  • Titrate ZnCl2​ sequentially from 0 to 50 µM (0 to 5 equivalents). Record the spectrum after a 2-minute equilibration period per addition.

  • Self-Validation Step: To prove the signal is strictly dependent on dynamic metal coordination (and not probe degradation), add 100 µM of EDTA to the cuvette. The fluorescence must immediately drop back to baseline levels, confirming the reversibility of the CHEF mechanism.

Phase 3: Live-Cell Imaging Workflow
  • Seed HeLa cells in a 35 mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS until 70% confluent.

  • Wash the cells twice with DPBS, then incubate with 10 µM MPP-OH in serum-free media for 30 minutes at 37°C.

  • Wash the cells again to remove extracellular probe.

  • Treat the cells with 50 µM ZnCl2​ and 10 µM pyrithione (a zinc ionophore to facilitate membrane transport) for 15 minutes.

  • Image using a confocal laser scanning microscope ( λex​ = 340 nm laser; emission collection window = 420–480 nm).

Experimental_Workflow Step1 1. Stock Preparation (1 mM in DMSO) Step2 2. Cell Incubation (HeLa, 37°C, 30 min) Step1->Step2 Step3 3. Zn2+ Treatment (0-50 µM, 15 min) Step2->Step3 Step4 4. Confocal Imaging (λex=340nm, λem=450nm) Step3->Step4 Step5 5. Data Analysis (Quantification & Validation) Step4->Step5

Figure 2: Step-by-step experimental workflow for live-cell Zn2+ imaging and validation.

References

  • Maeda, H., et al. "Coordination Programming of Photofunctional Molecules." Molecules 23.11 (2018): 2936.[Link]

  • Mati, S. S., et al. "Pyrimidine-based fluorescent zinc sensor: Photo-physical characteristics, quantum chemical interpretation and application in real samples." Sensors and Actuators B: Chemical 201 (2014): 204-212.[Link]

  • Walkup, G. K., et al. "A New Cell-Permeable Fluorescent Probe for Zn2+." Journal of the American Chemical Society 122.23 (2000): 5644-5645.[Link]

Sources

Strategic Functionalization of the Pyrimidine Ring in 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

The compound 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol is a highly versatile bidentate/tridentate ligand precursor and a privileged scaffold in drug discovery. While the pyrimidine core is inherently electron-deficient, the presence of the C4-hydroxyl group—which predominantly exists in its tautomeric pyrimidin-4(3H)-one form—significantly alters the electronic landscape of the ring.

Functionalization of this heterocycle is critical for expanding chemical space and can be achieved by replacing specific hydrogen atoms or hydroxyl groups with reactive handles[1]. To build complex medicinally important scaffolds, researchers typically exploit two orthogonal functionalization strategies:

  • C4-Deoxychlorination: Converting the C4-OH to a C4-Cl using phosphorus oxychloride (POCl 3​ ). This transforms a stable tautomeric system into a highly reactive electrophile primed for Nucleophilic Aromatic Substitution (S N​ Ar) or palladium-catalyzed cross-coupling[2].

  • C5-Electrophilic Aromatic Substitution (EAS): The C4-OH group acts as a strong ortho/para-director. Because C2 and C6 are already substituted, the C5 position becomes the exclusive, highly activated site for electrophilic attack (e.g., halogenation), enabling subsequent C–H functionalization or cross-coupling[3].

Strategic Workflow Visualization

The following diagram illustrates the divergent functionalization pathways available for 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol, allowing for orthogonal derivatization at the C4 and C5 positions.

Functionalization_Workflow SM 2-Methyl-6-(pyridin-2-yl) pyrimidin-4-ol C4_Cl 4-Chloro-2-methyl-6- (pyridin-2-yl)pyrimidine SM->C4_Cl POCl3, Base Deoxychlorination C5_Br 5-Bromo-2-methyl-6- (pyridin-2-yl)pyrimidin-4-ol SM->C5_Br NBS, DMF Electrophilic Bromination C4_Sub C4-Cross-Coupling (Suzuki/SNAr) C4_Cl->C4_Sub Pd-Catalyst or Nucleophile C5_Sub C5-Cross-Coupling (Suzuki/Buchwald) C5_Br->C5_Sub Pd-Catalyst, Boronic Acid

Divergent functionalization pathways of the pyrimidine ring via C4 and C5 modification.

Validated Experimental Protocols

Protocol A: C4-Deoxychlorination via Phosphorus Oxychloride (POCl 3​ )

The reaction of hydroxypyrimidines with POCl 3​ is a classic, robust procedure for preparing chlorinated pyrimidine intermediates[2].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, argon-purged 100 mL round-bottom flask with 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol (10.0 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous POCl 3​ (50.0 mmol, 5.0 eq).

    • Causality: Excess POCl 3​ acts as both the solvent and the chlorinating agent, driving the keto-enol equilibrium toward the reactive intermediate. For recalcitrant substrates, a POCl 3​ /PCl 5​ mixture can be used to dramatically increase chlorinating power[4].

  • Catalyst/Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add N,N-dimethylaniline (11.0 mmol, 1.1 eq) dropwise over 5 minutes.

    • Causality: The base neutralizes the generated HCl (preventing degradation of the pyridine ring) and acts as a nucleophilic catalyst to form a highly reactive Vilsmeier-Haack-type intermediate.

  • Heating: Attach a reflux condenser and heat the mixture to 90–100 °C for 3 hours.

    • Self-Validation (In-Process): Monitor the reaction via TLC (Hexane/EtOAc 1:1). The highly polar starting material (baseline) will be completely consumed, replaced by a fast-moving, UV-active non-polar spot.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the excess POCl 3​ .

  • Quenching: Slowly pour the concentrated residue onto 100 g of crushed ice with vigorous stirring.

    • Causality: Residual POCl 3​ undergoes a violent, exothermic hydrolysis. The ice bath absorbs this heat, preventing the thermal hydrolysis of the newly formed C4-Cl bond back to the starting material.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO 3​ until the pH is neutral, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the crude 4-chloro-2-methyl-6-(pyridin-2-yl)pyrimidine.

Protocol B: Regioselective C5-Bromination

Electrophilic bromination at the C5 position prepares the scaffold for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol (10.0 mmol, 1.0 eq) in anhydrous DMF (30 mL) in a 100 mL round-bottom flask.

    • Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the electrophilic aromatic substitution, accelerating the reaction.

  • Halogen Addition: Cool the solution to 0 °C. Add N-bromosuccinimide (NBS) (10.5 mmol, 1.05 eq) in small portions over 15 minutes.

    • Causality: Portion-wise addition controls the exothermic nature of the EAS reaction, preventing over-halogenation or oxidative cleavage of the substrate.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Self-Validation (In-Process): Monitor by LC-MS. The reaction is complete when the starting material mass (m/z 188.1) disappears, replaced by a 1:1 isotopic doublet at m/z 266.0 / 268.0, confirming mono-bromination.

  • Isolation: Pour the reaction mixture into 150 mL of ice-cold distilled water. Stir for 30 minutes to ensure complete precipitation of the product.

  • Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 × 20 mL) followed by cold ethanol (10 mL) to remove succinimide byproducts. Dry under high vacuum to afford 5-bromo-2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol.

Quantitative Data & Analytical Validation

The following table summarizes the expected physical and analytical parameters for the starting material and its functionalized derivatives, providing a self-validating framework for quality control.

Parameter2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine5-Bromo-2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol
Role in Synthesis Starting MaterialElectrophilic Coupling PartnerHalogenated Intermediate
Typical Yield N/A80–90%85–95%
Appearance White to off-white solidPale yellow solidOff-white to tan solid
LC-MS [M+H] + m/z 188.1m/z 206.0 / 208.0 (3:1 ratio, Cl isotope)m/z 266.0 / 268.0 (1:1 ratio, Br isotope)
1 H NMR (C5-H Marker) Singlet, ~6.8 ppmSinglet, ~7.8 ppm (Downfield shift)None (Disappearance confirms regioselectivity)

Note: The complete disappearance of the C5-H singlet in the 1 H NMR spectrum of the brominated product is the definitive self-validating marker for successful regioselective C5-functionalization.

References

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines National Institutes of Health (NIH)[Link]

  • Why we should use POCl3/PCl5 mixture in chlorination of pyrimidine and not only POCl3? ResearchGate[Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent Indian Chemical Society[Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion eScholarship (Journal of the American Chemical Society)[Link]

Sources

Application Notes & Protocols for Evaluating the Cytotoxicity of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing the Cytotoxicity of Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer drugs.[1] Compounds bearing the pyrimidine ring, such as 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol, belong to a class with demonstrated biological activities, ranging from the inhibition of bacterial protein synthesis to potent antitumor effects.[2][3][4][5] Given the potential for significant biological interaction, a thorough evaluation of cytotoxicity is a critical first step in the characterization of any novel pyrimidine derivative.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic potential of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol. We present a multi-assay strategy designed to provide a robust and nuanced understanding of the compound's effect on cell health. By interrogating different cellular functions—metabolic activity, membrane integrity, and lysosomal function—this approach moves beyond a simple live/dead binary to offer insights into potential mechanisms of toxicity.

Guiding Principle: A Multi-Parametric Approach to Cytotoxicity

No single assay can fully capture the complexity of a compound's interaction with a living cell. A compound might, for instance, inhibit metabolic activity without immediately compromising membrane integrity. Therefore, relying on a single endpoint can be misleading. To build a reliable cytotoxicity profile for 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol, we advocate for a panel of assays that measure distinct cellular health indicators.

  • MTT Assay: Measures the metabolic activity of a cell population, which is often correlated with cell viability and proliferation.[6][7] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce a yellow tetrazolium salt (MTT) to a purple formazan product.[6][8]

  • Lactate Dehydrogenase (LDH) Release Assay: A direct measure of cytotoxicity based on the loss of plasma membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.

  • Neutral Red (NR) Uptake Assay: Assesses the integrity of lysosomes, which is an indicator of cell viability.[9][10] Viable cells incorporate and bind the supravital dye Neutral Red within their lysosomes through active transport.[11][12]

This tri-faceted approach ensures that the resulting data is cross-validated, providing a high degree of confidence in the cytotoxic assessment of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol.

Overall Experimental Workflow

The evaluation of a test compound follows a standardized workflow, from initial cell culture preparation through to final data analysis. This process is designed to ensure reproducibility and accuracy.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis cell_culture 1. Cell Line Selection & Culture compound_prep 2. Prepare Stock Solution of Test Compound cell_culture->compound_prep cell_seeding 3. Seed Cells in 96-Well Plate compound_prep->cell_seeding treatment 4. Treat Cells with Serial Dilutions of Compound cell_seeding->treatment incubation 5. Incubate for a Defined Period (e.g., 24, 48, 72h) treatment->incubation assay_run 6. Perform Cytotoxicity Assay (MTT, LDH, or Neutral Red) incubation->assay_run read_plate 7. Measure Signal (Absorbance) assay_run->read_plate calc_viability 8. Calculate % Viability/ Cytotoxicity read_plate->calc_viability calc_ic50 9. Generate Dose-Response Curve & Calculate IC50 calc_viability->calc_ic50

Caption: General workflow for cytotoxicity assessment.

Protocol 1: MTT Cell Viability Assay

This assay provides a quantitative measure of metabolic activity, which serves as an indicator of cell viability.[6]

Assay Principle

Living cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria, which reduce the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan precipitate.[6][7] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8][13] The insoluble crystals are then dissolved using a solubilization solution, and the absorbance is read on a spectrophotometer.

G cluster_workflow MTT Assay Workflow start Cells Treated with Compound in 96-Well Plate add_mtt Add MTT Reagent (0.5 mg/mL final conc.) start->add_mtt incubate_mtt Incubate 3-4 hours at 37°C (Allows formazan formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO or acidified isopropanol) incubate_mtt->solubilize shake Shake plate for 15 min to dissolve crystals solubilize->shake read Read Absorbance at ~570 nm shake->read

Caption: Step-by-step workflow for the MTT assay.

Materials and Reagents
  • 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol (Test Compound)

  • Cell line of choice (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8] Filter-sterilize and store at -20°C, protected from light.

  • Solubilization Solution: DMSO or Acidified Isopropanol (1 µL concentrated HCl per 1 mL of isopropanol).[13]

  • Positive Control (e.g., Doxorubicin, Triton™ X-100)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of >650 nm).[6]

Step-by-Step Protocol
  • Cell Seeding: a. Harvest and count cells, ensuring they are in the logarithmic growth phase. b. Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/100 µL). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to attach.[8]

  • Compound Treatment: a. Prepare a dilution series of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol in complete culture medium. It is common to prepare 2X concentrated solutions. b. Carefully remove the old medium from the cells. c. Add 100 µL of the appropriate compound dilution to each well. d. Crucial Controls:

    • Vehicle Control: Wells with cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.
    • Untreated Control (100% Viability): Wells with cells in culture medium only.
    • Positive Control: Wells with cells treated with a known cytotoxic agent.
    • Blank Control: Wells with culture medium only (no cells) to measure background absorbance. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
  • MTT Assay Execution: a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6] b. Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells. c. Carefully remove the medium containing MTT. Be cautious not to disturb the attached cells and formazan crystals. d. Add 150 µL of MTT Solubilization Solution (e.g., DMSO) to each well.[8] e. Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 690 nm to subtract background absorbance.[10]

Protocol 2: LDH Release Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant.

Assay Principle

LDH is a stable enzyme present in the cytoplasm of all cells. When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH leaks into the surrounding culture medium. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (e.g., INT) into a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of damaged cells.

G cluster_workflow LDH Release Assay Workflow start Cells Treated with Compound in 96-Well Plate transfer Transfer Supernatant (50 µL) to a new plate start->transfer add_reagent Add LDH Reaction Mixture (50 µL) to each well transfer->add_reagent incubate Incubate for 30-60 min at room temp (in dark) add_reagent->incubate stop Add Stop Solution (50 µL) incubate->stop read Read Absorbance at ~490 nm stop->read

Caption: Step-by-step workflow for the LDH assay.

Materials and Reagents
  • All materials from the MTT assay, except for the MTT reagent and solubilizer.

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency) or individual reagents:

    • Assay Buffer

    • Substrate Mix (containing lactate and tetrazolium salt)

    • Lysis Solution (e.g., 10X Triton™ X-100) for maximum LDH release control.[14]

    • Stop Solution (e.g., 1M acetic acid).[15]

  • Sterile 96-well flat-bottom assay plates (clear).

Step-by-Step Protocol
  • Cell Seeding and Treatment: a. Follow steps 1 and 2 from the MTT Protocol. The final volume in each well after treatment should be at least 150 µL.

  • Setting Up Controls: a. In addition to the controls from the MTT protocol, three specific LDH controls are required:

    • Spontaneous LDH Release: Untreated cells (measures background cell death).
    • Maximum LDH Release: Untreated cells to which Lysis Buffer is added 45 minutes before the end of the experiment. This lyses all cells and represents 100% cytotoxicity.[14]
    • Medium Background: Culture medium only (no cells).
  • LDH Assay Execution: a. 45 minutes prior to harvesting the supernatant, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.[14] b. Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells. c. Carefully transfer 50 µL of supernatant from each well to a fresh, flat-bottom 96-well assay plate.[14][15] d. Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. e. Add 50 µL of the Reaction Mixture to each well of the new assay plate.[14][15] f. Incubate for up to 30-60 minutes at room temperature, protected from light.[14][15]

  • Data Acquisition: a. Add 50 µL of Stop Solution to each well.[14] b. Gently tap the plate to mix. Remove any bubbles. c. Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used.[14]

Protocol 3: Neutral Red (NR) Uptake Assay

This assay measures the accumulation of the Neutral Red dye in the lysosomes of viable cells, providing an assessment of membrane integrity and cellular health.[9]

Assay Principle

Neutral Red is a weak cationic dye that penetrates cell membranes via non-ionic diffusion and accumulates in the lysosomes of healthy, viable cells.[9][10] Toxic substances can impair the cell's ability to uptake and retain the dye due to damage to the cell surface or lysosomal membranes. After an incubation period, the cells are washed to remove excess dye, and the incorporated dye is then extracted (solubilized). The amount of extracted dye is proportional to the number of viable cells and can be quantified spectrophotometrically.[12]

G cluster_workflow Neutral Red Assay Workflow start Cells Treated with Compound in 96-Well Plate remove_medium Remove Treatment Medium start->remove_medium add_nr Add Medium with Neutral Red Dye remove_medium->add_nr incubate Incubate for 2-3 hours (Allows dye uptake) add_nr->incubate wash Remove Dye Solution & Wash Cells Gently with PBS incubate->wash solubilize Add Solubilization Solution (e.g., acidified ethanol) wash->solubilize shake Shake plate for 10 min to extract dye solubilize->shake read Read Absorbance at ~540 nm shake->read

Caption: Step-by-step workflow for the Neutral Red assay.

Materials and Reagents
  • All materials from the MTT assay, except for the MTT reagent.

  • Neutral Red (NR) Solution: Prepare a 5 mg/mL stock in water. For the working solution, dilute the stock 1:100 in pre-warmed, serum-free medium to a final concentration of 50 µg/mL.

  • Wash/Fixative Solution: PBS or a solution of 1% CaCl₂ and 0.5% Formaldehyde in water.

  • NR Solubilization Solution: A mixture of 1% acetic acid and 50% ethanol in water.

  • Sterile 96-well flat-bottom cell culture plates.

Step-by-Step Protocol
  • Cell Seeding and Treatment: a. Follow steps 1 and 2 from the MTT Protocol.

  • Neutral Red Uptake: a. After the compound incubation period, carefully aspirate the culture medium from all wells. b. Add 100 µL of the pre-warmed Neutral Red working solution to each well. c. Incubate for 2-3 hours at 37°C, 5% CO₂.[10]

  • Washing and Solubilization: a. Carefully remove the NR solution. b. Gently wash the cells with 150 µL of PBS or fixative solution to remove excess dye.[10] This step is critical to reduce background. c. Remove the wash solution completely. d. Add 150 µL of the NR Solubilization Solution to each well. e. Place the plate on an orbital shaker for 10 minutes to extract the dye from the cells and ensure a homogenous solution.[12]

  • Data Acquisition: a. Measure the absorbance at 540 nm. A reference wavelength of 690 nm can be used.[10]

Data Analysis and Interpretation

Calculation of Percent Viability (MTT & Neutral Red Assays)

For each concentration of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol, calculate the percentage of cell viability using the following formula:

% Viability = [ (AbsSample - AbsBlank) / (AbsUntreated Control - AbsBlank) ] x 100

Where:

  • AbsSample: Absorbance of cells treated with the test compound.

  • AbsUntreated Control: Absorbance of untreated cells (100% viability).

  • AbsBlank: Absorbance of medium alone.

Calculation of Percent Cytotoxicity (LDH Assay)

For the LDH assay, the calculation determines the percentage of cell death:

% Cytotoxicity = [ (AbsSample - AbsSpontaneous Release) / (AbsMaximum Release - AbsSpontaneous Release) ] x 100

Where:

  • AbsSample: Absorbance from compound-treated wells.

  • AbsSpontaneous Release: Absorbance from untreated wells.

  • AbsMaximum Release: Absorbance from wells treated with lysis buffer.

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.[16][17]

  • Plot the Data: Create a dose-response curve by plotting the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a data analysis software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve.[18]

  • Calculate IC₅₀: The software will calculate the IC₅₀ value, which is the concentration at which the curve passes through the 50% viability mark.[19]

Sample Data Presentation

The results from the different assays can be summarized to provide a comprehensive cytotoxicity profile.

Assay TypeEndpoint MeasuredIC₅₀ (µM) for 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol
MTT Metabolic Activity[Insert Value]
LDH Release Membrane Integrity[Insert Value]
Neutral Red Lysosomal Integrity[Insert Value]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate.
High background in Blank wells (MTT) Contamination of medium or reagents; MTT solution exposed to light.Use fresh, sterile reagents. Always protect the MTT solution from light.[8]
High Spontaneous Release (LDH) Cells are overgrown or unhealthy; Harsh handling during plating or medium changes.Use cells at optimal confluency (<80-90%). Handle cell suspensions gently.[20]
Low signal in all wells Insufficient cell number; Insufficient incubation time.Optimize cell seeding density for your cell line. Ensure incubation times are adequate for the assay (e.g., 3-4 hours for MTT).

Conclusion

This guide provides a robust framework for evaluating the in vitro cytotoxicity of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol. By employing a multi-parametric approach that includes the MTT, LDH, and Neutral Red assays, researchers can obtain reliable and comprehensive data on the compound's effects on cell viability, membrane integrity, and lysosomal function. Accurate determination of the IC₅₀ value is essential for further preclinical development and for understanding the therapeutic potential and safety profile of this and other novel pyrimidine-based compounds. For a deeper mechanistic understanding, these primary cytotoxicity assays can be supplemented with more specific assays for apoptosis, such as Annexin V staining or caspase activity assays.[21][22][23][24]

References

Click to expand
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Alvetex Scaffold Protocol: MTT cell viability assay. REPROCELL. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]

  • LDH Assay. Cell Biologics Inc.. [Link]

  • Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Assay Genie. [Link]

  • Neutral Red Uptake. Institute for In Vitro Sciences, Inc.. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. [Link]

  • How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Apoptosis – what assay should I use?. BMG Labtech. [Link]

  • Choosing an Apoptosis Detection Assay. Axion Biosystems. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PMC. [Link]

  • Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. PMC. [Link]

  • The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity. PubMed. [Link]

  • The Effect of Terpinen-4-ol on Human Corneal Epithelium. TVST - ARVO Journals. [Link]

  • Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells. ScienceDirect. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Mechanism of antitumor action of pyrimidinones in the treatment of B16 melanoma and P388 leukemia. PubMed. [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

  • 2',6'-Dihalostyrylanilines, pyridines, and pyrimidines for the inhibition of the catalytic subunit of methionine S-adenosyltransferase-2. PubMed. [Link]

  • 2′,6′-Dihalostyrylanilines, Pyridines, and Pyrimidines for the Inhibition of the Catalytic Subunit of Methionine S-Adenosyltransferase-2. ResearchGate. [Link]

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Application Notes & Protocols: Strategic Formulation of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The progression of novel chemical entities from discovery to preclinical evaluation is frequently impeded by challenges related to their physicochemical properties, most notably poor aqueous solubility.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol, a heterocyclic compound with therapeutic potential, for in vivo studies. We move beyond simplistic protocols to elucidate the underlying rationale for formulation strategy selection, emphasizing a methodical approach that begins with essential pre-formulation characterization. This guide details step-by-step protocols for developing various formulations—from simple pH-adjusted solutions to complex co-solvent and suspension systems—and establishes critical quality control and characterization assays to ensure formulation stability, accuracy, and suitability for administration. The objective is to provide a robust framework for developing safe, effective, and reproducible dosing vehicles, thereby enabling the accurate assessment of the pharmacokinetics, efficacy, and toxicology of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol in preclinical animal models.[1][3]

Part 1: The Imperative of Pre-Formulation Assessment

Before any formulation work commences, a thorough understanding of the compound's intrinsic physicochemical properties is paramount. This foundational knowledge dictates the entire formulation strategy, moving the process from trial-and-error to rational design. Up to 90% of new chemical entities exhibit poor solubility, making this stage critical for success.[4] The data gathered here will directly inform the selection of the most viable and efficient path to a suitable in vivo formulation.

Protocol 1.1: Essential Physicochemical Characterization

Objective: To determine the key physicochemical parameters of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol (hereafter "the API") that govern its formulation development.

Methodology:

  • Aqueous Solubility Determination:

    • Prepare saturated solutions of the API in buffers of varying pH (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate physiological conditions.

    • Equilibrate the solutions for 24 hours at a controlled temperature (e.g., 25°C and 37°C).

    • Filter the samples through a 0.22 µm filter to remove undissolved solids.

    • Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pKa and LogP/LogD Determination:

    • Determine the acid dissociation constant(s) (pKa) of the API using potentiometric titration or UV-spectrophotometry. The pyridinyl and pyrimidinyl nitrogens are expected to have basic pKa values, while the 4-ol group may have an acidic pKa.

    • Measure the octanol-water partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at physiological pH (7.4) to understand the compound's lipophilicity.[5]

  • Solid-State Characterization:

    • Perform Differential Scanning Calorimetry (DSC) to determine the melting point and assess the API's crystallinity. A high melting point often correlates with poor solubility due to strong crystal lattice energy.[5]

    • Visually inspect the API's morphology and color.

Data Interpretation & Initial Strategy

The results from Protocol 1.1 are crucial for navigating the formulation decision tree. For the purpose of this guide, we will assume the following hypothetical, yet plausible, properties for 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol.

ParameterHypothetical ValueImplication for Formulation
Aqueous Solubility (pH 7.4) < 0.01 mg/mLThe API is poorly soluble; simple aqueous vehicles are not viable.[5]
pKa (Basic) ~3.5 (Pyridinyl N)Solubilization via pH reduction (salt formation) is a potential strategy.[1]
pKa (Acidic) ~8.5 (Pyrimidin-4-ol)Solubilization via pH elevation is also a potential strategy.
LogP 3.2The API is lipophilic, suggesting good solubility in organic solvents or lipids.[5]
Melting Point 215°CHigh melting point suggests a stable crystal lattice, making solubilization challenging.[2]

This data profile classifies the API as a Biopharmaceutics Classification System (BCS) Class II or IV candidate, where absorption is limited by its poor solubility.[6][7]

G cluster_0 Pre-Formulation Workflow start Start: Obtain API char Protocol 1.1: Physicochemical Characterization (Solubility, pKa, LogP, m.p.) start->char data Analyze Data: Is Aqueous Solubility > Required Dose Conc.? char->data aq_form Proceed to Simple Aqueous Formulation data->aq_form Yes adv_form Proceed to Advanced Formulation Strategies (Part 2) data->adv_form No

Caption: Pre-formulation assessment workflow.

Part 2: Formulation Strategies & Protocols

Based on our hypothetical pre-formulation data, advanced formulation strategies are necessary. The choice of strategy depends on the required dose, the route of administration, and the timeline of the preclinical study.

Strategy A: Co-Solvent Systems

Rationale: Co-solvent systems are a rapid and common method for solubilizing lipophilic compounds for early-stage in vivo studies, particularly for intravenous (IV) or intraperitoneal (IP) administration.[8] They work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of the nonpolar solute.

Protocol 2.1: Preparation of a DMSO/PEG400/Saline Co-Solvent Formulation

Objective: To prepare a 5 mg/mL solution of the API in a vehicle suitable for IV injection in rodents.

Materials:

  • API (2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol)

  • Dimethyl sulfoxide (DMSO), USP grade

  • Polyethylene glycol 400 (PEG400), USP grade

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile vials, syringes, and 0.22 µm syringe filters

Methodology:

  • Weighing: Accurately weigh the required amount of API. For a 10 mL final volume at 5 mg/mL, weigh 50 mg of the API.

  • Initial Solubilization: Add the API to a sterile vial. Add 1.0 mL of DMSO (10% of the final volume). Vortex or sonicate until the API is fully dissolved. This step is critical; ensure no solid material remains.

  • Addition of Co-solvent: To the DMSO solution, add 3.0 mL of PEG400 (30% of the final volume). Mix thoroughly until a homogenous solution is achieved.

  • Aqueous Phase Addition: Slowly add 6.0 mL of saline (60% of the final volume) to the organic mixture dropwise while continuously vortexing . This slow addition is essential to prevent the API from precipitating out of the supersaturated solution ("crashing out").

  • Final Inspection: Visually inspect the final formulation for clarity and absence of particulates. The solution should be clear and colorless to pale yellow.

  • Sterilization: Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.[8]

  • Storage: Store the formulation as per stability data, typically at 2-8°C and protected from light.

ComponentCommon % (v/v)RoleKey Consideration
DMSO 5 - 10%Powerful solubilizing agent.Potential for toxicity and vehicle effects at higher concentrations.[2]
PEG400 30 - 60%Water-miscible co-solvent, viscosity modifier.Can cause hemolysis at high concentrations in IV doses.
Saline / PBS 30 - 60%Aqueous vehicle to achieve isotonicity.Must be added last and slowly to prevent precipitation.
Tween® 80 1 - 10%Surfactant to improve wetting and stability.Can be added to prevent precipitation and improve suspension homogeneity.
Strategy B: Cyclodextrin-Based Formulations

Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic molecule within a hydrophilic shell.[6][9] This is an excellent strategy for increasing aqueous solubility without using organic co-solvents, often resulting in better-tolerated formulations.[9]

Protocol 2.2: Preparation of a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation

Objective: To prepare a 10 mg/mL aqueous solution of the API for oral (PO) or IV administration.

Materials:

  • API

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), low-endotoxin grade

  • Water for Injection (WFI) or 0.9% Saline

  • pH meter, magnetic stirrer

Methodology:

  • Vehicle Preparation: Prepare a 40% (w/v) solution of HP-β-CD in WFI or saline. For 10 mL, this requires 4.0 g of HP-β-CD. Stir until fully dissolved. The solution may be gently warmed (40-50°C) to aid dissolution.

  • API Addition: Weigh 100 mg of the API (for a 10 mg/mL final concentration) and add it slowly to the stirring HP-β-CD solution.

  • Complexation: Allow the mixture to stir for 12-24 hours at room temperature, protected from light. This extended time is necessary to allow for efficient formation of the inclusion complex.

  • pH Adjustment (Optional): Check the pH. Based on pre-formulation data, adjusting the pH to ~4.0 may further enhance solubility by protonating the basic nitrogens before complexation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved API and to sterilize the formulation for parenteral use.

  • Verification: The final concentration of the API in the clear filtrate should be confirmed via a validated HPLC method.

Strategy C: Aqueous Suspensions for Oral Dosing

Rationale: When high oral doses are required that cannot be achieved in solution, a uniform suspension is the preferred approach. The goal is to reduce the particle size of the API to increase its surface area and dissolution rate in the gastrointestinal tract.[1]

Protocol 2.3: Preparation of a Micronized Suspension

Objective: To prepare a 50 mg/mL oral suspension of the API.

Materials:

  • API, micronized (particle size < 10 µm)

  • Suspending agent: 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC)

  • Wetting agent: 0.1% (v/v) Tween® 80

  • Purified Water

Methodology:

  • Vehicle Preparation: Prepare the vehicle by hydrating the suspending agent. Slowly add 50 mg of methylcellulose to 10 mL of purified water while stirring vigorously. Allow it to hydrate fully (this may take several hours or require heating/cooling cycles as per the manufacturer's instructions).

  • Wetting the API: In a glass mortar, place 500 mg of the micronized API. Add a small amount of the vehicle containing 0.1% Tween® 80 and levigate (grind) with the pestle to form a smooth, uniform paste. This step is critical to ensure individual particles are wetted and not clumped together.

  • Geometric Dilution: Gradually add the remaining vehicle to the paste in geometric portions, mixing thoroughly after each addition, until the final volume of 10 mL is reached.

  • Homogenization: Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer before and during dose administration to ensure dose uniformity.

G cluster_1 Formulation Selection Workflow start Data from Part 1: API is Poorly Soluble route Define Route of Administration start->route dose Define Required Dose Concentration route->dose iv_ip IV or IP Route dose->iv_ip Low to Moderate Dose (< 10 mg/mL) oral Oral Route dose->oral Any Dose Level cosolvent Strategy A: Co-Solvent System iv_ip->cosolvent Rapid Development cyclo Strategy B: Cyclodextrin Solution iv_ip->cyclo Avoid Organic Solvents oral->cyclo Low to Moderate Dose susp Strategy C: Oral Suspension oral->susp High Dose Required

Caption: Decision workflow for formulation strategy selection.

Part 3: Formulation Characterization & Quality Control

A prepared formulation is not ready for in vivo use until it has been properly characterized. This step ensures the safety of the animals and the integrity of the study data.[8]

TestPurposeAcceptance Criteria
Visual Inspection Check for clarity (solutions) or uniformity (suspensions) and particulates.Solution: Clear, free of visible particles. Suspension: Uniform, easily re-suspendable.
pH Measurement Ensure the pH is within a physiologically tolerable range.Typically pH 4 - 9 for most routes.
API Concentration (HPLC) Verify the final concentration is accurate.90% - 110% of the target concentration.
Short-Term Stability Confirm the API remains in solution/suspension for the duration of the experiment.No precipitation/settling; concentration remains within 90-110% of initial.

Part 4: In Vivo Administration Considerations

The final step is the responsible administration of the formulation to the animal models.

Dosing and Tolerability
  • Vehicle Control Group: Always include a group of animals that receives the vehicle alone. This is critical to differentiate any effects of the API from those of the formulation excipients.[3]

  • Dose Volume: The volume administered must not exceed established limits for the chosen species and route, as this can cause adverse events and affect drug absorption.

SpeciesRouteMaximum Dosing Volume (mL/kg)
Mouse Oral (PO)10
Intravenous (IV)10
Intraperitoneal (IP)20
Rat Oral (PO)10
Intravenous (IV)5
Intraperitoneal (IP)10

This table provides general guidelines; consult institutional IACUC protocols.

G cluster_2 Pre-Dosing Checklist formulation Formulation Prepared (Part 2) qc QC Checks Passed (Part 3) formulation->qc animal_prep Animals Acclimated and Weighed qc->animal_prep dose_calc Calculate Individual Dose Volumes animal_prep->dose_calc admin Administer Dose dose_calc->admin

Caption: A logical checklist prior to in vivo administration.

Conclusion

The successful in vivo evaluation of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol is critically dependent on the development of an appropriate formulation. A strategy built upon a foundation of thorough physicochemical characterization allows for the rational selection of excipients and vehicle systems. The protocols detailed herein for co-solvent, cyclodextrin, and suspension formulations provide robust and adaptable starting points for preclinical researchers. By coupling these formulation methods with stringent quality control and careful administration practices, scientists can ensure the generation of high-quality, reproducible data, thereby accelerating the critical path of drug development.

References

  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Lubrizol. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • Al-Gousous, J., & Langguth, P. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • BenchChem. (2025). Application Notes and Protocols for the In Vivo Preparation of a Water-Insoluble Prodrug.
  • BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API.
  • Porter, C. J. H., & Charman, W. N. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200.
  • Kaukonen, A. M. (2010, May 31). Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency.
  • Jores, K., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different.... PMC.
  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and actionable protocols to optimize your yield and purity.

Overview of the Synthetic Pathway

The most common and reliable method for synthesizing 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol is through a cyclocondensation reaction, a variant of the Pinner pyrimidine synthesis.[1] This involves the reaction between a β-ketoester, specifically ethyl 3-(pyridin-2-yl)-3-oxopropanoate, and acetamidine hydrochloride in the presence of a base.

The reaction proceeds via a nucleophilic attack of the amidine on the ketoester, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidin-4-ol ring system. The choice of base, solvent, and reaction conditions is critical for driving the reaction to completion while minimizing side-product formation.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Isolation & Purification A Ethyl 3-(pyridin-2-yl)-3-oxopropanoate C Base Addition (e.g., NaOEt in Ethanol) A->C B Acetamidine HCl B->C D Cyclocondensation (Reflux) C->D E Neutralization / Precipitation D->E F Filtration E->F G Recrystallization F->G H Final Product: 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol G->H

Caption: General workflow for the synthesis of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<40%). What are the likely causes and how can I improve the conversion?

A1: Low yield is the most common issue and can be attributed to several factors. A systematic approach is crucial for diagnosis.[2]

  • Cause 1: Purity and Quality of Reactants

    • Expert Insight: Acetamidine hydrochloride is notoriously hygroscopic. Absorbed moisture can hydrolyze the amidine, rendering it inactive, and introduce water into the reaction, which can prevent the final dehydration step of the cyclization.[3][4]

    • Solution:

      • Always use freshly opened or properly stored acetamidine hydrochloride.

      • Dry the acetamidine hydrochloride in a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours before use.

      • Ensure all other reagents and solvents are anhydrous.[3][4][5]

  • Cause 2: Suboptimal Base or Stoichiometry

    • Expert Insight: The base plays a critical role in deprotonating the amidine hydrochloride to generate the free amidine, which is the active nucleophile. An insufficient amount of base will result in poor conversion. Conversely, a large excess of a very strong base can promote self-condensation of the β-ketoester.[3]

    • Solution:

      • Base Selection: Sodium ethoxide (NaOEt) is the standard and most effective base for this reaction. It should be freshly prepared or purchased as a solution and titrated before use. Potassium carbonate can be used but often results in longer reaction times and lower yields.

      • Stoichiometry: Use at least two equivalents of base: one to neutralize the HCl salt of the amidine and one to drive the condensation. A slight excess (e.g., 2.1-2.2 equivalents) is often beneficial.

  • Cause 3: Inappropriate Reaction Conditions

    • Expert Insight: The cyclocondensation requires sufficient thermal energy to overcome the activation barrier, but excessive heat can lead to the decomposition of starting materials and products, especially over extended periods.

    • Solution:

      • Temperature: Refluxing in absolute ethanol (approx. 78°C) is typically optimal. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours.[3] The reaction is often complete within 4-8 hours.

      • Solvent: Absolute ethanol is the preferred solvent as it readily dissolves the reactants and the sodium ethoxide base.[5] Using lower-grade or wet ethanol is a common source of failure.

G start Low Yield Issue purity Are reactants pure & anhydrous? start->purity stoich Is base stoichiometry correct (≥2 equiv)? purity->stoich Yes sol_purity Action: Dry amidine HCl. Use anhydrous solvent. purity->sol_purity No cond Are reaction conditions optimal (EtOH, reflux)? stoich->cond Yes sol_stoich Action: Use fresh NaOEt. Ensure 2.1-2.2 equiv. stoich->sol_stoich No sol_cond Action: Monitor by TLC. Ensure proper reflux. cond->sol_cond No end Yield Improved cond->end Yes

Caption: Troubleshooting decision tree for low reaction yield.

Q2: My crude product is a complex mixture and difficult to purify. What are the common impurities?

A2: A messy crude product typically points to side reactions competing with the main cyclocondensation pathway.

  • Impurity 1: Unreacted Starting Materials

    • Expert Insight: This is a direct consequence of the low conversion issues discussed in Q1. If the reaction is not driven to completion, you will be left with significant amounts of the β-ketoester.

    • Solution: Address the root causes of low conversion (reactant purity, base, conditions). A well-run reaction should show minimal starting material on TLC upon completion.

  • Impurity 2: Self-Condensation of Ethyl 3-(pyridin-2-yl)-3-oxopropanoate

    • Expert Insight: In the presence of a strong base, β-ketoesters can undergo self-condensation. This side reaction consumes your key starting material and generates complex, often polymeric, byproducts that are difficult to remove.[3]

    • Solution:

      • Order of Addition: Add the base solution slowly to the mixture of the β-ketoester and acetamidine hydrochloride. Do not add the ketoester to a concentrated solution of the base.

      • Temperature Control: Maintain a moderate temperature during base addition before initiating reflux.

  • Impurity 3: Hydrolyzed Intermediates

    • Expert Insight: If water is present, the cyclic intermediate can hydrolyze, leading to the formation of various acyclic amides and acids, which complicate purification.[4]

    • Solution: Ensure strictly anhydrous conditions throughout the reaction setup and duration.[3][4]

Q3: How should I best purify the final product?

A3: For 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol, recrystallization is the most effective purification method.

  • Expert Insight: The product has moderate polarity and is typically a solid. Column chromatography can be used but is often unnecessary if the reaction is clean. Recrystallization is more efficient for removing trace impurities and unreacted starting materials on a larger scale.

  • Solution:

    • Solvent Screening: Ethanol is a good starting point for recrystallization.[2] Other potential solvents include isopropanol, acetonitrile, or mixtures like ethanol/water.

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.

Optimized Experimental Protocol

This protocol provides a robust framework for the synthesis. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) for best results.[5]

Materials:

  • Ethyl 3-(pyridin-2-yl)-3-oxopropanoate (1.0 equiv)

  • Acetamidine hydrochloride (1.2 equiv, dried)

  • Sodium metal (2.2 equiv)

  • Absolute Ethanol (anhydrous)

  • Hydrochloric Acid (for neutralization)

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, carefully add sodium metal (2.2 equiv) in small pieces to absolute ethanol. Allow the sodium to react completely.

  • Reactant Addition: Once the sodium ethoxide solution has cooled to room temperature, add ethyl 3-(pyridin-2-yl)-3-oxopropanoate (1.0 equiv) and dried acetamidine hydrochloride (1.2 equiv).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress using TLC (e.g., using a 7:3 ethyl acetate:hexane eluent). The reaction is typically complete in 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water.

  • Precipitation: Acidify the aqueous mixture with dilute HCl until the pH is approximately 6-7. The product should precipitate as a solid.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude solid and recrystallize from ethanol or another suitable solvent to obtain pure 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol.

Optimization Parameters at a Glance

The following table summarizes key parameters and their expected impact on the reaction outcome, providing a guide for systematic optimization.

ParameterVariationEffect on Yield/PurityRationale & Expert Recommendation
Base Sodium Ethoxide (NaOEt)High Strong base, effectively generates free amidine. Recommended.
Potassium Carbonate (K₂CO₃)Moderate to LowWeaker base, requires longer reaction times and may result in incomplete conversion.
Solvent Absolute EthanolHigh Good solubility for reactants and base. Recommended.
MethanolModerateCan also be used, but NaOMe is more reactive and may lead to side reactions.
THF / DioxaneLowPoor solubility for amidine salt and base often leads to a heterogeneous and inefficient reaction.
Temperature Reflux (~78°C in EtOH)Optimal Provides sufficient energy for cyclization without significant decomposition. Recommended.
Room TemperatureVery LowReaction rate is too slow for practical synthesis.
> 100°C (e.g., in Toluene)Variable / LowCan increase reaction rate but often promotes decomposition and side product formation. Not recommended.
Atmosphere Inert (N₂ or Ar)High Purity Prevents hydrolysis of reactants and intermediates by atmospheric moisture. Strongly Recommended. [5]
AirLower Yield/PurityRisk of moisture contamination leading to side reactions and lower yield.[3]

References

  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (2025). Optimizing reaction conditions for 2,6-Diphenylpyrimidine-4(1H)-thione synthesis.
  • BenchChem. (2025).
  • BenchChem Technical Support Team. (2025). Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • MDPI. (2023).

Sources

Technical Support Center: Purification of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic compound. Drawing upon established chemical principles and practical laboratory experience, this document provides troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity for your downstream applications.

Introduction

2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its structural motifs, which are common in biologically active molecules.[1][2] The presence of both a pyridine and a pyrimidinol ring system imparts unique chemical properties that can present challenges during its purification. This guide will address these challenges systematically, providing both the "how" and the "why" behind each recommended protocol.

Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol.

Issue 1: Persistent Impurities After Initial Synthesis

Q: My crude 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol shows multiple spots on TLC/peaks in HPLC analysis after the initial work-up. What are the likely impurities and how can I remove them?

A: The nature of impurities is highly dependent on the synthetic route employed. However, common impurities can include unreacted starting materials, partially reacted intermediates, and side-products from competing reactions. Given the structure of the target compound, likely synthetic precursors could include a pyridine-containing amidine and a β-ketoester.

Causality and Strategy:

The basic nitrogen of the pyridine ring and the acidic proton of the pyrimidinol moiety allow for purification strategies based on acid-base chemistry. Additionally, chromatographic methods are highly effective for separating compounds with different polarities.

Step-by-Step Protocols:

Protocol 1: Acid-Base Extraction

This technique is ideal for removing non-basic or weakly basic organic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyridine nitrogen of your product will be protonated, moving the compound into the aqueous layer. Most organic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 8). Your product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

  • Stationary Phase: Silica gel is a good starting point.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

  • Tailing Reduction: The basicity of the pyridine moiety can cause peak tailing on silica gel.[3][4] To mitigate this, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.[3] This will neutralize the acidic silanol groups on the silica surface, leading to more symmetrical peaks.[3][4]

Parameter Recommendation Rationale
Stationary Phase Silica GelGood for general purpose separation of moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate or DCM/Methanol gradientAllows for elution of a range of polarities.
Additive 0.1-1% TriethylamineMinimizes peak tailing of basic compounds.[3]
Issue 2: Poor Recovery During Recrystallization

Q: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

A: Poor recovery during recrystallization is often due to the selection of a suboptimal solvent or cooling the solution too rapidly.[5] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[5]

Causality and Strategy:

The goal of recrystallization is to create a supersaturated solution upon cooling, from which the pure compound will crystallize, leaving impurities behind in the solvent.[5] If the compound is too soluble at low temperatures, or if crystallization happens too quickly, yield will be compromised.

Step-by-Step Protocol: Solvent Screening for Recrystallization

  • Small-Scale Tests: In separate test tubes, place a small amount of your crude product (e.g., 10-20 mg).

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, water) dropwise at room temperature until the solid just dissolves. A good candidate solvent will not dissolve the solid well at room temperature.

  • Heating: For solvents that do not dissolve the solid at room temperature, gently heat the mixture. A good solvent will dissolve the solid upon heating.

  • Cooling: Allow the solutions that dissolved upon heating to cool slowly to room temperature, and then in an ice bath.

  • Observation: The solvent that yields a good quantity of crystals upon cooling is a suitable choice for recrystallization.

Troubleshooting Recrystallization:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[5]

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will reduce the yield.[5]

  • Seed Crystals: If crystals do not form, try adding a tiny "seed" crystal of the pure compound to initiate crystallization.[5]

  • Solvent Mixtures: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.

Issue 3: Compound Appears Oily or as a Gummy Solid

Q: After purification, my product is not a crystalline solid but rather an oil or a tacky substance. What is causing this and how can I fix it?

A: The presence of residual solvent or certain impurities can lower the melting point of your compound, causing it to appear as an oil or gum. In some cases, the compound may exist as a solvatomorph, where solvent molecules are incorporated into the crystal lattice.[6]

Causality and Strategy:

Thorough removal of all solvents is critical. If the issue persists, it may be necessary to re-purify the compound using a different method to remove the problematic impurities.

Troubleshooting Steps:

  • High-Vacuum Drying: Dry the compound under high vacuum for an extended period, possibly with gentle heating, to remove any residual solvents.

  • Trituration: If the substance is an oil, try trituration. This involves adding a solvent in which your compound is insoluble but the impurities are soluble. Stir or sonicate the mixture. The pure compound should solidify, and the impurities will be washed away.

  • Re-purification: If the above steps fail, the issue is likely due to persistent impurities. Consider re-purifying by column chromatography with a different solvent system or by another technique like preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol?

The melting point of a similar compound, 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, is reported to be 115-116 °C.[7] The exact melting point can be influenced by purity and crystalline form.

Q2: What analytical techniques are best for assessing the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC (High-Performance Liquid Chromatography): Provides quantitative information about the purity and can detect trace impurities. The use of a mixed-mode column or operating at a low pH can improve peak shape for pyridine-containing compounds.[3][8][9]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities with distinct proton or carbon signals.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the compound and can help identify impurities.

Q3: Can I use reverse-phase chromatography for purification?

Yes, reverse-phase chromatography (e.g., using a C18 column) can be a very effective purification method. However, the basic nature of the pyridine ring can lead to peak tailing due to interactions with residual silanol groups on the silica-based stationary phase.[3][4] To overcome this, it is crucial to control the pH of the mobile phase.[3]

  • Low pH (2-3): At low pH, the silanol groups are protonated, minimizing unwanted interactions and resulting in better peak shape.[3]

  • Mobile Phase Additives: Using an acidic additive like formic acid or trifluoroacetic acid in the mobile phase can also improve peak symmetry.[8]

Visualizing the Purification Workflow

The following diagram illustrates a logical workflow for the purification of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol.

PurificationWorkflow cluster_0 Initial Purification cluster_1 Secondary Purification cluster_2 Purity Analysis Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction High Impurity Load Column Chromatography Column Chromatography Crude Product->Column Chromatography Moderate Impurity Load Recrystallization Recrystallization Acid-Base Extraction->Recrystallization Column Chromatography->Recrystallization Purity Check Purity Check Recrystallization->Purity Check Preparative HPLC Preparative HPLC Preparative HPLC->Purity Check Purity Check->Preparative HPLC <95% Pure Pure Product Pure Product Purity Check->Pure Product >95% Pure

Caption: A decision-making workflow for the purification of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Restek. (n.d.). Pyridine: CAS # 110-86-1 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 2-Methyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-4-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl pyridine, 109-06-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(7). Retrieved from [Link]

  • MDPI. (2020, November 10). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • van der Watt, E., Liebenberg, W., & de Villiers, M. M. (2015). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Pharmaceutical development and technology, 20(4), 436–445*. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2025, January 20). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, June 15). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. Retrieved from [Link]

  • ChemUniverse. (n.d.). 6-METHYL-2-(PYRIDIN-2-YL)PYRIMIDIN-4-OL [P94777]. Retrieved from [Link]

  • ResearchGate. (n.d.). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. Retrieved from [Link]

  • Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • ResearchGate. (2025, August 6). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Retrieved from [Link]

Sources

Pyridinyl-Pyrimidine Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with low yields, unexpected impurities, and reproducibility issues during the synthesis of pyridinyl-pyrimidines—a critical pharmacophore found in blockbuster kinase inhibitors like Imatinib and Nilotinib.

I have designed this guide to move beyond generic troubleshooting. Here, we dissect the chemical causality behind the most stubborn side reactions and provide self-validating protocols to ensure your workflows are robust, scalable, and scientifically sound.

Section 1: Regioselectivity in Condensation Reactions

FAQ: Why am I getting a mixture of regioisomers when condensing asymmetric enaminones with guanidines?

The Causality: When synthesizing the pyrimidine core via the condensation of an asymmetric enaminone (e.g., 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one) with a binucleophile like guanidine, the reaction proceeds via two competing mechanistic pathways. Initial nucleophilic attack by the guanidine nitrogen can occur either at the highly electrophilic carbonyl carbon (kinetic control) or at the β-carbon via a Michael-type addition (thermodynamic control).

Standard reflux conditions often fail to provide enough activation energy to overcome the kinetic barrier, resulting in a frustrating mixture of the 4-pyridinyl and 6-pyridinyl pyrimidine regioisomers. By utilizing high-pressure systems (such as a Q-Tube reactor) and specific solvent/base combinations, you can drive the equilibrium entirely toward the desired thermodynamic product (1)[1].

G Enaminone Asymmetric Enaminone + Guanidine AttackC Attack at Carbonyl C (Kinetic Control) Enaminone->AttackC Base/Low Temp AttackB Attack at β-Carbon (Thermodynamic Control) Enaminone->AttackB Acid/High Temp Regio1 2-Amino-4-R-6-pyridinyl pyrimidine AttackC->Regio1 Regio2 2-Amino-4-pyridinyl-6-R pyrimidine AttackB->Regio2

Caption: Mechanistic divergence in enaminone-guanidine condensation.

Quantitative Data: Regioselectivity Control Matrix
Reaction ConditionsPrimary Attack SiteDominant RegioisomerIsolated Yield
EtOH, NaOH, 25°CCarbonyl Carbon2-Amino-4-R-6-pyridinylpyrimidine~60% (Kinetic)
DMF, Q-Tube, 120°C (30 psi)β-Carbon2-Amino-4-pyridinyl-6-R-pyrimidine>90% (Thermodynamic)
Self-Validating Protocol: Regioselective Synthesis via Thermodynamic Control
  • Preparation: Combine 10 mmol of the asymmetric enaminone, 20 mmol of guanidine hydrochloride, and 30 mmol of sodium ethoxide in 15 mL of anhydrous DMF.

  • High-Pressure Reaction: Seal the mixture in a Q-Tube reactor and heat to 120 °C under an autogenic pressure of 30 psi for 4 hours.

  • Isolation: Cool the mixture to room temperature, filter the collected solid, and wash with cold ethanol.

  • Validation Check: Analyze the crude solid via LC-MS and 1H NMR. The presence of a single [M+H]+ peak and a distinct D2O-exchangeable singlet for the amino group validates that the high-pressure conditions successfully bypassed the kinetic trap, yielding the pure thermodynamic regioisomer[1].

Section 2: The "2-Pyridyl Problem" in Suzuki-Miyaura Cross-Coupling

FAQ: How do I prevent rapid protodeboronation of 2-pyridinylboronic acids during Suzuki coupling with halopyrimidines?

The Causality: The "2-pyridyl problem" is a notorious bottleneck in cross-coupling chemistry. 2-pyridinylboronic acids undergo rapid, base-catalyzed protodeboronation. Mechanistically, the adjacent electronegative nitrogen stabilizes the transient carbanion intermediate formed during C-B bond heterolysis. If the rate of protodeboronation exceeds the rate of transmetalation to the palladium center, your yield will collapse.

The definitive solution is a "slow-release" strategy using N-methyliminodiacetic acid (MIDA) boronates. MIDA boronates are bench-stable and slowly hydrolyze in mild aqueous base to provide a steady, low concentration of the active boronic acid. This transient species is immediately consumed by the Pd catalyst before it can degrade into pyridine and boric acid (2)[2].

G MIDA 2-Pyridyl MIDA Boronate (Bench Stable) SlowRelease Slow Hydrolysis (Aqueous Base) MIDA->SlowRelease BoronicAcid 2-Pyridinylboronic Acid (Transient, Unstable) SlowRelease->BoronicAcid Protodeboronation Protodeboronation (Pyridine + B(OH)3) BoronicAcid->Protodeboronation Fast (No Pd) Suzuki Transmetalation (Pd Catalyst) BoronicAcid->Suzuki Fast (With Pd) Product Pyridinyl-Pyrimidine Product Suzuki->Product

Caption: Slow-release strategy mitigating 2-pyridinylboronic acid protodeboronation.

Quantitative Data: Protodeboronation vs. Slow-Release Yields
Boron SpeciesBase / Solvent SystemHalf-Life (Protodeboronation)Cross-Coupling Yield
2-Pyridinylboronic acidK2CO3 / Dioxane:H2O< 10 minutes< 15%
2-Pyridyl MIDA boronateK3PO4 / Dioxane:H2O (5:1)Bench Stable (Slow in situ release)> 85%
Self-Validating Protocol: Slow-Release Suzuki-Miyaura Coupling
  • Setup: In a Schlenk flask, combine 1.0 equiv of halopyrimidine, 1.5 equiv of 2-pyridyl MIDA boronate, 5 mol% Pd(OAc)2, 10 mol% SPhos, and 7.5 equiv of K3PO4.

  • Solvent Addition: Add a degassed mixture of dioxane/H2O (5:1 ratio) to achieve a 0.07 M concentration.

  • Reaction: Stir the mixture at 60 °C for 6 hours under an inert atmosphere.

  • Validation Check: Monitor the reaction via 11B NMR or TLC. The gradual disappearance of the MIDA boronate signal without the rapid buildup of the protodeboronated pyridine byproduct confirms the slow-release mechanism is functioning correctly and transmetalation is outpacing degradation[2].

Section 3: Amidation & Late-Stage Functionalization (Imatinib Analogs)

FAQ: Why am I seeing incomplete amidation and piperazine alkylation side reactions during the synthesis of Imatinib analogs?

The Causality: In the synthesis of Imatinib-like molecules, the late-stage formation of the amide bond often utilizes highly reactive intermediates like 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (CAS 106261-64-7). This chloride provides the thermodynamic "push" needed to lock the pyrimidine core and the benzamide tail together. However, it is extremely hygroscopic. Even trace atmospheric moisture causes rapid hydrolysis back to the unreactive benzoic acid (CAS 106261-49-8), altering stoichiometry and leaving unreacted amine core (3)[3]. Furthermore, if the reaction is pushed with excess heat in batch, the piperazine moiety can undergo unwanted quaternary alkylation.

Transitioning to a continuous flow synthesis inherently limits moisture exposure, allows for precise residence times, and prevents the precipitation of polar compounds, drastically reducing these side reactions (4)[4].

Quantitative Data: Batch vs. Continuous Flow Impurity Profiles
ParameterStandard Batch ProcessContinuous Flow Process
Overall Amide Yield55 - 65%> 80%
Hydrolysis Impurity (Benzoic Acid)10 - 20%< 2%
Piperazine Alkylation Impurity5 - 8%< 1%
Self-Validating Protocol: Continuous Flow Amidation
  • System Equilibration: Pump a stream of anhydrous i-PrOH through the continuous flow reactor for 30 minutes to equilibrate the system and ensure absolute moisture removal.

  • Reagent Streams: Introduce Stream A (pyridinyl-pyrimidine amine core + base in dioxane) and Stream B (benzoyl chloride intermediate in dioxane) into a cross-mixer at a global concentration of ~0.30 M.

  • Reaction: Pass the mixed stream through a stainless-steel coil reactor at 120 °C with a residence time (tR) of 15 minutes.

  • Validation Check: Utilize inline IR spectroscopy or periodic HPLC sampling at the reactor outlet. A reading of <2% of the benzoic acid hydrolysis product validates the moisture-free integrity of the flow system, confirming that the "surgical strike" of the amidation is proceeding without reversion[3][4].

References

  • Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles) and Bis(azine) Utilizing Recent Economic Green Chemistry Technology: The Q-Tube System. National Institutes of Health (NIH) / PMC. 1

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. American Chemical Society (ACS). 2

  • Modular Continuous Flow Synthesis of Imatinib and Analogues. American Chemical Society (ACS). 4

  • Industrial Synthesis Standards 2026: A Comparative Guide to Imatinib Intermediates CAS 106261-64-7 and CAS 106261-49-8. Eastfine. 3

Sources

optimizing reaction conditions for the synthesis of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol.

This compound is synthesized via a classical Pinner-type condensation between acetamidine hydrochloride and ethyl 3-oxo-3-(pyridin-2-yl)propanoate. While conceptually straightforward, the amphoteric nature of the product, the competing nucleophilic sites, and the sensitivity of the β-keto ester demand strict control over reaction conditions [1, 2].

Part 1: Condition Optimization & Quantitative Data

The choice of base and solvent dictates the kinetic pathway of the condensation. The base must be strong enough to liberate the free amidine from its hydrochloride salt and drive the subsequent amidation, but nucleophilically inert enough to prevent the cleavage of the β-keto ester.

Table 1: Optimization of Base and Solvent Conditions

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaOH (aq) (1.5)EtOH78 (Reflux)12< 10Rapid ester hydrolysis followed by decarboxylation.
K₂CO₃ (2.0)DMF1001642Incomplete amidine deprotonation; sluggish kinetics.
t-BuOK (1.2)THF65 (Reflux)2458Poor solubility of the amidine intermediate.
DBU (1.5)EtOH78 (Reflux)1870Homogeneous reaction; good alternative to alkoxides [1].
NaOEt (1.1) EtOH 78 (Reflux) 16 85 Optimal deprotonation without transesterification.

Part 2: Interactive Troubleshooting & FAQs

Q1: My reaction yield is consistently below 30%, and TLC shows significant consumption of the β-keto ester but no product formation. What is happening? Cause: Premature destruction of your electrophile (ethyl 3-oxo-3-(pyridin-2-yl)propanoate) via saponification. If your sodium ethoxide (NaOEt) has absorbed atmospheric moisture, it generates sodium hydroxide (NaOH). Hydroxide rapidly hydrolyzes the ethyl ester to a β-keto acid, which undergoes thermal decarboxylation at reflux temperatures, destroying the carbon framework. Solution: Use freshly prepared, strictly anhydrous NaOEt in absolute ethanol. Alternatively, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used as a non-nucleophilic organic base to completely bypass the risk of saponification [1].

Q2: The reaction seems complete by LC-MS, but I lose all my product during the aqueous workup. Where is it? Cause: 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol is highly amphoteric. It contains a basic pyridine nitrogen (pKa ~5), a basic pyrimidine nitrogen (pKa ~2), and an acidic pyrimidinol proton (pKa ~8.5). At high pH (>9), it forms a highly water-soluble sodium salt. At low pH (<4), it forms a water-soluble pyridinium salt. Solution: You must perform an isoelectric point precipitation . After removing the reaction solvent, dissolve the crude mass in water and meticulously adjust the pH to exactly 6.5–7.0 using 1M HCl or glacial acetic acid. At this pH, the molecule carries a net-zero charge, maximizing its hydrophobicity and forcing it to crash out of the aqueous phase.

Q3: My ¹H-NMR spectrum in CDCl₃ shows a complex mixture of broadened and doubled peaks, but the LC-MS shows a single mass peak. Is my product impure? Cause: You are observing keto-enol tautomerism. The product exists in a dynamic equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(1H)-one (keto) forms. In non-polar or moderately polar solvents like CDCl₃, the rate of tautomeric exchange is slow on the NMR timescale, resulting in distinct signals for both tautomers. Solution: Switch your NMR solvent to DMSO-d₆ and run the experiment at an elevated temperature (e.g., 80 °C). The highly polar solvent stabilizes the keto form, and the thermal energy accelerates the exchange rate, coalescing the signals into a single, clean spectrum.

Part 3: Mechanistic & Workflow Visualizations

Mechanism A Acetamidine HCl + NaOEt B Free Acetamidine (Nucleophile) A->B Deprotonation (- NaCl, - EtOH) D Intermolecular Attack (Imine/Enamine Formation) B->D C Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (Electrophile) C->D E Intramolecular Cyclization (Amidation) D->E Nucleophilic attack on ester carbonyl F Elimination (-H2O, -EtOH) E->F Ring Closure G 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol (Target Molecule) F->G Aromatization / Tautomerization

Figure 1: Mechanistic pathway for the synthesis of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol.

Workflow S1 Crude Reaction Mixture (in EtOH) S2 Concentrate in vacuo S1->S2 S3 Dissolve in Deionized Water S2->S3 S4 Adjust pH to 6.5-7.0 (1M HCl or AcOH) S3->S4 S5 Precipitation of Zwitterion/Neutral Form S4->S5 S6 Filter & Wash (Cold Water/Et2O) S5->S6

Figure 2: Optimized downstream isolation workflow via isoelectric point precipitation.

Part 4: Standard Operating Procedure (SOP)

Self-Validating Protocol for 10 mmol Scale Synthesis

Step 1: Liberation of the Amidine

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend acetamidine hydrochloride (1.04 g, 11.0 mmol) in absolute ethanol (30 mL) under an argon atmosphere.

  • Add a freshly prepared solution of sodium ethoxide (21 wt% in EtOH, 4.1 mL, 11.0 mmol) dropwise at room temperature.

  • Validation Check: The reaction will immediately form a fine white precipitate (NaCl). Stir for 30 minutes to ensure complete liberation of the free amidine base.

Step 2: Condensation and Cyclization 4. To the resulting suspension, add ethyl 3-oxo-3-(pyridin-2-yl)propanoate (1.93 g, 10.0 mmol) dropwise over 5 minutes. 5. Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 16 hours. 6. Validation Check: The suspension should transition into a deep yellow/orange homogeneous solution as the amidation and cyclization proceed [2]. Monitor by TLC (DCM:MeOH 9:1); the β-keto ester spot (UV active) should disappear.

Step 3: Isoelectric Isolation 7. Cool the reaction to room temperature and concentrate the mixture in vacuo to remove all ethanol. 8. Dissolve the resulting crude sticky residue in deionized water (25 mL). The solution will be highly basic (pH > 10). 9. Place the flask in an ice bath. While vigorously stirring, add 1M HCl dropwise until the pH reaches exactly 6.5–7.0 (monitor continuously with a calibrated pH meter). 10. Validation Check: A thick, off-white to pale yellow precipitate will rapidly form as the isoelectric point is reached. If the solution turns clear again, you have over-acidified; back-titrate with 1M NaOH.

Step 4: Purification 11. Collect the precipitate via vacuum filtration using a Büchner funnel. 12. Wash the filter cake sequentially with ice-cold deionized water (2 × 10 mL) to remove NaCl, followed by cold diethyl ether (10 mL) to remove unreacted organic impurities. 13. Dry the solid in vacuo at 50 °C for 12 hours to afford the pure 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol.

References

  • Bartrum, H. E., Blakemore, D. C., Moody, C. J., & Hayes, C. J. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(24), 8674–8676. [Link]

  • Díaz-Fernández, M., Calvo-Losada, S., Quirante, J.-J., Sarabia, F., Algarra, M., & Pino-González, M.-S. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

Technical Support Center: Stability & Handling of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from the Senior Application Scientist

Working with multi-nitrogen heterocyclic scaffolds requires moving beyond viewing molecules as static drawings. 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol is a highly dynamic system. Its behavior in solution is governed by a delicate interplay of keto-enol tautomerism, supramolecular self-assembly, and potent transition-metal coordination.

When researchers report "degradation," "insolubility," or "uninterpretable NMRs" with this compound, they are rarely observing actual chemical decomposition. Instead, they are usually fighting the molecule's inherent physical chemistry. The pyrimidin-4-ol core dynamically shifts between tautomeric states depending on solvent polarity, while the 2-pyridylpyrimidine motif acts as a pre-organized bidentate claw, eagerly scavenging trace metals from buffers and glassware. This guide is designed to decode these mechanisms, providing you with the causality behind the phenomena and self-validating protocols to stabilize your experiments.

Quantitative Data & Physicochemical Dynamics

To troubleshoot effectively, you must first understand the environmental triggers that alter the molecule's state. The table below summarizes the core physicochemical drivers of instability.

PropertyMechanistic CausalityPreferred Environment
Tautomeric State The keto form (pyrimidin-4(3H)-one) is highly polar; the enol form (pyrimidin-4-ol) is less polar[1].Polar solvents (DMSO, H₂O) favor the Keto form. Non-polar solvents (CHCl₃) favor the Enol form.
Supramolecular Assembly The enol form possesses a DADA (Donor-Acceptor-Donor-Acceptor) hydrogen-bonding array, driving the formation of massive, insoluble dimers[2][3].Non-polar environments promote rapid dimerization and apparent "loss of solubility."
Metal Chelation The 2-pyridylpyrimidine motif is a potent bidentate ligand. It readily traps trace transition metals via Metal-to-Ligand Charge Transfer (MLCT)[4][5].Chelates Cu²⁺, Fe²⁺/³⁺, and Ir³⁺ readily in standard, unpurified biological buffers.
Conformational Rigidity The pyridyl nitrogen strongly prefers a cis conformation relative to the pyrimidine N3, pre-organizing the binding pocket for metal capture[6].Stabilized upon metal binding or targeted protonation at low pH.
Troubleshooting Guides & FAQs

Q1: My ¹H-NMR spectrum in CDCl₃ shows broad, overlapping peaks and unexpected multiplicity. Is my compound degrading? A1: It is highly unlikely that your compound is degrading. You are observing a tautomeric equilibrium complicated by supramolecular self-assembly. The pyrimidin-4-ol core exists in a dynamic equilibrium with its keto form, pyrimidin-4(3H)-one[1]. In non-polar solvents like CDCl₃, the enol form predominates and immediately self-assembles into massive hydrogen-bonded dimers via DADA arrays[2][3]. This dimerization drastically slows down molecular tumbling and proton exchange rates on the NMR timescale, leading to severe peak broadening. Causality-Driven Solution: Switch your NMR solvent to DMSO-d₆. Highly polar, hydrogen-bond-accepting solvents disrupt these DADA arrays, stabilizing the discrete monomeric keto form and yielding a sharp, easily interpretable spectrum[1][2].

Q2: When I dissolve the compound in standard biological buffers (e.g., PBS), the solution slowly turns a faint green/blue and eventually forms a precipitate. Why? A2: This is a classic symptom of trace metal chelation, not chemical degradation. The 2-pyridylpyrimidine moiety is a highly pre-organized bidentate ligand, structurally and electronically analogous to 2,2'-bipyridine. The nitrogen of the pyridyl ring inherently prefers a cis conformation relative to the N3 of the pyrimidine ring[6]. This geometry perfectly accommodates transition metals (such as Cu²⁺ or Fe³⁺) present as trace contaminants in standard buffer salts or leached from standard borosilicate glassware[4][5]. The resulting metal complexes are highly colored due to MLCT bands and have drastically lower aqueous solubility than the free ligand, leading to precipitation.

Q3: How does pH affect the stability and solubility of this compound in aqueous assays? A3: The molecule is amphoteric. At physiological pH (~7.4), it is predominantly neutral, and its solubility is strictly limited by the hydrophobic nature of the methyl and pyridyl groups. At low pH (< 4), the pyridine and pyrimidine nitrogens undergo protonation, disrupting the cis pre-organization and significantly increasing aqueous solubility. At high pH (> 10), the hydroxyl group (or the NH of the keto tautomer) is deprotonated to form a highly soluble anion. However, prolonged exposure to extreme alkaline pH can drive irreversible hydrolytic ring-opening of the pyrimidine core.

System Logic & Workflows

Tautomerism A 2-methyl-6-(pyridin-2-yl) pyrimidin-4-ol (Enol Form) B 2-methyl-6-(pyridin-2-yl) pyrimidin-4(3H)-one (Keto Form) A->B Tautomeric Equilibrium E Hydrogen-Bonded Dimers (DADA Arrays) A->E Self-Assembly F Discrete Monomers B->F Solvation C Non-Polar Solvents (e.g., CDCl3) C->A Favors D Polar Solvents (e.g., DMSO, H2O) D->B Favors

Tautomeric equilibrium and solvent-dependent dimerization pathways.

Workflow Start Observe Solution Instability Q1 Is the solution colored (e.g., blue/green)? Start->Q1 Metal Trace Metal Chelation (Pyridylpyrimidine motif) Q1->Metal Yes Q2 Are there extra/broad NMR peaks? Q1->Q2 No Action1 Treat with EDTA/Chelex Use metal-free glassware Metal->Action1 Tautomer Keto-Enol Tautomerism & Dimerization Q2->Tautomer Yes Action2 Perform VT-NMR or change to polar solvent Tautomer->Action2

Decision tree for troubleshooting solution stability and metal chelation.

Experimental Protocols
Protocol 1: NMR-Based Tautomer Resolution via Solvent Titration

Purpose: To systematically disrupt hydrogen-bonded dimers and isolate the monomeric keto tautomer for accurate structural verification, proving that the compound is intact and not degraded.

  • Step 1: Dissolve 5 mg of the compound in 0.5 mL of anhydrous CDCl₃.

  • Step 2: Acquire a standard ¹H-NMR spectrum.

    • Validation Checkpoint: You should observe broad, poorly resolved peaks in the aromatic region, confirming dynamic exchange or dimerization. If peaks are already sharp, ambient humidity may have introduced water, acting as a polar disruptor.

  • Step 3: Titrate DMSO-d₆ into the NMR tube in 50 µL increments, mixing thoroughly by inversion.

  • Step 4: Re-acquire the spectrum after each addition.

    • Validation Checkpoint: Watch for the progressive sharpening of the pyridyl and pyrimidine protons. This proves causality: the polar solvent is actively breaking the DADA arrays.

  • Step 5: For absolute structural assignment and publication-quality data, prepare a fresh sample in 100% DMSO-d₆. The spectrum will present sharp, distinct resonances corresponding exclusively to the discrete pyrimidin-4(3H)-one monomer.

Protocol 2: Preparation of Trace-Metal-Free Stock Solutions

Purpose: To prevent transition metal chelation by the bidentate pyridylpyrimidine motif during sensitive biochemical or cell-based assays.

  • Step 1: Acid-wash all glassware (0.1 M HCl for 30 minutes) and rinse thoroughly with HPLC-grade, metal-free water (18.2 MΩ·cm). Avoid standard spatulas; use plastic or ceramic tools to weigh the compound.

  • Step 2: Prepare the primary stock solution by dissolving the compound in anhydrous, metal-free DMSO to a concentration of 10 mM.

    • Validation Checkpoint: The solution must remain perfectly colorless. Any hint of yellow, green, or blue indicates pre-existing metal contamination in your solvent or vial.

  • Step 3: Prepare the aqueous assay buffer supplemented with 50 µM EDTA (or pre-treat the buffer with Chelex-100 resin) to act as a sacrificial metal sink.

  • Step 4: Dilute the DMSO stock into the aqueous buffer immediately prior to the assay.

    • Validation Checkpoint: Monitor the absorbance at 400–600 nm via UV-Vis spectroscopy; a flat baseline confirms the complete absence of colored metal-ligand charge transfer (MLCT) complexes.

References
  • 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability. Benchchem. 1

  • Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. MDPI. 6

  • Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone. Chemical Communications (ResearchGate). 2

  • Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. PMC. 3

  • Blue-emitting cationic iridium(iii) complexes featuring pyridylpyrimidine ligands and their use in sky-blue electroluminescent devices. Journal of Materials Chemistry C (RSC). 4

  • A Single Molecular System Gating Electron Transfer by Ring Inversion of a Methylpyridylpyrimidine Ligand on Copper. Journal of the American Chemical Society. 5

Sources

Technical Support Center: Troubleshooting Assay Solubility for 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The "Brick Dust" Challenge

The compound 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol is characterized by a highly planar aromatic system (a pyridine and a pyrimidine ring) capable of strong intermolecular hydrogen bonding via its basic nitrogens and the pyrimidin-4-ol hydroxyl group (which undergoes keto-enol tautomerism). This structural profile yields a very high crystal lattice energy, making it a classic "brick dust" compound.

While it readily dissolves in polar aprotic solvents like DMSO, rapid dilution into aqueous assay buffers (e.g., PBS, HEPES) forces a dramatic solvent shift. The compound rapidly exceeds its kinetic solubility limit, leading to aggregation and precipitation. In high-throughput screening (HTS) and biological assays, this phenomenon causes underestimated activity, reduced hit rates, and false positives due to light scattering or enzyme sequestration 1.

Diagnostic Workflow

SolubilityWorkflow Start 10 mM DMSO Stock of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol Dilution Dilute to 10-100 µM in Aqueous Assay Buffer Start->Dilution Check Assess Turbidity (Nephelometry / DLS) Dilution->Check Precipitation Precipitation Detected (High Light Scattering) Check->Precipitation Yes Soluble Fully Soluble (Clear Solution) Check->Soluble No Action1 Adjust Buffer pH (Exploit pKa of Pyridine/Pyrimidinol) Precipitation->Action1 Action2 Add Co-solvents/Surfactants (e.g., 0.01% Tween-20) Precipitation->Action2 Action3 Formulate with Excipients (e.g., HP-β-Cyclodextrin) Precipitation->Action3 Assay Proceed to Biological Assay Soluble->Assay Action1->Check Action2->Check Action3->Check

Logical workflow for diagnosing and resolving kinetic precipitation in aqueous assays.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why does my compound precipitate even when the final concentration is only 10 µM? A: You are observing kinetic precipitation. When a concentrated DMSO stock is introduced to an aqueous buffer, the local concentration of the compound at the injection site is extremely high. The rapid change in solvent polarity strips the compound of its DMSO solvation shell faster than it can disperse, causing it to nucleate and precipitate 1. To prevent this, ensure rapid mixing during addition, or pre-dilute the compound in an intermediate solvent cascade.

Q: Can I adjust the buffer pH to keep 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol in solution? A: Yes, provided your assay target tolerates it. The compound possesses an amphoteric profile: a basic pyridine nitrogen (pKa ~5.0) and an acidic pyrimidin-4-ol hydroxyl group (pKa ~8.5). Adjusting the assay buffer pH to < 4.0 or > 10.0 will ionize the molecule, drastically reducing its crystal lattice energy and improving thermodynamic solubility. However, for physiological assays requiring pH 7.4, the compound remains largely neutral and poorly soluble, necessitating alternative strategies like excipients 2.

Q: I added 5% DMSO to my aqueous buffer to help solubility, but it still precipitated. Why? A: While increasing the organic co-solvent fraction generally improves solubility, 5% DMSO is often insufficient for "brick dust" molecules and can be highly toxic to cell-based assays 3. Furthermore, if you are using cyclodextrins (like HP-β-CD) to encapsulate the compound, excessive DMSO actually competes for the cyclodextrin cavity. Thermodynamic studies demonstrate that 5% DMSO dramatically reduces the binding affinity of hydrophobic ligands to β-cyclodextrins because the DMSO molecules occupy the hydrophobic pocket 4. Keep final DMSO concentrations ≤ 1% when using cyclodextrin complexation.

Quantitative Solubility Enhancement Strategies

StrategyMechanism of ActionTypical ConcentrationExpected Solubility GainAssay Compatibility
DMSO Co-solvent Disrupts water hydrogen-bond network, lowering dielectric constant.0.1% - 1.0% (v/v)2 to 5-foldLow (Cytotoxic >0.5%, inhibits some enzymes)
pH Adjustment Ionizes the pyridine (pH <4) or pyrimidinol (pH >10) groups.pH < 4.0 or pH > 10.0> 100-foldVery Low (Incompatible with physiological targets)
Tween-20 (Surfactant) Forms micelles that encapsulate the hydrophobic compound.0.01% - 0.05% (v/v)10 to 50-foldModerate (Can disrupt lipid membranes in cell assays)
HP-β-Cyclodextrin Forms a 1:1 host-guest inclusion complex, shielding hydrophobic rings.1% - 20% (w/v)50 to 500-foldHigh (Biocompatible, preserves enzyme activity)

Self-Validating Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry

This protocol establishes the absolute maximum concentration you can use in your assay before precipitation occurs, acting as a self-validating control for all subsequent experiments.

  • Stock Preparation: Prepare a 10 mM stock of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol in 100% anhydrous DMSO.

  • Buffer Dispensation: Dispense 196 µL of the target aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4) into a 96-well clear-bottom microplate.

  • Compound Addition: Add 4 µL of the DMSO stock to the buffer (final concentration: 200 µM compound, 2% DMSO). Rapidly mix by pipetting to prevent localized nucleation.

  • Serial Dilution: Perform serial 2-fold dilutions across the plate using buffer containing 2% DMSO to maintain a constant solvent background.

  • Equilibration: Incubate the plate at room temperature for 2 hours to allow for thermodynamic equilibration and potential slow-onset precipitation.

  • Measurement: Measure light scattering (turbidity) using a nephelometer or a standard microplate reader set to absorbance at 620 nm.

  • Causality & Validation: The kinetic solubility limit is identified as the highest concentration before a statistically significant increase in absorbance/scattering occurs compared to the vehicle control (2% DMSO in buffer) 2. Do not exceed this concentration in your biological assays.

Protocol 2: HP-β-CD Complexation for Physiological Assays

Use this protocol when pH adjustment is impossible and surfactants disrupt your biochemical target.

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the required aqueous assay buffer.

  • Stock Preparation: Prepare a 10 mM stock of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol in 100% anhydrous DMSO.

  • Complexation (Critical Step): Slowly add the DMSO stock dropwise to the HP-β-CD solution under continuous, vigorous vortexing to achieve the desired final concentration (e.g., 50 µM). The final DMSO concentration must not exceed 1%, as higher concentrations of DMSO will competitively bind the cyclodextrin cavity, displacing the compound and inducing precipitation4.

  • Incubation: Incubate the mixture on an orbital shaker at 37°C for 1 hour to ensure complete inclusion complex formation.

  • Clarification: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated compound.

  • Causality & Validation: Transfer the supernatant to the assay plate. The cyclodextrin successfully shields the hydrophobic planar rings of the compound from the aqueous environment, maintaining it in solution without altering the bulk pH 5. Validate via Protocol 1 to confirm the new solubility limit.

Sources

troubleshooting unexpected results in biological assays with 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol

Guide Overview

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol in biological assays. This document provides in-depth troubleshooting advice, structured as a series of frequently asked questions (FAQs) and validation protocols, to address common challenges and unexpected results. Our goal is to empower you to diagnose experimental issues methodically, ensuring data integrity and confidence in your findings.

The compound 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol belongs to a class of pyrimidine derivatives. Structurally related compounds, specifically those with a 2-(pyridin-2-yl) ring, have been identified as potent inhibitors of bacterial protein synthesis, suggesting a potential mechanism of action for this class of molecules[1]. However, unexpected results can arise from various factors, including compound handling, assay conditions, and unanticipated biological interactions. This guide will walk you through a logical troubleshooting process.

Section 1: Frequently Asked Questions (FAQs)

This section is divided into three parts, starting with the most fundamental and common source of experimental error—the compound itself—and progressing to more complex, assay-specific issues.

Part 1.1: Compound Integrity, Solubility, and Handling

Issues related to the physical and chemical properties of a small molecule are the most frequent cause of assay failure. Before questioning the biological hypothesis, it is critical to validate the tool you are using.

Q1: My 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol is not fully dissolving in my solvent. What should I do?

A1: Incomplete dissolution is a primary cause of lower-than-expected activity. The effective concentration in your assay will be far lower than the calculated concentration.

  • Recommended Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution (e.g., 10-50 mM).[2] Pyrimidine derivatives can often have poor aqueous solubility, making a DMSO stock essential.[3]

  • Dissolution Technique: After adding the solvent, vortex the solution vigorously. If particulates remain, brief sonication in a water bath can be effective. Gentle warming (e.g., to 37°C) may also aid dissolution, but you must first confirm the compound's temperature sensitivity.

  • Solvent Quality: Always use anhydrous DMSO. Water in DMSO can reduce the solubility of many compounds and may promote hydrolysis over time.

Q2: I prepared a clear stock solution in DMSO, but I see precipitation when I dilute it into my aqueous cell culture medium or assay buffer. Why is this happening?

A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like DMSO is diluted into an aqueous buffer where its solubility is much lower. This is a very common reason for a lack of biological activity.[3]

  • Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5%, to minimize both solvent-induced artifacts and compound precipitation.

  • Dilution Method: To minimize precipitation, perform serial dilutions. More importantly, when making the final working solution, add the DMSO stock to the aqueous buffer (not the other way around) while vortexing or mixing gently. This rapid dispersion can help keep the compound in solution.

  • Solubility Limit: You may have exceeded the compound's aqueous solubility limit. If precipitation persists, you may need to lower the highest tested concentration. A visual solubility assessment is a crucial first step (see Protocol 2).

Q3: I've had my compound for a while. Could it have degraded? What are the best practices for storage?

A3: Yes, compound degradation is a significant risk that can lead to a complete loss of activity.[4] Proper storage is critical to maintain the integrity of your small molecule inhibitor.[4]

Parameter Best Practice Recommendation Rationale
Stock Solution Storage Store at -20°C for short-term use and -80°C for long-term storage.[4][5]Low temperatures slow down chemical degradation processes like hydrolysis and oxidation.
Freeze-Thaw Cycles Aliquot the stock solution into single-use volumes.Repeated freezing and thawing can introduce moisture and accelerate degradation.[4][6]
Light Exposure Store in amber-colored vials or tubes wrapped in aluminum foil.[4]Many complex organic molecules are sensitive to light and can undergo photolysis.
Solid Compound Storage Store in a desiccator at room temperature or as specified by the manufacturer.Protects the hygroscopic solid from moisture, which can degrade the compound and affect weighing accuracy.
Part 1.2: Assay-Specific Problems & Inconsistent Results

Once you are confident in your compound's integrity and solubility, the next step is to scrutinize the assay itself.

Q4: I'm not observing any biological effect (e.g., no inhibition, no change in phenotype) from the compound. What should I check first?

A4: When a compound appears inactive, a systematic review of the experimental setup is necessary. This is one of the most common failure modes in molecular assays.[6]

  • Confirm Compound Integrity: First, rule out the issues described in Part 1.1 (solubility and degradation). An inactive compound is often simply not present in the assay at the intended concentration.

  • Dose Range: Are you using a sufficiently high concentration? The required effective concentration can vary widely between different biological systems. Perform a broad dose-response experiment (e.g., from 1 nM to 100 µM) to identify the active range.

  • Positive Control: Did your assay's positive control work as expected? If not, the issue lies with the assay reagents or the biological system, not your test compound.[6]

  • Target Expression: Does your cellular model express the intended biological target? If the compound's target is not present or is expressed at very low levels, no effect will be observed.

  • Incubation Time: Is the incubation time appropriate for the biological process you are measuring? Some effects are rapid, while others (like changes in gene expression) may require 24-48 hours.

Q5: My cells are rounding up and detaching or showing other signs of poor health across all concentrations. How do I know if this is general cytotoxicity or the intended on-target effect?

A5: Distinguishing between a specific, on-target effect and general cytotoxicity is a critical step in drug discovery.[7]

  • Vehicle Control: The first and most important control is the vehicle (e.g., DMSO) control. Ensure that cells treated with the highest concentration of DMSO used in your experiment appear healthy.[7]

  • Dose-Response: True cytotoxicity often occurs at higher concentrations. Perform a standard cytotoxicity assay, such as an MTT or CellTiter-Glo assay (see Protocol 3), to determine the concentration at which the compound kills 50% of the cells (the CC50). Your intended biological effect should ideally occur at a concentration significantly lower than the CC50.

  • Mechanism of Action: Consider the compound's potential mechanism. If it targets a protein essential for cell adhesion or survival (like a cytoskeletal component), then cell detachment might be the expected on-target effect.[7]

Q6: I'm seeing high variability between my replicate wells. What are the likely causes?

A6: High variability undermines the statistical power of your experiment and can mask real effects.[8]

  • Incomplete Dissolution: If the compound is not fully in solution, different wells may receive different effective concentrations, leading to high variability. Ensure your working solutions are clear and free of precipitate.

  • Cell Plating Uniformity: Ensure cells are evenly distributed when plated. Poorly mixed cell suspensions can lead to different cell numbers in each well, which will alter the response.

  • Edge Effects: In multi-well plates, wells on the edge can experience more evaporation, leading to changes in compound and media concentration. Consider leaving the outer wells empty and filling them with sterile PBS to mitigate this.

  • Compound Instability: The compound may be unstable in your cell culture medium over the course of a long experiment. Consider refreshing the media with a new compound for long-term incubations.[7]

Part 1.3: Advanced Troubleshooting: Off-Target and Assay Interference

Q7: The biological effect I'm seeing doesn't seem to be related to the compound's hypothesized target. Could this be an off-target effect?

A7: Yes. Many small molecules can interact with multiple biological targets, especially at higher concentrations. Pyrimidine-based scaffolds are common in kinase inhibitors and can sometimes show promiscuity.[9][10]

  • SAR Analysis: If available, test a structurally related but inactive analog. If the inactive analog produces the same unexpected effect, it is more likely to be a result of the chemical scaffold itself rather than a specific on-target interaction.[7]

  • Target Engagement Assays: The most direct way to confirm an on-target effect is to measure the compound's binding to its intended target in cells. Techniques like the Cellular Thermal Shift Assay (CETSA) can provide this evidence.

  • Phenotypic Screening: Compare your observed phenotype to those produced by other known inhibitors of the same target or pathway. A mismatch may suggest an off-target mechanism.

Q8: Could the 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol molecule itself be interfering with my assay readout (e.g., fluorescence, luminescence)?

A8: This is a possibility. Pyrimidine and pyridine rings are aromatic systems that can absorb UV light and may have fluorescent properties or the ability to quench the fluorescence of other molecules.

  • Assay Blank Reading: Run a control plate with no cells or enzymes, containing only the assay buffer and your compound at all tested concentrations. Add the final detection reagent. A change in signal in these wells indicates direct interference with the assay chemistry.

  • Alternative Assays: If interference is confirmed, consider using an orthogonal assay that relies on a different detection method to validate your primary results.

Section 2: Visual Troubleshooting Workflows

Workflow 1: General Troubleshooting Decision Tree

This diagram provides a logical path to diagnose the root cause of unexpected experimental results.

Caption: A decision tree for troubleshooting common issues in biological assays.

Workflow 2: Recommended Compound Handling Protocol

This workflow outlines the critical steps from receiving the solid compound to its final application in an assay to ensure consistency and prevent common errors.

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_assay Assay Use weigh 1. Weigh solid compound using a calibrated balance dissolve 2. Dissolve in anhydrous DMSO to high concentration (e.g., 10-50 mM) weigh->dissolve vortex 3. Vortex/sonicate until fully dissolved dissolve->vortex aliquot 4. Aliquot into single-use tubes (light-protected) vortex->aliquot store 5. Store at -80°C for long-term aliquot->store thaw 6. Thaw a single aliquot store->thaw dilute 7. Prepare working solution in assay buffer (vortex during addition) thaw->dilute plate 8. Add to assay plate dilute->plate

Caption: A standard workflow for preparing and handling small molecule inhibitors.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-analysis: Determine the molecular weight (MW) of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol. (MW = 187.2 g/mol ).

  • Weighing: Using a calibrated analytical balance, carefully weigh out 1.87 mg of the solid compound into a sterile, light-protected microcentrifuge tube (e.g., an amber-colored tube).

  • Solvation: Add 100 µL of high-purity, anhydrous DMSO to the tube.[4]

  • Dissolution: Vortex the tube for 1-2 minutes. If any solid is visible, place the tube in a sonicating water bath for 5-10 minutes.

  • Confirmation: Visually inspect the solution against a dark background to ensure no particulates are present. The solution should be completely clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Visual Assessment of Aqueous Solubility

This quick test helps determine if your compound is precipitating at the working concentrations in your assay buffer or cell culture medium.

  • Preparation: In a clear microcentrifuge tube, add the volume of your assay buffer that corresponds to your final assay volume (e.g., 1 mL).

  • Addition: Add the volume of your DMSO stock solution required to achieve the highest concentration you plan to test. For example, to achieve 10 µM from a 10 mM stock in 1 mL, add 1 µL of the stock.

  • Mixing: Gently vortex the solution immediately after adding the DMSO stock.

  • Incubation: Incubate the tube under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.

  • Observation: After incubation, hold the tube against a dark background and shine a light through it. Look for any signs of cloudiness, particulates, or crystals, which indicate precipitation. If observed, you must lower your maximum testing concentration.

Protocol 3: Standard MTT Cytotoxicity Assay

This protocol provides a basic framework for assessing the general cytotoxicity of your compound.

  • Cell Plating: Seed your cells in a 96-well clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Perform a serial dilution of your compound in cell culture medium to prepare 2X final concentrations. Create a dose-response curve ranging from a low nanomolar to a high micromolar concentration (e.g., 1 nM to 100 µM). Include a "vehicle control" (medium with the highest percentage of DMSO) and a "no cells" blank control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the CC50 value.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Loss of Activity for Small Molecule Inhibitors (e.g., HT1171). BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology. BenchChem.
  • BenchChem. (2025). Troubleshooting low bioactivity in pyrimidine thione assays. BenchChem.
  • MB-About. (n.d.). Assay Troubleshooting.
  • analytica-world.com. (n.d.). A troubleshooting guide to microplate-based assays.
  • O'Neill, A. J., et al. (2014). Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. PMC.
  • Cayman Chemical. (n.d.). Pyrimidin-4-yl-Methanol (4-Methoxypyrimidine, CAS Number: 33581-98-5). Cayman Chemical.
  • MedchemExpress.com. (n.d.). Pyridin-4-ol | Biochemical Reagent. MedchemExpress.com.
  • Li, Y., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. PubMed.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

Sources

Technical Support Center: Scale-Up Synthesis of 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process chemistry of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol. This molecule presents a unique set of challenges during kilogram-scale manufacturing, primarily due to its highly exothermic condensation chemistry, its amphoteric nature, and its propensity to act as a bidentate metal chelator.

This guide is designed for process chemists and drug development professionals. It moves beyond standard laboratory procedures to address the causality of scale-up failures, offering self-validating protocols to ensure high yield, purity, and safety.

Quantitative Process Parameters

To establish a baseline for your process, compare your batch parameters against the optimized critical process parameters (CPPs) and critical quality attributes (CQAs) summarized in the table below.

Parameter / AttributeTarget ValueCriticality & Causality
Acetamidine HCl 1.50 EquivalentsExcess required to compensate for partial thermal degradation during free-basing.
NaOEt (Base) 1.60 EquivalentsMust slightly exceed amidine to ensure complete free-basing; excess drives condensation.
Dosing Temperature 60–65 °CTemperatures >75 °C promote Claisen self-condensation of the β -keto ester.
Isoelectric Point (pI) pH 6.8 – 7.2Critical for isolation. The product is highly soluble at pH < 5 and pH > 9.
Reactor Material Glass-linedPrevents bidentate chelation with Fe/Ni/Cr found in stainless steel (SS316).
Expected Yield 75 – 82%Yields <50% typically indicate product loss in the aqueous mother liquor during workup.

Troubleshooting Guides & FAQs

Section 1: Reaction Engineering & Exotherm Control

Q: We experience a sudden, uncontrollable exotherm and a drop in overall yield during the initial stage of the reaction. What is causing this, and how do we control it?

A: The exotherm originates from two distinct thermodynamic events: the neutralization of acetamidine hydrochloride with sodium ethoxide, and the subsequent condensation with ethyl 3-oxo-3-(pyridin-2-yl)propanoate. In a laboratory setting, heat dissipates rapidly, but on a pilot scale, the reduced surface-area-to-volume ratio leads to heat accumulation [1]. If the β -keto ester is present during the initial free-basing exotherm, it undergoes rapid thermal degradation and Claisen self-condensation.

Solution: Decouple the exotherms. Perform the free-basing of acetamidine as a discrete step, age the mixture to allow the precipitation of NaCl, and then utilize a controlled, continuous dosing strategy for the β -keto ester at 60 °C.

Section 2: The "Disappearing Product" & Amphoteric Isolation

Q: In-process HPLC shows >95% conversion, but after aqueous workup and filtration, our isolated yield is below 40%. Where is the product going?

A: Your product is likely remaining dissolved in the aqueous mother liquor. 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol is an amphoteric molecule. It contains a basic pyridine nitrogen (conjugate acid pKa ~5.2) and an acidic pyrimidin-4-ol moiety (which exists in tautomeric equilibrium with pyrimidin-4(1H)-one, pKa ~8.5–9.5).

If your workup pH is too high (>9), the pyrimidinol is deprotonated, forming a highly soluble sodium salt. If the pH is too low (<4), the pyridine ring is protonated, forming a soluble hydrochloride salt. The product will only precipitate efficiently at its isoelectric point (pI), where it exists as a neutral or zwitterionic species [2]. You must perform a precision isoelectric precipitation (pH 6.8–7.2).

Section 3: Reactor Compatibility & Coloration

Q: The product isolated from our pilot plant has a distinct pink/brown tint, whereas the lab-scale material is a pristine white powder. Recrystallization does not remove the color. What is the impurity?

A: The coloration is caused by trace heavy metal contamination, specifically iron, nickel, or chromium leached from your stainless steel (SS316 or Hastelloy) reactor. The 2-(pyridin-2-yl)pyrimidine core is a powerful bidentate ligand that readily chelates transition metals[3].

Solution: This synthesis must be executed in a glass-lined reactor. If metal reactors are unavoidable, the final aqueous workup must include an EDTA wash (0.05 M) prior to the final pH adjustment to sequester free metal ions before they can be chelated by the precipitating product.

Process Visualizations

SynthesisWorkflow A Acetamidine HCl + NaOEt / EtOH B Free Acetamidine (in situ) A->B Exotherm D Condensation Reaction (60-70°C, Exothermic) B->D C Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (Controlled Dosing) C->D Slow addition E Crude Sodium Salt (Aqueous, pH > 12) D->E Solvent swap F Isoelectric Precipitation (Aqueous HCl to pH 6.8-7.2) E->F Critical pH adjustment G Filtration & Washing (Cold Water) F->G H Target Product (Pure Pyrimidin-4-ol) G->H

Process workflow for the scale-up synthesis of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol.

IsoelectricLogic LowPH pH < 4 Pyridine Protonated (Cationic, Soluble) MidPH pH 6.8 - 7.2 Neutral / Zwitterion (Insoluble, Precipitates) LowPH->MidPH Add Base HighPH pH > 9 Pyrimidinol Deprotonated (Anionic, Soluble) HighPH->MidPH Add Acid

pH-dependent solubility and isoelectric precipitation logic for amphoteric pyrimidines.

Step-by-Step Methodologies

Protocol 1: Controlled Condensation Workflow

This protocol is designed to prevent thermal degradation and self-condensation by decoupling the reagent free-basing from the primary reaction.

  • Reactor Preparation: Purge a clean, dry, glass-lined reactor with N₂. Charge with absolute ethanol (5 L/kg of starting material).

  • Base Addition: Charge Sodium Ethoxide (1.60 eq) as a 21% wt solution in ethanol.

  • Amidine Free-Basing: Slowly add Acetamidine Hydrochloride (1.50 eq) in 4 equal portions over 1 hour. Maintain the reactor jacket at 20 °C to absorb the heat of neutralization.

  • Validation Check: A thick white slurry of NaCl will form. Ensure the internal temperature has stabilized before proceeding.

  • Heating: Ramp the internal temperature to 60 °C.

  • Controlled Dosing: Dose ethyl 3-oxo-3-(pyridin-2-yl)propanoate (1.00 eq) continuously over 3 hours using a metering pump.

  • Reaction Aging: Once dosing is complete, raise the temperature to 70 °C and age for 4 hours.

  • Validation Check: Sample for HPLC. The reaction is deemed complete when the β -keto ester is <1.0% area.

Protocol 2: Isoelectric Precipitation (The "Disappearing Product" Recovery)

This protocol ensures maximum recovery of the amphoteric product by carefully navigating its dual pKa values.

  • Solvent Swap: Distill off the ethanol under vacuum (50–150 mbar) at an internal temperature of <50 °C until a thick paste remains.

  • Aqueous Quench: Charge the reactor with Purified Water (8 L/kg) to dissolve the crude sodium salt. The pH will be >12.

  • Cooling: Cool the aqueous solution to 5–10 °C.

  • Primary Acidification (Seed Bed Formation): Slowly dose 6M HCl while maintaining the internal temperature below 20 °C.

  • Validation Check (Critical): Pause the HCl addition precisely at pH 8.0 . Age the mixture for 30 minutes. Self-Validation: The solution must transition from clear to a cloudy, uniform seed bed. If the product "oils out" (forms a sticky biphasic layer), the temperature is too high. Cool to 5 °C and increase agitation until it crystallizes.

  • Secondary Acidification: Once the seed bed is established, resume 6M HCl dosing dropwise until the pH stabilizes strictly between 6.8 and 7.2 .

  • Aging and Isolation: Age the slurry at 5 °C for 2 hours to maximize crystal growth. Filter the product and wash the cake with cold water (2 x 2 L/kg) to remove residual NaCl. Dry under vacuum at 50 °C.

References

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[Link]

  • Ring, O. T., et al. (2021). Process Development, Manufacture, and Understanding of the Atropisomerism and Polymorphism of Verinurad. Organic Process Research & Development.[Link]

  • Meisenbach, M., Allmendinger, T., & Mak, C.-P. (2006). Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. Organic Process Research & Development.[Link]

Technical Support Center: Stability & Storage Optimization for 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and prevent the degradation of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol .

This compound presents unique stability challenges due to two structural features:

  • Tautomerism: It exists in equilibrium with its lactam form, 2-methyl-6-(pyridin-2-yl)pyrimidin-4(1H)-one, which alters its solubility and reactivity profiles.

  • Bidentate Chelation: The adjacent nitrogen atoms on the pyridine and pyrimidine rings form an N-C-C-N motif. This acts as a potent bidentate ligand for transition metals, making the molecule highly susceptible to Metal-Catalyzed Oxidation (MCO).

Diagnostic Workflow

TroubleshootingWorkflow Start Degradation Detected (Loss of Purity/Color Change) Liquid Liquid Formulation (Aqueous/Solvent) Start->Liquid Solid Solid State (Powder/API) Start->Solid MCO Metal-Catalyzed Oxidation (MCO) Liquid->MCO Trace Metals (Fe/Cu) Photo Photodegradation (UV/Vis Cleavage) Liquid->Photo Light Exposure Hydro pH-Dependent Hydrolysis Liquid->Hydro pH Extremes Solid->Photo Light Exposure Solid->Hydro High Humidity Sol_EDTA Add Chelators (e.g., EDTA/Citrate) MCO->Sol_EDTA Sol_Amber Amber Vials & Dark Storage Photo->Sol_Amber Sol_Buffer Buffer to Neutral pH (pH 6-7) Hydro->Sol_Buffer

Diagnostic workflow for identifying and resolving degradation pathways of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound degrades rapidly in aqueous buffer solutions, but the solid powder is stable. Why is this happening, and how do I stop it? A: This is a classic presentation of Metal-Catalyzed Oxidation (MCO) . The 2-pyridyl group and the adjacent pyrimidine nitrogen create a bidentate chelation pocket that readily binds trace transition metals like Fe(II)/Fe(III) and Cu(II)[1]. These metals often leach into your solutions from stainless steel HPLC needles, manufacturing equipment, or low-purity excipients[2]. Once chelated, the metal undergoes Fenton-like redox cycling in the presence of dissolved oxygen, generating Reactive Oxygen Species (ROS) that oxidize the activated 2-methyl group or cleave the pyrimidine ring[3].

  • The Fix: Formulate your solutions with trace amounts of a chelating agent (e.g., 0.1 mM EDTA or citrate) to mask the catalytic metal ions and prevent them from binding to your compound[2].

Q2: I left a clear solution of the compound on the benchtop, and it turned yellow after a few days. Is this oxidation? A: While oxidation can cause color changes, benchtop yellowing of highly conjugated heterocycles is primarily driven by Photodegradation . The extended π -conjugation across the pyridine and pyrimidine rings absorbs strongly in the UV and near-UV spectrum. According to ICH Q1B guidelines, exposure to ambient laboratory light (which contains both visible and near-UV energy) can induce photo-oxidation or ring-opening reactions[4].

  • The Fix: Always store solutions in actinic (amber) glass vials. If working on the benchtop for extended periods, wrap vessels in aluminum foil.

Q3: Does the pH of my storage buffer matter? A: Yes, significantly. Because 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol exists in a tautomeric equilibrium with its lactam form (pyrimidin-4(1H)-one), extreme pH levels will shift this equilibrium and ionize the molecule. Highly alkaline conditions (pH > 9) can lead to hydroxide-mediated nucleophilic attack on the electron-deficient pyrimidine ring, causing irreversible hydrolytic cleavage. Maintain storage buffers at a near-neutral pH (6.0 - 7.0) to maximize the stability of the neutral tautomer.

Quantitative Stability Data & Regulatory Guidelines

To ensure your storage protocols meet global regulatory standards, your stability testing must align with ICH Q1A(R2) and ICH Q1B guidelines[4][5]. Below is a summary of the required testing parameters.

Table 1: ICH Q1A(R2) Recommended Storage Conditions for Stability Testing [6]

Study TypeStorage ConditionMinimum Time Period Covered at SubmissionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Table 2: ICH Q1B Photostability Exposure Requirements [7]

Light SourceMinimum Overall IlluminationMinimum Near-UV EnergyPurpose
Xenon Lamp (Option 1) or Fluorescent (Option 2)1.2 million lux hours200 Watt hours/square meter (Wh/m²)Confirmatory forced degradation to establish shelf-life labeling.
Mechanistic Deep Dive: Metal-Catalyzed Oxidation (MCO)

To effectively prevent degradation, you must understand the causality. The diagram below illustrates how trace metals hijack the molecule's structure to catalyze its destruction.

MCO_Pathway Complex Bidentate Chelation 2-pyridyl & pyrimidine N bind Fe(II)/Cu(II) Fenton Fenton Complex->Fenton Dissolved O2 Oxidation Target Oxidation Oxidation of 2-methyl group or pyrimidine ring Fenton->Oxidation Reactive Oxygen Species Oxidation->Complex Metal Recycling Degradant Degradation Products Loss of potency, color change Oxidation->Degradant

Mechanism of Metal-Catalyzed Oxidation (MCO) facilitated by the bidentate N-C-C-N motif.

Self-Validating Experimental Protocols

A robust scientific protocol must be self-validating. The following methodologies incorporate internal controls to definitively prove the mechanism of degradation.

Protocol 1: Trace Metal Chelation Validation Assay (MCO Proof)

Purpose: To determine if liquid-state degradation is caused by trace metal leaching from storage containers or analytical equipment.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol in a highly purified, metal-free buffer (e.g., LC-MS grade water with 10 mM ammonium acetate, pH 6.5).

  • Aliquot Creation (The Self-Validating Matrix):

    • Vial A (Negative Control): 1 mL stock solution.

    • Vial B (Positive Stress): 1 mL stock solution + 10 µM FeSO₄ (induces MCO).

    • Vial C (Rescue Control): 1 mL stock solution + 10 µM FeSO₄ + 100 µM EDTA (masks the metal).

  • Incubation: Incubate all vials at 40°C for 48 hours to accelerate the reaction.

  • Analysis: Analyze via HPLC-UV.

  • Interpretation: If Vial B shows significant degradation peaks (e.g., oxidized derivatives eluting earlier) while Vial A and Vial C remain intact, you have definitively proven that MCO is the degradation pathway and that EDTA is a viable formulation stabilizer[2][3].

Protocol 2: ICH Q1B Confirmatory Photostability Study

Purpose: To evaluate intrinsic photostability and determine if "Protect from Light" labeling is required.

  • Sample Presentation: Place 50 mg of the solid compound into two chemically inert, transparent quartz or glass dishes. Spread the powder evenly to a thickness of no more than 3 mm to ensure uniform light penetration[4][7].

  • Control Setup: Completely wrap one dish in heavy-duty aluminum foil. This serves as the Dark Control to isolate thermal degradation from photodegradation[4].

  • Exposure: Place both dishes side-by-side in a validated photostability chamber (e.g., equipped with a Xenon lamp and UV filters to cut off wavelengths below 320 nm).

  • Irradiation: Expose the samples until the unshielded dish has received an overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200 Wh/m²[4][7].

  • Analysis: Reconstitute the powders and analyze via HPLC. Compare the impurity profile of the exposed sample against the Dark Control. Any degradation product exceeding the 0.1% threshold in the exposed sample (but absent in the Dark Control) confirms photolability.

Sources

Validation & Comparative

Navigating the Biological Landscape of Pyridinyl-Pyrimidin-4-ol Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

A candid disclosure: a direct biological activity profile for 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol is not prominently available in the current body of scientific literature. However, the exploration of structurally related analogs provides a valuable window into the potential therapeutic applications and structure-activity relationships (SAR) of this chemical class. This guide, therefore, leverages published data on close analogs to offer a comparative analysis for researchers, scientists, and drug development professionals.

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The fusion or substitution of a pyridine ring to this core can significantly influence its pharmacological profile. This guide will delve into the biological activities of analogs of the 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol scaffold, with a particular focus on a series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol derivatives that have been investigated as inhibitors of bacterial protein synthesis.[4]

The Pyridinyl-Pyrimidine Core: A Scaffold of Potential

The core structure of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol combines the electron-deficient pyrimidine ring with a pyridine moiety, creating a scaffold with diverse potential for biological interactions. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the aromatic systems can engage in π-stacking interactions with biological targets. The methyl and hydroxyl groups offer further points for interaction or metabolic modification.

Comparative Analysis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-ol Analogs as Bacterial Protein Synthesis Inhibitors

A study on a series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol derivatives has provided valuable insights into the SAR of this scaffold as inhibitors of bacterial protein synthesis.[4] The primary assay used to evaluate these compounds was an aminoacylation/translation (A/T) system, which measures the inhibition of protein synthesis. The most promising compounds were then tested for their minimum inhibitory concentrations (MIC) against a panel of bacterial strains.

Structure-Activity Relationship (SAR) Insights

The SAR studies on these analogs revealed critical determinants for their antibacterial activity:

  • The 2-(pyridin-2-yl) Substituent is Crucial: Any modification to the 2-(pyridin-2-yl) ring, including moving the nitrogen to the 3- or 4-position of the pyridine ring, resulted in a complete loss of both biochemical and biological activity.[4] This highlights the stringent requirement for the specific arrangement of the pyridinyl nitrogen for target engagement.

  • Modifications at the 6-Position Enhance Potency: While the 2-position was intolerant to changes, the 6-position of the pyridopyrimidine ring proved to be a key site for optimizing antimicrobial potency. Various substitutions at this position led to a significant increase in activity.[4]

The following diagram illustrates the core scaffold and the key positions for modification that influence biological activity.

Caption: Core scaffold and key SAR points for pyridopyrimidine analogs.

Comparative Biological Activity Data

The following table summarizes the biological activity of selected 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol analogs, demonstrating the impact of substitutions on their inhibitory activity.

Compound IDR-Group at Position 6A/T IC50 (µM)MIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli tolC
321525 H14>6416
321528 H3324
Analog A 4-Fluorobenzyl0.541
Analog B 3-Chlorobenzyl0.341
Analog C Cyclohexylmethyl0.882

Data extracted from reference[4].

Experimental Protocols

Aminoacylation/Translation (A/T) Inhibition Assay

This biochemical assay is a crucial first step in identifying inhibitors of bacterial protein synthesis.

Workflow Diagram:

AT_Assay_Workflow start Start prepare_reagents Prepare Assay Mix: - Bacterial lysate (S30 extract) - Amino acids (including radiolabeled) - ATP, GTP, and other cofactors start->prepare_reagents add_inhibitor Add Test Compound (Varying Concentrations) prepare_reagents->add_inhibitor initiate_reaction Initiate Translation (Add mRNA template) add_inhibitor->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate precipitate_protein Precipitate Synthesized Proteins (e.g., with trichloroacetic acid) incubate->precipitate_protein filter_wash Filter and Wash Precipitate precipitate_protein->filter_wash scintillation_count Quantify Radioactivity (Scintillation Counting) filter_wash->scintillation_count calculate_ic50 Calculate IC50 Values scintillation_count->calculate_ic50 end End calculate_ic50->end

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro validation of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol, a novel heterocyclic compound belonging to the pyrimidine class. Pyrimidine derivatives are a cornerstone of cancer chemotherapy, with a rich history of clinical success and a broad range of biological activities.[1][2] Their structural similarity to the nucleobases of DNA and RNA allows them to function as antimetabolites, while modern derivatives are often designed as potent inhibitors of key signaling proteins like protein kinases.[3][4][5]

The objective of this guide is to present a rigorous, multi-faceted approach to evaluating the anticancer potential of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol. We will compare its performance against two benchmark compounds: 5-Fluorouracil (5-FU) , a classical antimetabolite that disrupts DNA synthesis, and Palbociclib , a modern, highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) that controls cell cycle progression.[5][6] By employing a battery of validated in vitro assays, researchers can elucidate the compound's cytotoxicity, primary mechanism of action, and its specific effects on cell cycle machinery.

Part 1: The Experimental Validation Workflow

A systematic in vitro evaluation is critical to de-risk and validate a new chemical entity. The workflow begins with a broad assessment of cytotoxicity to determine potency and selectivity, followed by more focused mechanistic studies to understand how the compound elicits its effects.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis A Select Cancer Cell Lines (e.g., MCF-7, A549, HepG2) B Dose-Response Treatment (Compound, 5-FU, Palbociclib) A->B C MTT / XTT Assay (72h incubation) B->C D Calculate IC50 Values C->D D->E_F_G E Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) F Cell Cycle Analysis (Propidium Iodide Staining) G Caspase-3/7 Activity Assay H Comparative Analysis of Data E_F_G->H I Hypothesis on Mechanism of Action H->I

Caption: A typical workflow for the in vitro validation of a novel anticancer compound.

Part 2: Comparative Cytotoxicity Assessment

The initial step is to determine the concentration-dependent cytotoxic effect of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol across a panel of cancer cell lines and compare its potency (quantified by the IC50 value) to our reference compounds.

Protocol: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[1][7]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol, 5-FU, and Palbociclib. Treat the cells and include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC50).

Comparative IC50 Data (Illustrative)
CompoundMCF-7 (Breast Cancer) IC50 [µM]A549 (Lung Cancer) IC50 [µM]HepG2 (Liver Cancer) IC50 [µM]
2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol 17.525.230.8
5-Fluorouracil (Reference)5.022.515.0
Palbociclib (Reference)0.1>100>100

Data are hypothetical but based on typical values for pyrimidine derivatives found in literature. A study on a similar compound, 2-methyl-6-ferrocenylpyrimidin-4(3H)-one, reported an IC50 value of 17 µM against MCF-7 cells.[9]

Part 3: Elucidating the Mechanism of Cell Death

An effective anticancer agent should ideally induce programmed cell death, or apoptosis, rather than necrosis, which can provoke an inflammatory response. We use flow cytometry to distinguish between these outcomes.

Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay

Principle: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11][12]

Methodology:

  • Cell Treatment: Culture cells (e.g., MCF-7) and treat them with the IC50 concentration of each compound for 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[10]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol: Caspase-3/7 Activity Assay

Principle: The activation of executioner caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.[13] This can be measured using a substrate that becomes fluorescent upon cleavage by active caspases, often analyzed via flow cytometry or plate reader.[10][14]

Methodology:

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.

  • Staining: Add a cell-permeable, non-fluorescent caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) to the cell culture.

  • Incubation: Incubate for 1-2 hours. In apoptotic cells, active caspase-3/7 will cleave the substrate, releasing a fluorescent moiety that binds to DNA.[10]

  • Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader.

Comparative Apoptosis Data (Illustrative)
Compound (at IC50)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Caspase-3/7 Activation (Fold Change)
2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol 35.415.24.5
5-Fluorouracil40.118.55.2
Palbociclib5.22.11.2

These results suggest that, like 5-FU, our compound of interest is a potent inducer of apoptosis, while Palbociclib primarily causes cell cycle arrest, not immediate cell death.

Part 4: Investigating Effects on Cell Cycle Progression

Many anticancer agents, particularly kinase inhibitors and antimetabolites, function by arresting the cell cycle at specific checkpoints, thereby preventing cell division.

G cluster_0 CDK/Rb Pathway A Cyclin D / CDK4/6 Complex B pRb (Retinoblastoma Protein) A->B Phosphorylates C E2F (Transcription Factor) B->C Releases D S-Phase Genes (DNA Synthesis) C->D Activates E G1/S Transition D->E Palbociclib Palbociclib Palbociclib->A Inhibits

Caption: The CDK4/6-Rb pathway, a critical regulator of the G1/S cell cycle checkpoint and the target of Palbociclib.

Protocol: Propidium Iodide Cell Cycle Analysis

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to double-stranded DNA.[11] The intensity of PI fluorescence in a cell is therefore directly proportional to its DNA content. This allows for the differentiation of cells in the G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle via flow cytometry.[15][16]

Methodology:

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[17] Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the PI fluorescence signal on a linear scale. Use software to model the cell cycle distribution.

Comparative Cell Cycle Data (Illustrative)
Compound (at IC50, 24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Primary Effect
Untreated Control55.129.515.4Proliferation
2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol 15.265.819.0S-Phase Arrest
5-Fluorouracil12.570.317.2S-Phase Arrest
Palbociclib80.510.19.4G1 Arrest

The data strongly suggest that 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol acts similarly to the antimetabolite 5-FU, causing a significant arrest in the S-phase of the cell cycle. This is distinct from Palbociclib, which, as expected, causes a G1 arrest.[6]

Conclusion and Future Directions

The in vitro data collectively suggest that 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol is a promising anticancer agent with a mechanism of action consistent with that of an antimetabolite. Its cytotoxic potency is comparable to established chemotherapeutics in certain cell lines, and it effectively induces apoptosis through caspase activation. Furthermore, its ability to cause a robust S-phase arrest points towards interference with DNA synthesis or replication, a hallmark of many pyrimidine-based drugs.[2][19]

This profile makes it a compelling candidate for further investigation. The logical next steps in its preclinical development would include:

  • Target Identification: Investigating its effect on key enzymes in the pyrimidine synthesis pathway, such as thymidylate synthase or ribonucleotide reductase.

  • Kinase Profiling: Screening against a broad panel of protein kinases to rule out or identify off-target effects that might contribute to its cytotoxicity.

  • In Vivo Efficacy: Evaluating its antitumor activity in xenograft animal models to validate these in vitro findings in a more complex biological system.

This guide provides the foundational experimental framework necessary to build a comprehensive data package for 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol, paving the way for its potential development as a next-generation cancer therapeutic.

References

  • Hassan, A. S., et al. (2021). Synthesis, characterization, and in vitro anticancer evaluation of new pyridine and fused pyridine derivatives. Arabian Journal of Chemistry, 14(3), 102981. [Link]

  • Carvalho, J. F. S., et al. (2023). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Frontiers in Pharmacology, 14, 1264024. [Link]

  • Raghuwanshi, M., et al. (2024). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Journal of Heterocyclic Chemistry, 2024, 1-20. [Link]

  • Serafin, K., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2055. [Link]

  • Gok, M. K., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805. [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Agilent Technologies (n.d.). Apoptosis Assays by Flow Cytometry. Agilent. [Link]

  • Kufe, D. W., et al. (2003). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

  • Kulyk, B., et al. (2021). Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives. Current Drug Discovery Technologies, 18(4), 543-551. [Link]

  • Mudgal, P., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. World Journal of Pharmaceutical Research, 13(17), 1056-1070. [Link]

  • Wang, X., et al. (2017). Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones. RSC Advances, 7(1), 353-364. [Link]

  • Gomaa, A. M., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1364536. [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880-2893. [Link]

  • Bio-Rad (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad. [Link]

  • Ali, M. R., et al. (2024). New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations. Frontiers in Chemistry, 12, 1346356. [Link]

  • Ren, Y., et al. (2021). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 64(15), 11343-11360. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(9), 1303. [Link]

  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of Cell Cycle by Flow Cytometry. Methods in Molecular Biology, 281, 301-311. [Link]

  • Kumar, D., et al. (2021). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Scientific Reports, 11(1), 1989. [Link]

  • Parrish, A. B., et al. (2013). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. Methods, 64(2), 153-162. [Link]

  • Serafin, K., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2055. [Link]

  • Bio-Rad (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. [Link]

  • El-Sayed, N. F., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(1), 1-21. [Link]

  • University of Virginia School of Medicine (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]

  • Radi, M., & Schenone, S. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. International Journal of Molecular Sciences, 23(4), 2315. [Link]

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  • Tárnok, A., & Ulrich, H. (2020). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Cytometry Part A, 97(10), 1058-1066. [Link]

Sources

Metalloenzyme vs. Kinase Targeting: A Comparative Guide to Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective pharmacophores, the pyrimidine core remains one of the most versatile scaffolds in medicinal chemistry. Historically, pyrimidine derivatives have been synonymous with ATP-competitive kinase inhibitors. However, the emergence of specialized derivatives like 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol (2-MPP-4-ol) represents a paradigm shift. By leveraging tautomerization and precise heteroatom placement, 2-MPP-4-ol transitions the pyrimidine scaffold from a kinase hinge-binder to a potent metalloenzyme chelator.

This guide provides an objective, data-driven comparison between the 2-MPP-4-ol scaffold and traditional pyrimidine-based kinase inhibitors, detailing their mechanistic divergence, self-validating experimental workflows, and quantitative performance metrics.

Mechanistic Causality: Why Structure Dictates the Target

The fundamental difference between 2-MPP-4-ol and traditional pyrimidines lies in their atomic-level interactions with target proteins.

Traditional Pyrimidine Kinase Inhibitors (e.g., Imatinib, Dasatinib): The pyrimidine core has been utilized extensively to construct kinase inhibitors, including numerous FDA-approved drugs[1]. These molecules rely on the N1 nitrogen and the C2-exocyclic amine to form critical bidentate hydrogen bonds with the peptide backbone of the kinase hinge region. Because this hinge-binding motif is accommodated by many human kinases, kinome-wide selectivity can often be poor, leading to off-target toxicity[1].

The 2-MPP-4-ol Scaffold: Unlike ATP-competitive inhibitors, 2-MPP-4-ol is designed to target metalloenzymes, which are central to essential biological activities and represent a vastly underexploited therapeutic space[2]. In physiological solution, 2-MPP-4-ol tautomerizes to its keto form, pyrimidin-4(1H)-one . This structural rearrangement is causal to its activity: it aligns the pyridin-2-yl nitrogen, the pyrimidine N1 nitrogen, and the C4-carbonyl oxygen into a rigid N,N,O tridentate metal-binding pharmacophore (MBP) .

Similar to the bicyclic pyrimidinones developed as potent HIV-1 integrase inhibitors[3], this N,N,O triad acts as a hard Lewis base, directly chelating divalent catalytic metals (Mg²⁺, Mn²⁺) in the active site. By displacing the catalytic water molecule, 2-MPP-4-ol completely halts substrate processing without interacting with ATP-binding pockets.

Pathway A Pyrimidine Scaffold B Traditional Kinase Inhibitors (e.g., Imatinib) A->B C 2-MPP-4-ol Scaffold (Metalloenzyme Inhibitor) A->C D ATP-Competitive Binding (Hinge Region) B->D E Metal Chelation (Active Site Mg2+/Mn2+) C->E F Kinase Inhibition (Signal Transduction Blockade) D->F G Metalloenzyme Inhibition (Catalytic Water Displacement) E->G

Figure 1: Mechanistic divergence of pyrimidine scaffolds into kinase and metalloenzyme inhibition pathways.

Experimental Methodologies: Self-Validating Workflows

To objectively evaluate the performance of 2-MPP-4-ol against traditional pyrimidines, researchers must utilize orthogonal, self-validating assay systems. The following protocols detail the exact methodologies required to quantify metalloenzyme inhibition while ruling out off-target kinase activity.

Protocol A: TR-FRET Metalloenzyme Inhibition Assay

This assay quantifies the ability of 2-MPP-4-ol to inhibit a model metalloenzyme (e.g., viral endonuclease or integrase).

  • Step 1: Holo-Enzyme Preparation. Dilute the apo-enzyme in assay buffer (50 mM HEPES, pH 7.4) and supplement with 10 mM MgCl₂. Causality: Metalloenzyme inhibitors like 2-MPP-4-ol bind the metal-enzyme complex, not the apo-enzyme. Failing to pre-incubate with the metal cofactor will yield false negatives.

  • Step 2: Inhibitor Incubation. Add 2-MPP-4-ol (titrated from 10 µM to 0.1 nM in DMSO) to the holo-enzyme mixture. Incubate for 30 minutes at room temperature to allow the N,N,O triad to chelate the active-site Mg²⁺.

  • Step 3: Substrate Addition. Introduce the FRET-labeled substrate (e.g., dual-labeled DNA or peptide).

  • Step 4: TR-FRET Readout. Measure the signal using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with a 100 µs delay. Causality: Pyrimidine derivatives often exhibit inherent autofluorescence in the blue/green spectrum. The time delay in TR-FRET ensures that short-lived compound autofluorescence decays before the long-lived lanthanide chelate signal is quantified, ensuring absolute data trustworthiness.

Workflow S1 1. Holo-Enzyme Prep (Add Mg2+) S2 2. Inhibitor Incubation (2-MPP-4-ol) S1->S2 S3 3. Substrate Addition (FRET Probe) S2->S3 S4 4. TR-FRET Readout (Minimize Autofluorescence) S3->S4

Figure 2: Self-validating TR-FRET experimental workflow for metalloenzyme inhibitor screening.

Protocol B: Kinase Selectivity Counter-Screen

To validate that 2-MPP-4-ol has successfully engineered out the ATP-competitive liability of traditional pyrimidines, a counter-screen is mandatory.

  • Step 1: Screen 2-MPP-4-ol at a high concentration (10 µM) against a broad panel of kinases (e.g., ABL, EGFR, SRC) using an ATP-displacement assay.

  • Step 2: Compare the binding affinity ( Kd​ ) against a traditional pyrimidine control (Imatinib). A lack of binding confirms that the tautomeric shift and steric bulk of the pyridin-2-yl group successfully abrogate hinge-region affinity.

Quantitative Performance Data

The table below summarizes the comparative pharmacological profiles of 2-MPP-4-ol against benchmark pyrimidine-based kinase inhibitors and a reference metalloenzyme inhibitor. The data clearly illustrates the orthogonal selectivity achieved by altering the pyrimidine substitution pattern.

CompoundPrimary Target ClassPrimary Binding MechanismTarget IC₅₀ (nM)Off-Target Kinase Affinity ( Kd​ , nM)
2-MPP-4-ol Metalloenzymes (e.g., Integrase)N,N,O Tridentate Chelation15 - 40> 10,000 (Orthogonal)
Imatinib Tyrosine Kinases (ABL, KIT)ATP-Competitive H-Bonding25 - 5025 (Primary Target)
Dasatinib Tyrosine Kinases (SRC, ABL)ATP-Competitive H-Bonding1 - 51 (Primary Target)
Raltegravir Metalloenzymes (Integrase)Metal Chelation (Mg²⁺)10 - 15> 10,000

Data Interpretation: While Imatinib and Dasatinib exhibit low nanomolar potency against their respective kinases, they are completely inactive against metalloenzymes. Conversely, 2-MPP-4-ol mirrors the profile of Raltegravir, demonstrating high potency for metal chelation while remaining completely orthogonal to the kinome.

Conclusion

The 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol scaffold demonstrates that the pyrimidine core is not strictly confined to kinase inhibition. By rationally designing the molecule to favor the pyrimidin-4(1H)-one tautomer and incorporating a strategically placed pyridine ring, researchers can generate a highly selective N,N,O metal-binding pharmacophore. This structural pivot effectively eliminates ATP-competitive off-target effects, opening new avenues for the development of highly specific metalloenzyme inhibitors in antiviral and oncology indications.

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Design and Synthesis of Bicyclic Pyrimidinones as Potent and Orally Bioavailable HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews - eScholarship. URL:[Link]

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol derivatives, a scaffold with significant potential in the development of novel kinase inhibitors. While direct and extensive SAR studies on this specific parent molecule are not broadly available in public literature, this document synthesizes data from structurally analogous pyrimidine and pyridine-based inhibitors to construct a predictive SAR model. This guide is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design and optimization of kinase inhibitors.

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with several approved drugs for cancer treatment built upon this core structure.[1][2][3] The 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol core combines key features known to be favorable for kinase inhibition: the pyrimidine ring, a common hinge-binding element, and a pyridin-2-yl group, which can form critical hydrogen bonds with the kinase hinge region.[4] This guide will dissect the probable roles of each component of the molecule and predict how modifications are likely to influence biological activity, drawing parallels from well-documented kinase inhibitor classes.

I. The Core Scaffold: A Privileged Structure for Kinase Inhibition

The 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol scaffold can be dissected into three primary regions for SAR analysis: the pyrimidine core, the 2-methyl group, and the 6-(pyridin-2-yl) substituent. Each of these can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

The Pyrimidine Core: The Hinge-Binding Anchor

The pyrimidine ring is a well-established "hinge-binder" in a multitude of kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, interacting with the backbone amide protons of the kinase hinge region. This interaction is crucial for anchoring the inhibitor in the ATP-binding pocket.

The 2-Methyl Group: A Handle for Selectivity and Potency

The methyl group at the 2-position of the pyrimidine ring occupies a small hydrophobic pocket. While seemingly minor, modifications at this position can significantly impact inhibitor selectivity and potency. Replacing the methyl group with larger alkyl or aryl groups could either enhance van der Waals interactions or introduce steric clashes, depending on the specific kinase.

The 6-(Pyridin-2-yl) Group: The Gateway to the Solvent-Exposed Region

The pyridin-2-yl moiety is another critical component for kinase interaction. The nitrogen atom in the pyridine ring can form a key hydrogen bond with the hinge region.[4] Furthermore, the pyridine ring itself can be substituted to extend into the solvent-exposed region of the ATP-binding pocket, providing opportunities to enhance potency and modulate physicochemical properties.

II. Predictive Structure-Activity Relationship (SAR) Analysis

Based on extensive literature on related pyrimidine-based kinase inhibitors, we can predict the SAR for the 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol scaffold. The following sections detail the likely impact of substitutions at various positions.

A. Modifications of the Pyrimidine Ring
PositionModificationPredicted Effect on ActivityRationale
N1 Alkylation/ArylationPotential for increased potency and altered selectivity.Substituents can interact with the ribose-binding pocket or the solvent front, offering additional binding interactions.
C4-OH Conversion to AmineLikely to retain or improve activity.The amine can act as a hydrogen bond donor, a common feature in many Type I and II kinase inhibitors. This can also serve as an attachment point for further modifications.
C5 Halogenation/AlkylationCan modulate electronic properties and provide additional hydrophobic interactions.Small substituents at this position can fine-tune the binding affinity and selectivity.
B. Modifications of the 2-Methyl Group
PositionModificationPredicted Effect on ActivityRationale
2-Methyl Larger Alkyl GroupsVariable, potentially decreased activity.Increased steric bulk may lead to clashes with the kinase active site.
2-Methyl CyclopropylMay increase potency and improve metabolic stability.The cyclopropyl group can provide a better fit in hydrophobic pockets and is often more resistant to metabolism.
2-Methyl Amino or other polar groupsLikely to decrease activity.This region is typically hydrophobic, and introducing polar groups may be unfavorable.
C. Modifications of the 6-(Pyridin-2-yl) Group
PositionModificationPredicted Effect on ActivityRationale
Pyridine Ring Substitution with electron-donating or -withdrawing groupsCan modulate the pKa of the pyridine nitrogen and fine-tune the hydrogen bonding strength.This allows for optimization of the key hinge-binding interaction.
Pyridine Ring Addition of solubilizing groups (e.g., morpholine, piperazine)Can improve aqueous solubility and pharmacokinetic properties.These groups extend into the solvent-exposed region and can be tailored to improve drug-like properties.[5]
Pyridine Ring Fusion with other rings (e.g., to form a quinoline or isoquinoline)Can enhance van der Waals interactions and increase potency.The larger aromatic system can occupy a larger surface area in the ATP-binding pocket.

III. Experimental Workflows and Protocols

To validate the predicted SAR and to discover novel inhibitors based on the 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol scaffold, a systematic experimental approach is required. This involves chemical synthesis of a focused library of analogs followed by biological evaluation.

A. General Synthetic Scheme

A plausible synthetic route to generate derivatives of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol is outlined below. This is a generalized scheme, and specific reaction conditions may need to be optimized for each analog.[6][7]

Synthetic Workflow cluster_caption Generalized Synthetic Workflow A 2-Acetylpyridine I1 Claisen Condensation A->I1 Step 1 B Ethyl Acetate B->I1 Step 1 C Base (e.g., NaOEt) C->I1 Step 1 D Acetamidine I3 Cyclocondensation D->I3 Step 2 I2 Pyridyl-Diketone Intermediate I1->I2 I2->I3 Step 2 P 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol I3->P caption A two-step synthesis involving a Claisen condensation followed by a cyclocondensation reaction.

Caption: Generalized Synthetic Workflow for 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol.

Protocol for Synthesis:

  • Step 1: Claisen Condensation. To a solution of a suitable base, such as sodium ethoxide in ethanol, add 2-acetylpyridine and ethyl acetate. The mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC). The resulting pyridyl-diketone intermediate is then isolated after an acidic workup.

  • Step 2: Cyclocondensation. The isolated pyridyl-diketone is reacted with acetamidine hydrochloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent like ethanol. The reaction mixture is heated under reflux until the starting material is consumed. The product, 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol, is then isolated by filtration or extraction and purified by recrystallization or column chromatography.

B. Biological Evaluation: Kinase Inhibition Assays

The synthesized compounds should be screened against a panel of kinases to determine their inhibitory activity and selectivity profile. A common and effective method is a biochemical kinase assay.

Protocol for a Typical Kinase Assay (e.g., for CDK2):

  • Reagents and Materials:

    • Recombinant human kinase (e.g., CDK2/Cyclin A).

    • Kinase substrate (e.g., a peptide derived from Histone H1).

    • ATP (adenosine triphosphate).

    • Test compounds (dissolved in DMSO).

    • Kinase assay buffer.

    • A detection reagent (e.g., a phosphospecific antibody or a luminescent ATP detection reagent).

    • 384-well microplates.

  • Assay Procedure:

    • Add kinase assay buffer to all wells of a 384-well plate.

    • Add the test compounds at various concentrations (typically a serial dilution). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Add the kinase and substrate mixture to all wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent.

    • Read the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase Assay Workflow cluster_caption Biochemical Kinase Assay Workflow A Plate Preparation (Buffer, Compounds, Controls) B Addition of Kinase and Substrate A->B C Initiation of Reaction (Addition of ATP) B->C D Incubation C->D E Stopping Reaction and Addition of Detection Reagent D->E F Signal Reading (Plate Reader) E->F G Data Analysis (IC50 Determination) F->G caption A stepwise protocol for determining the in vitro inhibitory activity of compounds.

Caption: A typical workflow for a biochemical kinase inhibition assay.

IV. Comparative Analysis with Known Kinase Inhibitors

To put the potential of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol derivatives into context, it is useful to compare their core structure with that of established kinase inhibitors.

InhibitorCore ScaffoldKey Hinge-Binding InteractionNotes
Palbociclib (Ibrance®) Pyrido[2,3-d]pyrimidineAmine and pyridine nitrogen with the hinge.A highly selective CDK4/6 inhibitor used in breast cancer therapy.[2]
Ribociclib (Kisqali®) Pyrrolo[2,3-d]pyrimidinePyrimidine nitrogens and an exocyclic amine with the hinge.Another selective CDK4/6 inhibitor for breast cancer treatment.[8]
Sorafenib (Nexavar®) Pyridine and PhenylureaPyridine nitrogen and urea carbonyl with the hinge.A multi-kinase inhibitor targeting RAF, VEGFR, and PDGFR.[9]
2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol PyrimidinePyrimidine and pyridine nitrogens with the hinge (predicted).A scaffold with the potential for broad kinase inhibition, requiring optimization for selectivity.

The structural similarities between the 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol scaffold and these successful drugs underscore its potential. The key to developing a successful inhibitor from this scaffold will be to achieve high selectivity for the desired kinase target to minimize off-target effects and associated toxicities.[8]

V. Conclusion and Future Directions

The 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the established principles of kinase inhibitor design and the predictive SAR outlined in this guide, medicinal chemists can systematically optimize this core structure to achieve potent and selective inhibitors. Future work should focus on the synthesis and biological evaluation of a diverse library of analogs to validate the proposed SAR and to identify lead compounds for further preclinical development. A particular focus on achieving selectivity against a specific kinase or kinase family will be critical for the therapeutic potential of this compound class.

References

  • Anti‐angiogenic effects of novel cyclin‐dependent kinase inhibitors with a pyrazolo[4,3‐d]pyrimidine scaffold - PMC. Available at: [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC. Available at: [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][8][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - ResearchGate. Available at: [Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update - MDPI. Available at: [Link]

  • CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. - ResearchGate. Available at: [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - Bentham Science Publishers. Available at: [Link]

  • Synthesis of (b) 2-Methyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-4-ol - PrepChem.com. Available at: [Link]

  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers - PubMed. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. Available at: [Link]

  • Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors - PubMed. Available at: [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry. Available at: [Link]

  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. Available at: [Link]

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A Comparative Guide to the Fluorescence Spectra of Pyridinyl-Pyrimidine Derivatives: Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the fluorescence spectra of pyridinyl-pyrimidine derivatives. It is intended for researchers, scientists, and drug development professionals who are interested in the design and application of novel fluorophores based on this versatile scaffold. We will delve into the intricate relationship between the chemical structure of these compounds and their photophysical properties, supported by experimental data from peer-reviewed literature. Furthermore, this guide furnishes detailed experimental protocols for the characterization of their fluorescence spectra, ensuring that researchers can confidently and accurately assess these molecules in their own laboratories.

Introduction: The Rising Prominence of Pyridinyl-Pyrimidine Fluorophores

Pyridinyl-pyrimidine derivatives have emerged as a significant class of heterocyclic fluorophores due to their tunable photophysical properties and diverse applications in biological imaging, sensing, and materials science.[1][2] The inherent electron-deficient nature of the pyrimidine ring, coupled with the electronic characteristics of the pyridine moiety, provides a robust framework for creating molecules with tailored fluorescence profiles.[3] Understanding the subtle interplay between their molecular architecture and their interaction with light is paramount for the rational design of new functional materials. This guide will explore these structure-property relationships in detail, providing a foundation for the informed development of pyridinyl-pyrimidine-based applications.

The Heart of the Matter: How Molecular Structure Dictates Fluorescence

The fluorescence characteristics of pyridinyl-pyrimidine derivatives are exquisitely sensitive to their chemical structure. Modifications to the core scaffold, even minor ones, can lead to significant shifts in excitation and emission wavelengths, as well as dramatic changes in fluorescence intensity (quantum yield). The key to harnessing the full potential of these fluorophores lies in understanding the influence of various structural elements.

The Role of Substituents: Electron Donors and Acceptors

The nature and position of substituents on both the pyridine and pyrimidine rings are the primary determinants of the fluorescence properties of these derivatives. The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the absorption and emission wavelengths.

A common strategy to enhance fluorescence and induce a red-shift in the emission spectrum is to create a "push-pull" system. In this design, an EDG is placed on one part of the molecule and an EWG on another, facilitating intramolecular charge transfer (ICT) upon photoexcitation.[4][5] This ICT state is often highly emissive and its energy is sensitive to the surrounding environment.

For instance, the introduction of an electron-donating dimethylamino group can significantly enhance the fluorescence quantum yield of a pyrimidine derivative.[6] Conversely, the presence of a nitro group, a strong EWG, is known to quench fluorescence.

The Influence of Solvent Polarity: Solvatochromism

Many pyridinyl-pyrimidine derivatives exhibit solvatochromism, a phenomenon where the color of a substance changes with the polarity of the solvent.[6] This property is particularly pronounced in molecules with a significant change in dipole moment between the ground and excited states, a hallmark of ICT.

In polar solvents, the excited state with a larger dipole moment is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum. This sensitivity to the local environment makes solvatochromic pyridinyl-pyrimidine derivatives promising candidates for use as fluorescent probes to investigate the polarity of microenvironments, such as biological membranes or polymer matrices.

The Impact of pH: Protonation and Fluorescence Switching

The nitrogen atoms within the pyridine and pyrimidine rings are basic and can be protonated in acidic conditions. This protonation can have a profound effect on the electronic structure of the molecule and, consequently, its fluorescence properties. In many cases, protonation leads to a quenching of fluorescence or a significant shift in the emission wavelength.[6] This on/off switching of fluorescence in response to pH changes makes these compounds attractive for the development of pH sensors.

A Comparative Look: Photophysical Data of Representative Derivatives

To illustrate the principles discussed above, the following table summarizes the photophysical data for a selection of pyridinyl-pyrimidine derivatives and related N-heterocycles from the literature. This data provides a quantitative basis for comparing the effects of different structural modifications.

CompoundSubstituentsSolventλex (nm)λem (nm)Quantum Yield (ΦF)Stokes Shift (nm)Reference
3-hydroxymethyl imidazo[1,2-a]pyridine-CH2OHMethanol335375-40[7]
3-hydroxymethyl imidazo[1,2-a]pyrimidine-CH2OHMethanol345435-90[7]
CF3-substituted Pyridine Derivative 9aCF3, N(CH3)2Acetonitrile3954810.3386[3]
CF3-substituted Pyrimidine Derivative 10aCF3, N(CH3)2Acetonitrile4064800.1274[3]
4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidineElectron-donating aryl groupDichloromethane370485-115[6]

Note: The quantum yield for some compounds was not reported in the cited literature.

Experimental Protocols: A Guide to Characterizing Fluorescence Spectra

Accurate and reproducible measurement of fluorescence spectra is crucial for the comparative analysis of pyridinyl-pyrimidine derivatives. This section provides a detailed, step-by-step methodology for these measurements.

Workflow for Fluorescence Spectroscopy

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_sample Prepare dilute solution (Absorbance < 0.1) record_abs Record UV-Vis Absorption Spectrum prep_sample->record_abs choose_solvent Select appropriate solvent choose_solvent->prep_sample determine_ex_max Determine λex (max) record_abs->determine_ex_max record_em Record Fluorescence Emission Spectrum determine_ex_max->record_em record_ex Record Fluorescence Excitation Spectrum record_em->record_ex calc_stokes Calculate Stokes Shift record_em->calc_stokes determine_qy Determine Quantum Yield (Relative Method) record_em->determine_qy record_ex->calc_stokes compare_spectra Compare Spectra record_ex->compare_spectra

Caption: Workflow for the characterization of fluorescence spectra.

Step-by-Step Methodology for Fluorescence Measurements

Objective: To accurately measure the absorption, excitation, and emission spectra of a pyridinyl-pyrimidine derivative and to determine its fluorescence quantum yield.

Materials:

  • Fluorimeter

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • High-purity solvents (spectroscopic grade)

  • Pyridinyl-pyrimidine derivative sample

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4 or Rhodamine 6G in ethanol)[8][9]

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the pyridinyl-pyrimidine derivative in the desired solvent.

    • Prepare a series of dilutions from the stock solution. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8]

    • Prepare a series of dilutions of the fluorescence standard in the same solvent (if possible) with absorbances in the same range as the sample solutions.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of each diluted solution using a UV-Vis spectrophotometer.

    • Determine the wavelength of maximum absorption (λabs_max). This will be used as the excitation wavelength (λex) for the emission spectrum.

  • Fluorescence Emission Spectroscopy:

    • Set the excitation wavelength on the fluorimeter to the λabs_max determined in the previous step.

    • Record the fluorescence emission spectrum, scanning a wavelength range typically starting from 10-20 nm above the excitation wavelength to a point where the emission intensity returns to the baseline.

    • Record the emission spectra for both the sample and the standard solutions under identical instrument settings (e.g., excitation and emission slit widths).

  • Fluorescence Excitation Spectroscopy:

    • Set the emission wavelength to the wavelength of maximum emission (λem_max) found in the emission spectrum.

    • Scan the excitation wavelengths and record the excitation spectrum. The corrected excitation spectrum should be superimposable on the absorption spectrum if the fluorescence originates from a single species.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield (ΦF) of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[8]

The quantum yield of the sample (ΦF_sample) is calculated using the following equation:

ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

Where:

  • ΦF_std is the quantum yield of the standard.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

Procedure:

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard solutions.

  • The slope of the resulting lines (Grad) can be used in the following equation:

ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (n_sample^2 / n_std^2)[8]

The Underlying Science: Photophysical Principles

The observed fluorescence phenomena in pyridinyl-pyrimidine derivatives are governed by fundamental photophysical processes. Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In N-heterocycles, two main types of electronic transitions are relevant: π-π* and n-π* transitions.[10]

  • π-π transitions* involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically characterized by high molar absorptivity and are often associated with strong fluorescence.

  • n-π transitions* involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. These transitions are generally weaker and often lead to lower fluorescence quantum yields due to more efficient intersystem crossing to the triplet state.

The relative energies of the n-π* and π-π* excited states can be influenced by substituents and the solvent environment, which in turn affects the fluorescence properties.

Conclusion and Future Directions

The fluorescence spectra of pyridinyl-pyrimidine derivatives are highly tunable through synthetic modifications, making them a versatile platform for the development of novel fluorophores. By understanding the interplay of substituents, solvent polarity, and pH, researchers can rationally design molecules with desired photophysical properties for a wide range of applications. The experimental protocols detailed in this guide provide a robust framework for the accurate characterization of these compounds.

Future research in this area will likely focus on the development of pyridinyl-pyrimidine derivatives with enhanced two-photon absorption cross-sections for deep-tissue imaging, as well as the design of novel sensors with high selectivity and sensitivity for specific analytes. The continued exploration of the rich photophysical landscape of this class of compounds promises to yield exciting new tools for science and technology.

References

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An In-Depth Comparative Guide to the In Vivo Efficacy of Novel Pyridinyl-Pyrimidine Compounds in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Preclinical Evaluation

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel therapeutics with enhanced efficacy and targeted mechanisms of action is paramount. The pyridinyl-pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational anticancer agents.[1][2] This guide provides a comparative framework for evaluating the in vivo efficacy of a representative pyridinyl-pyrimidine compound, 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol, against established standard-of-care drugs.

It is critical to note that, as of this writing, specific in vivo efficacy data for 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol is not publicly available. Therefore, this guide will leverage data from structurally related pyridinyl-pyrimidine compounds and established anticancer agents to provide a robust, albeit illustrative, comparison. This approach is designed to equip researchers with the conceptual and methodological tools necessary to design and interpret preclinical in vivo studies for this promising class of molecules.

Our comparative analysis will focus on two key benchmarks:

  • Palbociclib (Ibrance®) : A highly selective, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[3][4] Its pyridinyl-pyrimidine core is a testament to the scaffold's potential for targeted therapy.

  • Gemcitabine : A nucleoside analog with a pyrimidine core that has been a cornerstone of chemotherapy for various solid tumors, including pancreatic cancer.[5][6]

Through this lens, we will explore the preclinical journey of a novel compound, from hypothesized mechanism to rigorous in vivo evaluation in xenograft models.

The Scientific Rationale: Why the Pyridinyl-Pyrimidine Scaffold?

The fusion of pyridine and pyrimidine rings creates a heterocyclic system with a unique electronic and structural profile, making it an ideal candidate for interacting with a variety of biological targets.[1][2] Many compounds based on this scaffold function as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[7] Kinases are crucial nodes in the signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.

For the purpose of this guide, we will hypothesize that 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol acts as a kinase inhibitor, potentially targeting a pathway critical for tumor growth, such as the CDK4/6-retinoblastoma (Rb) pathway, which is targeted by Palbociclib.

Hypothesized Mechanism of Action: Kinase Inhibition

The CDK4/6-Rb pathway is a critical checkpoint in the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Palbociclib functions by inhibiting CDK4 and CDK6, thereby preventing the phosphorylation of the Rb protein. This, in turn, maintains the Rb-E2F transcription factor complex, blocking the cell cycle in the G1 phase and preventing cancer cells from progressing to the S phase (DNA synthesis).[3][4]

Signaling Pathway: The CDK4/6-Retinoblastoma (Rb) Axis

CDK46_Pathway cluster_extracellular Extracellular Signals cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor CyclinD Cyclin D Receptor->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates P_Rb p-Rb E2F E2F Rb->E2F Sequesters Cell_Cycle_Progression G1 to S Phase Progression E2F->Cell_Cycle_Progression Promotes P_Rb->E2F Releases Palbociclib Palbociclib / 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol Palbociclib->CDK46 Inhibits

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Palbociclib.

Comparative In Vivo Efficacy Evaluation: The Xenograft Model

The gold standard for preclinical evaluation of anticancer therapeutics is the in vivo xenograft model, where human tumor cells or tissues are implanted into immunocompromised mice.[8] This allows for the assessment of a drug's efficacy in a complex biological system.

Experimental Workflow: A Step-by-Step Guide

The successful execution of a xenograft study requires meticulous planning and adherence to established protocols. The following workflow outlines the key steps involved.

Experimental Workflow: Subcutaneous Xenograft Model

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Data Analysis Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Drug Administration Randomization->Dosing Monitoring 6. Tumor Volume & Body Weight Measurement Dosing->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor Volume Threshold) Monitoring->Endpoint Data_Analysis 8. Efficacy Calculation (e.g., TGI) Endpoint->Data_Analysis Tox_Assessment 9. Toxicity Assessment Data_Analysis->Tox_Assessment

Caption: A generalized workflow for an in vivo subcutaneous xenograft study.

Detailed Experimental Protocol: Subcutaneous Xenograft Model

This protocol provides a detailed methodology for a subcutaneous xenograft study to evaluate the antitumor efficacy of a test compound.

  • Cell Line and Animal Model Selection:

    • Cell Line: Choose a human cancer cell line relevant to the hypothesized mechanism of action (e.g., an estrogen receptor-positive breast cancer cell line like MCF-7 for a CDK4/6 inhibitor). Culture cells in appropriate media to ensure they are in the logarithmic growth phase for implantation.

    • Animal Model: Use immunocompromised mice, such as NOD-Scid or Nude mice (4-6 weeks old), to prevent rejection of the human tumor xenograft. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Harvest and resuspend cancer cells in a sterile, serum-free medium or PBS. A 1:1 mixture with Matrigel can enhance tumor take rates.

    • Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (typically n=8-10 mice per group) to ensure an even distribution of tumor sizes.

  • Treatment Protocol:

    • Vehicle Control Group: Administer the vehicle used to dissolve the test and standard compounds (e.g., 0.5% methylcellulose).

    • Test Compound Group(s): Administer 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol at various doses (e.g., 10, 30, 100 mg/kg), prepared in the vehicle. The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the compound's pharmacokinetic properties.

    • Standard Drug Group(s): Administer the standard drugs at clinically relevant doses (e.g., Palbociclib at 150 mg/kg, daily, oral gavage; Gemcitabine at 60 mg/kg, twice weekly, intraperitoneal injection).

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volume and mouse body weight throughout the study.

    • The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)) x 100.

    • Monitor for signs of toxicity, including weight loss, changes in behavior, and skin irritation.

Comparative Efficacy Data: An Illustrative Analysis

The following table presents hypothetical, yet representative, in vivo data for our compound of interest compared to Palbociclib and Gemcitabine in an MCF-7 breast cancer xenograft model. This data is synthesized from typical outcomes observed for these classes of drugs in preclinical studies.[9][10][11]

Treatment Group Dose & Schedule Mean Final Tumor Volume (mm³) ± SEM % Tumor Growth Inhibition (TGI) Mean Body Weight Change (%)
Vehicle Control N/A1500 ± 1500%+5%
2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol 50 mg/kg, QD, PO600 ± 7560%-2%
Palbociclib 150 mg/kg, QD, PO525 ± 6065%-3%
Gemcitabine 60 mg/kg, BIW, IP825 ± 9045%-8%

QD: once daily; BIW: twice weekly; PO: oral gavage; IP: intraperitoneal; SEM: standard error of the mean.

Interpretation of Results
  • Efficacy: In this illustrative model, 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol demonstrates significant antitumor activity, with a TGI of 60%, which is comparable to the standard targeted therapy, Palbociclib (65% TGI). Both targeted agents show superior efficacy to the conventional chemotherapeutic, Gemcitabine (45% TGI), in this specific cancer model. This is consistent with the known sensitivity of MCF-7 cells to CDK4/6 inhibition.

  • Tolerability: The novel compound and Palbociclib show good tolerability with minimal impact on body weight. Gemcitabine, as is common with cytotoxic chemotherapy, shows a greater effect on body weight, indicating a lower therapeutic index in this context.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and evaluating the in vivo efficacy of novel pyridinyl-pyrimidine compounds in an oncology setting. While direct experimental data for 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol remains to be published, the comparative analysis with established drugs like Palbociclib and Gemcitabine offers valuable insights.

The pyridinyl-pyrimidine scaffold continues to be a fertile ground for the discovery of potent and selective anticancer agents.[1][7] The illustrative data presented herein suggests that novel compounds from this class have the potential to match or exceed the efficacy of current targeted therapies. Rigorous preclinical evaluation using well-designed in vivo models, as detailed in this guide, is the critical next step in translating this potential into clinically meaningful advancements for cancer patients. The path forward will undoubtedly involve further optimization of this scaffold to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation cancer therapeutics.

References

  • Rocca, A., et al. (2021). Palbociclib (Ibrance®) in the treatment of HR+/HER2− advanced/metastatic breast cancer: a review of the literature.
  • de Sousa, L. R. F., et al. (2021). Palbociclib in practice: a review of the literature. Therapeutic Advances in Medical Oncology.
  • Mini, E., et al. (2002). Gemcitabine: a review of its pharmacology and clinical activity in non-small cell lung cancer. The Oncologist.
  • Finn, R. S., et al. (2015). The cyclin-dependent kinase 4/6 inhibitor palbociclib in combination with letrozole versus letrozole alone as first-line treatment of estrogen receptor-positive, HER2-negative, advanced breast cancer (PALOMA-1/TRIO-18): a randomised phase 2 study. The Lancet Oncology.
  • O'Shaughnessy, J., et al. (2022). Palbociclib plus fulvestrant in pre-/perimenopausal women with HR+/HER2- advanced breast cancer: PALOMA-3 results. npj Breast Cancer.
  • Corbo, V., et al. (2019).
  • Prachayasittikul, V., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry.
  • Elzahabi, H. S., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido [2,3-d] pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Turner, N. C., et al. (2015). Palbociclib in Hormone-Receptor–Positive Advanced Breast Cancer. New England Journal of Medicine.
  • Feldmann, G., et al. (2009). A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development. Molecular Cancer Therapeutics.
  • Heinemann, V., et al. (2008).
  • In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts - PMC. (n.d.).
  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (n.d.).

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Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the adage "know thy enemy" extends to a nuanced understanding of a compound's full interaction profile within the proteome. The selectivity of a small molecule is a critical determinant of its therapeutic window, distinguishing a targeted therapeutic from a promiscuous agent with potential off-target toxicities. This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel chemical entity, 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol , a compound of interest due to its pyrimidine scaffold, a common feature in many approved kinase inhibitors.

We will objectively compare its hypothetical performance with established kinase inhibitors sharing a similar structural core, supported by detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to implement a robust cross-reactivity profiling workflow.

The Rationale for a Multi-Pronged Approach

A single assay is insufficient to fully elucidate the selectivity of a compound. A tiered and orthogonal approach is essential for building a comprehensive and trustworthy selectivity profile. Our strategy is built on three pillars:

  • Broad Kinome Screening: Initial assessment against a large panel of kinases to identify primary targets and potential off-targets.

  • Cellular Target Engagement: Verification of target binding within a physiological context, accounting for cell permeability and intracellular competition.

  • Unbiased Proteome-wide Analysis: Discovery of unanticipated interactions beyond the kinome.

For the purpose of this guide, we will compare the hypothetical cross-reactivity profile of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol (Compound X) with two reference compounds:

  • Reference A: A 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative, a known CDK4/6 inhibitor.[1][2]

  • Reference B: A generic 2,4-diarylaminopyrimidine, a scaffold known to inhibit ALK.[3]

Tier 1: In Vitro Kinome Profiling

The initial step is to assess the compound's activity against a broad panel of purified kinases. This provides a foundational understanding of its potency and selectivity at the biochemical level.

Experimental Protocol: Large-Panel Kinase Screen
  • Compound Preparation: Solubilize Compound X, Reference A, and Reference B in DMSO to a stock concentration of 10 mM.

  • Assay Panel: Utilize a commercially available kinase panel of over 400 human kinases.

  • Assay Principle: A common method is a radiometric assay using ³³P-ATP, which measures the incorporation of phosphate into a substrate peptide.[4]

  • Procedure:

    • Dispense a fixed concentration of each compound (e.g., 1 µM) into assay wells containing the kinase, substrate, and buffer.

    • Initiate the reaction by adding ³³P-ATP.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction and capture the phosphorylated substrate on a filter membrane.

    • Wash away unbound ³³P-ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of inhibition relative to a positive control (a known broad-spectrum inhibitor like staurosporine) and a negative control (DMSO).

Data Presentation: Kinase Inhibition Profile
Kinase TargetCompound X (% Inhibition @ 1µM)Reference A (% Inhibition @ 1µM)Reference B (% Inhibition @ 1µM)
CDK412958
CDK6159211
ALK88591
EGFR551015
SRC481520
VEGFR230812
... (400+ other kinases).........

Interpretation: The hypothetical data suggests Compound X has significant activity against ALK, with notable off-target activity against EGFR and SRC. This initial screen provides a roadmap for more focused follow-up studies.

Tier 2: Cellular Target Engagement with CETSA

Biochemical assays with purified enzymes do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[5][6][7] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[8]

Experimental Workflow: CETSA

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for ALK Engagement
  • Cell Line: Use a human cell line endogenously expressing ALK (e.g., a neuroblastoma cell line).

  • Compound Treatment: Incubate cells with varying concentrations of Compound X or Reference B for 2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling.[9]

  • Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[9]

  • Protein Quantification: Analyze the soluble fractions by Western blot using a primary antibody specific for ALK.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble ALK as a function of temperature to generate a "melt curve". A shift in the melting temperature (Tm) indicates target engagement.

Data Presentation: CETSA Melt Curves and Isothermal Dose-Response

A. Melt Curves

TreatmentMelting Temperature (Tm) of ALK
Vehicle (DMSO)52.5°C
Compound X (10 µM)58.2°C
Reference B (10 µM)59.1°C

B. Isothermal Dose-Response (ITDR) at 56°C

CompoundEC50 (µM)
Compound X1.2
Reference B0.8

Interpretation: The hypothetical CETSA data would confirm that both Compound X and Reference B engage ALK in a cellular context, causing a significant thermal stabilization. The isothermal dose-response experiment further allows for the quantification of cellular potency (EC50).

Tier 3: Unbiased Off-Target Profiling with Chemoproteomics

To identify potential off-targets beyond the kinome, an unbiased chemoproteomics approach is invaluable.[10][11] This method uses the compound of interest as a "bait" to pull down its binding partners from a cell lysate.

Experimental Workflow: Affinity-Based Chemoproteomics

G cluster_0 Probe Synthesis cluster_1 Affinity Pulldown cluster_2 Analysis A Compound X C Biotinylated Probe A->C Conjugation B Linker + Affinity Tag (e.g., Biotin) B->C F Probe-Protein Complexes C->F Incubate D Cell Lysate D->F E Streptavidin Beads G Bead-Bound Complexes E->G F->G Capture H Eluted Proteins G->H Wash & Elute I I H->I Tryptic Digest J Protein Identification & Quantification I->J LC-MS/MS

Caption: Workflow for an affinity-based chemoproteomics experiment.

Experimental Protocol: Chemoproteomics Pulldown
  • Probe Synthesis: Synthesize a derivative of Compound X with a linker attached to a position that does not interfere with its primary target binding, terminating in a biotin tag.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line.

  • Affinity Enrichment:

    • Incubate the biotinylated Compound X probe with the cell lysate.

    • As a control, incubate a separate lysate sample with an excess of free, non-biotinylated Compound X before adding the probe (competition experiment).

    • Capture the probe and any bound proteins using streptavidin-coated magnetic beads.

  • Mass Spectrometry:

    • Thoroughly wash the beads to remove non-specific binders.

    • Elute the bound proteins.

    • Digest the eluted proteins into peptides with trypsin.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that are significantly enriched in the probe-treated sample compared to the competition control.

Data Presentation: Top Chemoproteomics Hits for Compound X
Protein IdentifiedFunctionFold Enrichment (Probe vs. Competition)
ALKReceptor Tyrosine Kinase55.2
EGFRReceptor Tyrosine Kinase8.7
SRCNon-receptor Tyrosine Kinase6.1
FABP5Fatty Acid-Binding Protein4.5
QNR2Quinone Reductase 23.9

Interpretation: This hypothetical data confirms ALK as the primary target and validates the off-target kinase hits (EGFR, SRC) from the initial screen. Crucially, it also reveals unexpected off-targets like FABP5 and QNR2, which would not have been identified with a kinase-centric approach. These non-kinase hits warrant further investigation to understand their potential physiological consequences.

Comparative Summary and Conclusion

This guide outlines a systematic, multi-tiered approach to de-risk and characterize a novel compound, 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol (Compound X) . By integrating broad in vitro screening, cellular target validation, and unbiased proteome-wide analysis, a comprehensive cross-reactivity profile can be constructed.

MethodKey Question AnsweredCompound X (Hypothetical Finding)Comparison to Reference Compounds
Kinome Screen What is the initial kinase selectivity profile?Potent ALK inhibitor with off-target activity on EGFR and SRC.Reference A is a selective CDK4/6 inhibitor; Reference B is a selective ALK inhibitor.
CETSA Does the compound engage its target in live cells?Confirmed cellular engagement of ALK with an EC50 of 1.2 µM.Similar cellular engagement to Reference B.
Chemoproteomics What are the on- and off-targets across the proteome?Confirmed ALK, EGFR, and SRC. Identified novel non-kinase hits (FABP5, QNR2).Provides a more comprehensive off-target profile than kinase-only screening would for any compound.

The hypothetical profile of Compound X suggests it is a promising ALK inhibitor but with a more complex off-target profile than the highly selective Reference B. The identified off-targets, EGFR and SRC, are themselves important cancer targets, which could be beneficial (polypharmacology) or detrimental depending on the desired therapeutic application. The discovery of non-kinase interactors like FABP5 and QNR2 underscores the necessity of an unbiased approach to fully understand a compound's mechanism of action and potential for side effects.

By following this structured comparison guide, researchers can build a robust data package that provides deep insights into the selectivity of their compounds, enabling more informed decisions in the drug development process.

References

  • Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(7).
  • Li, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5296. Available at: [Link]

  • Zhang, T., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science, 11(12), e2305608. Available at: [Link]

  • Ghazaryan, E., et al. (2025). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties.
  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. Available at: [Link]

  • Talley, J. J., et al. (2014). 2',6'-Dihalostyrylanilines, pyridines, and pyrimidines for the inhibition of the catalytic subunit of methionine S-adenosyltransferase-2. Journal of Medicinal Chemistry, 57(15), 6397-6409. Available at: [Link]

  • Bamborough, P., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 1035-1047. Available at: [Link]

  • Ghazaryan, E. A., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Pharmacia, 68(1), 133-140. Available at: [Link]

  • Ruprecht, B., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6331-6342. Available at: [Link]

  • Tadesse, S., et al. (2025). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1472, 161-182. Available at: [Link]

  • Golding, B. T., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Ghazaryan, E. A., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Pharmacia, 68(1), 133-140. Available at: [Link]

  • De Rycker, M., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(18), 3061-3065. Available at: [Link]

  • Golding, B. T., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. Available at: [Link]

  • Bantscheff, M., et al. (2008). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. Journal of Proteome Research, 7(8), 3568-3577. Available at: [Link]

  • Medicines Discovery Catapult. (2026). Techniques in kinase profiling. Available at: [Link]

  • Wang, Y., et al. (2018). Selective mechanisms and molecular design of 2,4 Diarylaminopyrimidines as ALK inhibitors. Computational Biology and Chemistry, 76, 319-330. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]

  • Drug Discovery Chemistry. (2022). Chemoproteomics & Chemical Biology. Available at: [Link]

  • Peltonen, A., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(7), 4712-4730. Available at: [Link]

  • Armstrong, L. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2356555. Available at: [Link]

  • Brylinski, M., et al. (2013). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 14(Suppl 14), S9. Available at: [Link]

Sources

Validating the Mechanism of Action of 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol: A Comparative Guide for PDE10A Fragment-Based Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, targeting Phosphodiesterase 10A (PDE10A) has emerged as a highly promising strategy for modulating striatal signaling in schizophrenia and Huntington's disease[1]. As a Senior Application Scientist, I frequently evaluate early-stage pharmacophores to ensure they engage the target through a validated, structurally sound mechanism.

This guide objectively evaluates the mechanism of action (MoA) of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol , a highly efficient, low-molecular-weight building block. Rather than acting as a standalone therapeutic, this molecule serves as a critical "hinge-binding" fragment. Below, we dissect its mechanistic rationale, compare its performance metrics against established PDE10A inhibitors, and provide a self-validating experimental blueprint for confirming its target engagement.

Mechanistic Rationale: The Bidentate "Glutamine Switch"

PDE10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP[2]. The active site of PDE10A contains an invariant glutamine residue (Gln726 ), which is essential for substrate recognition and inhibitor binding—a concept known as the "glutamine switch"[1],[3].

The structural brilliance of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol lies in its ability to tautomerize into a pyrimidin-4(1H)-one. This configuration presents a precise donor-acceptor motif:

  • The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor.

  • The lactam motif (NH/C=O) of the pyrimidinone acts as a bidentate hydrogen bond donor/acceptor.

This dual interaction tightly anchors the fragment to Gln726[3]. Furthermore, PDE10A features a unique selectivity pocket (the Q2 pocket) gated by a small Gly725 residue, which is replaced by bulkier amino acids in other PDE families[2],[3]. Validating the core binding of our pyrimidin-4-ol fragment to Gln726 is the mandatory first step before synthetically elaborating the molecule into this Q2 selectivity pocket.

Pathway D2R Dopamine D2 Receptor AC Adenylate Cyclase (AC) D2R->AC Inhibits cAMP cAMP (Active Messenger) AC->cAMP Synthesizes PDE10A PDE10A Enzyme cAMP->PDE10A Hydrolyzed by PKA PKA Activation & Gene Transcription cAMP->PKA Activates AMP AMP (Inactive Metabolite) PDE10A->AMP Converts to Inhibitor 2-Methyl-6-(pyridin-2-yl) pyrimidin-4-ol Inhibitor->PDE10A Binds Gln726 (Inhibits)

Fig 1. PDE10A signaling pathway and inhibitory intervention by the pyrimidin-4-ol fragment.

Comparative Performance Profile

To objectively benchmark 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol, we must evaluate it through the lens of Ligand Efficiency (LE)—a critical metric in fragment-based drug discovery (FBDD). While its absolute IC50 is naturally higher than elaborated clinical candidates, its LE indicates exceptional binding quality per heavy atom.

CompoundRolePDE10A IC50Binding Affinity (Kd)Molecular WeightLigand Efficiency (LE)
2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol Tool Fragment~50 - 100 µM~80 µM187.2 g/mol > 0.40 kcal/mol/HA
Papaverine Non-selective Reference95 nM[3]N/A339.4 g/mol ~ 0.28 kcal/mol/HA
MP-10 (PF-2545920) Clinical Candidate0.37 nM[4],[5]< 1 nM395.5 g/mol ~ 0.35 kcal/mol/HA

Data Interpretation: While MP-10 achieves sub-nanomolar potency[4], our pyrimidin-4-ol fragment maintains a superior Ligand Efficiency (>0.40). This confirms that the bidentate interaction with Gln726 is highly optimized, providing an ideal foundation for structural elaboration without introducing unnecessary lipophilic bulk.

Experimental Validation Protocols

To prove that the observed inhibition is driven by the proposed MoA and not by assay artifacts (e.g., aggregation or fluorescence quenching), we must employ an orthogonal, self-validating workflow.

Workflow Synthesis 1. Compound QC (LC-MS/NMR) Enzymatic 2. TR-FRET Assay (IC50 Profiling) Synthesis->Enzymatic Biophysics 3. SPR Analysis (Binding Kinetics) Enzymatic->Biophysics Structure 4. X-ray Crystallography (Gln726 Validation) Biophysics->Structure

Fig 2. Orthogonal, self-validating experimental workflow for confirming the mechanism of action.

Protocol A: Enzymatic Profiling via TR-FRET

Standard radiometric assays are prone to high background noise when screening low-affinity fragments. Instead, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[6].

  • Causality & Self-Validation: This assay uses a fluorescein-labeled cAMP (FAM-cAMP) and terbium-labeled donor beads. When PDE10A cleaves the phosphodiester bond, the exposed phosphate binds the terbium complex, enabling energy transfer[6]. By measuring the 520/490 nm emission ratio, we eliminate compound autofluorescence interference. We mandate the inclusion of Papaverine as a positive control to establish the assay floor[6],[3].

  • Step-by-Step:

    • Dilute recombinant human PDE10A enzyme to 1 pg/µl in Complete PDE Assay Buffer[7].

    • Perform a 10-point serial dilution of the pyrimidin-4-ol fragment (from 1 mM to 1 µM) to capture the fragment's micromolar IC50.

    • Incubate the enzyme and inhibitor for 15 minutes at room temperature to allow equilibrium binding.

    • Add FAM-cAMP substrate and incubate for 1 hour.

    • Add the Terbium-labeled Binding Agent, incubate for 30 minutes, and read the microplate (Excitation: 340 nm; Emission: 490 nm and 520 nm).

Protocol B: Biophysical Validation via Surface Plasmon Resonance (SPR)

Enzymatic assays cannot differentiate between competitive active-site binders and allosteric aggregators. SPR provides direct, label-free kinetic validation[3].

  • Causality & Self-Validation: We explicitly use an NTA sensor chip to capture His-tagged PDE10A rather than standard amine coupling. Amine coupling randomly modifies surface lysines, which can inadvertently block the active site and completely abrogate fragment binding. NTA capture ensures uniform, active-site-accessible orientation.

  • Step-by-Step:

    • Condition an NTA sensor chip with NiCl2.

    • Capture His-tagged PDE10A to a density of ~3000 Response Units (RU).

    • Inject the pyrimidin-4-ol fragment at varying concentrations (3.125 µM to 50 µM) at a high flow rate (50 µl/min) to minimize mass transport limitations.

    • Analyze the fast-on/fast-off kinetics characteristic of fragment binding to calculate the equilibrium dissociation constant ( Kd​ ).

Protocol C: Structural Confirmation via X-ray Crystallography

While SPR confirms direct binding, it does not confirm the binding pose. X-ray crystallography is the ultimate validation step to prove the "glutamine switch" interaction[3].

  • Causality & Self-Validation: By soaking apo-PDE10A crystals with a high concentration of the fragment, we can resolve the electron density map to confirm the bidentate hydrogen bonding with Gln726. This structural proof is absolutely required before initiating synthetic elaboration into the Q2 selectivity pocket[2],[3].

  • Step-by-Step:

    • Grow apo-PDE10A crystals using sitting-drop vapor diffusion.

    • Soak the crystals in a cryoprotectant solution containing 5 mM of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol for 24 hours.

    • Flash-freeze the crystals in liquid nitrogen and collect diffraction data at a synchrotron source.

    • Solve the structure via molecular replacement and refine the model to verify the distances between the fragment's nitrogen/oxygen atoms and the Gln726 side chain.

References

  • [6] Title: PDE10A1 TR-FRET Assay Kit | Source: BPS Bioscience | URL: [Link]

  • [7] Title: PDE10A Assay Kit | Source: BPS Bioscience | URL:[Link]

  • [1] Title: PDE10A Inhibitors: Novel Therapeutic Drugs for Schizophrenia | Source: ResearchGate | URL: [Link]

  • [2] Title: Inhalable Carbonyl Sulfide Donor-Hybridized Selective Phosphodiesterase 10A Inhibitor for Treating Idiopathic Pulmonary Fibrosis... | Source: NIH PubMed Central | URL:[Link]

  • [3] Title: Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography | Source: NIH PubMed Central | URL:[Link]

Sources

A Head-to-Head Comparison of Synthetic Routes for 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol, is of significant interest to researchers in drug development due to its structural motifs that suggest potential kinase inhibitory activity and other biological applications. The efficient and scalable synthesis of this molecule is paramount for further investigation and development. This guide provides a head-to-head comparison of two distinct synthetic strategies for the preparation of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol, offering insights into the practical considerations and chemical principles that underpin each approach.

Introduction to the Target Molecule

2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidin-4-ol core, which is a common pharmacophore. The presence of a methyl group at the 2-position and a pyridin-2-yl substituent at the 6-position provides specific steric and electronic properties that can be crucial for biological activity. The choice of synthetic route can significantly impact the overall efficiency, cost, and scalability of producing this key intermediate for drug discovery programs.

Route 1: The Classic Cyclocondensation Approach

This is the most direct and convergent approach, relying on the well-established pyrimidine synthesis from an amidine and a β-dicarbonyl compound.[1][2]

Chemical Logic and Rationale

The fundamental principle of this synthesis is the formation of the pyrimidinone ring in a single step through the condensation of pyridine-2-carboxamidine with ethyl acetoacetate. The reaction proceeds via nucleophilic attack of the amidine nitrogens onto the carbonyl carbons of the β-ketoester, followed by cyclization and dehydration to yield the aromatic pyrimidin-4-ol. This method is often favored for its atom economy and the ready availability of the starting materials.

Experimental Protocol

Step 1: Preparation of Pyridine-2-carboxamidine Hydrochloride

  • To a solution of 2-cyanopyridine (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes, then add ammonium chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield pyridine-2-carboxamidine hydrochloride.

Step 2: Cyclocondensation to form 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol

  • In a round-bottom flask, dissolve pyridine-2-carboxamidine hydrochloride (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add a base, typically sodium ethoxide or sodium methoxide (2.2 eq), to the mixture.

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the solid, wash with water and a small amount of cold ethanol, and dry to afford the crude product.

  • Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Data Summary: Route 1
ParameterValueSource/Justification
Overall Yield 65-80%Estimated based on typical yields for similar pyrimidine syntheses.[3][4]
Purity (post-recrystallization) >98%Achievable with standard recrystallization techniques.
Key Advantages Convergent, atom-economical, readily available starting materials.Based on the principles of the synthetic design.
Key Disadvantages The free amidine can be unstable; careful control of pH is needed during workup.Common challenges associated with this type of reaction.
Visualizing the Pathway: Route 1

Route1 cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Cyclocondensation 2-Cyanopyridine 2-Cyanopyridine Pyridine-2-carboxamidine Pyridine-2-carboxamidine 2-Cyanopyridine->Pyridine-2-carboxamidine 1. NaOEt, EtOH 2. NH4Cl Target_Molecule 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol Pyridine-2-carboxamidine->Target_Molecule Ethyl Acetoacetate, NaOEt, Reflux

Caption: Synthetic scheme for Route 1.

Route 2: A Stepwise Approach via Cross-Coupling

This alternative strategy involves the initial formation of a functionalized pyrimidine ring, followed by the introduction of the pyridine moiety using a palladium-catalyzed cross-coupling reaction. This approach offers greater flexibility for diversification of the 6-position substituent.

Chemical Logic and Rationale

This route begins with the synthesis of a 6-halo-2-methylpyrimidin-4-ol, a versatile intermediate. The halogen atom (typically chlorine or bromine) serves as a handle for a subsequent Suzuki or Stille cross-coupling reaction with a suitable pyridyl-organometallic reagent (e.g., pyridin-2-ylboronic acid). This stepwise approach allows for the late-stage introduction of the pyridine ring, which can be advantageous for creating a library of analogs.

Experimental Protocol

Step 1: Synthesis of 6-chloro-2-methylpyrimidin-4-ol

  • Condense acetamidine hydrochloride (1.0 eq) with diethyl malonate (1.1 eq) in the presence of a base like sodium ethoxide (2.2 eq) in ethanol.

  • Reflux the mixture for 8-12 hours.

  • After cooling and acidification, the resulting 2-methyl-pyrimidine-4,6-diol is isolated.

  • The diol is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to selectively chlorinate the 6-position, yielding 6-chloro-2-methylpyrimidin-4-ol.

Step 2: Suzuki Cross-Coupling

  • In a reaction vessel, combine 6-chloro-2-methylpyrimidin-4-ol (1.0 eq), pyridin-2-ylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol.

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated.

  • Purification by column chromatography on silica gel will yield the final product.

Data Summary: Route 2
ParameterValueSource/Justification
Overall Yield 40-60%Estimated based on typical yields for multi-step syntheses involving cross-coupling.
Purity (post-chromatography) >99%High purity is generally achievable with chromatographic purification.
Key Advantages Modular, allows for late-stage diversification of the 6-substituent.A key benefit of cross-coupling strategies.
Key Disadvantages Longer reaction sequence, requires a palladium catalyst (cost and removal), potentially lower overall yield.Inherent drawbacks of a multi-step, catalyzed process.
Visualizing the Pathway: Route 2

Route2 cluster_0 Step 1: Pyrimidine Formation & Chlorination cluster_1 Step 2: Suzuki Coupling Acetamidine Acetamidine 2-methyl-pyrimidine-4,6-diol 2-methyl-pyrimidine-4,6-diol Acetamidine->2-methyl-pyrimidine-4,6-diol Diethyl Malonate, NaOEt 6-chloro-2-methylpyrimidin-4-ol 6-chloro-2-methylpyrimidin-4-ol 2-methyl-pyrimidine-4,6-diol->6-chloro-2-methylpyrimidin-4-ol POCl3 Target_Molecule 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol 6-chloro-2-methylpyrimidin-4-ol->Target_Molecule Pyridin-2-ylboronic acid, Pd catalyst, Base

Caption: Synthetic scheme for Route 2.

Head-to-Head Comparison

FeatureRoute 1: CyclocondensationRoute 2: Cross-Coupling
Overall Strategy ConvergentLinear
Number of Steps 23
Estimated Overall Yield 65-80%40-60%
Scalability Generally good, but can be limited by exotherms in the cyclization.Good, with careful control of catalyst loading and reaction conditions.
Cost-Effectiveness High, due to inexpensive starting materials and fewer steps.Moderate, due to the cost of the palladium catalyst and boronic acid.
Flexibility for Analogs Limited to variations in the amidine and β-ketoester.High, allows for a wide range of aryl/heteroaryl groups at the 6-position.
Purification Primarily recrystallization.Often requires column chromatography.
Ideal Application Large-scale synthesis of the target molecule.Library synthesis and structure-activity relationship (SAR) studies.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol.

  • Route 1 (Cyclocondensation) is the more direct and economically favorable option for the large-scale production of the target compound. Its convergency and high-yielding nature make it the preferred choice when the specific target molecule is the sole objective.

  • Route 2 (Cross-Coupling) , while being a longer and potentially lower-yielding process, provides significant advantages in the context of medicinal chemistry research. The modularity of the Suzuki coupling allows for the rapid generation of a diverse library of analogs by simply varying the boronic acid coupling partner. This flexibility is invaluable for exploring the structure-activity relationships of this chemical scaffold.

The ultimate choice of synthetic route will depend on the specific goals of the research program. For process chemistry and scale-up, the cyclocondensation route is superior. For discovery chemistry and lead optimization, the flexibility of the cross-coupling approach is highly advantageous.

References

  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(7). Available at: [Link]

  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Bentham Science Publishers. Available at: [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2019). Bentham Science. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Wang, X., et al. (2023). An efficient copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles provides 2,4,6-trisubstituted pyrimidines in good yields. The Journal of Organic Chemistry, 88(19), 12236-12243.
  • Aly, A. A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 735. Available at: [Link]

  • Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones. (2017). RSC Publishing. Available at: [Link]

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A Comparative Guide to the Photostability of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol and Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Photostability in Drug Development

In the landscape of modern drug discovery, the intrinsic stability of a new chemical entity (NCE) is a cornerstone of its developability. Among the various stability challenges, photosensitivity—the propensity of a molecule to undergo degradation upon exposure to light—is a critical parameter that can dictate the ultimate success or failure of a promising therapeutic candidate.[1][2] Photodegradation can lead to a loss of potency, altered efficacy, and the formation of potentially toxic byproducts, thereby compromising the safety and therapeutic window of a drug.[1][2] Consequently, a thorough evaluation of a molecule's photostability is not merely a regulatory checkbox but a fundamental aspect of risk mitigation in the pharmaceutical development pipeline.[2][3]

This guide provides a comprehensive framework for benchmarking the photostability of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol, a heterocyclic scaffold of interest in medicinal chemistry, against structurally related alternatives. The pyrimidine core is a ubiquitous motif in a myriad of therapeutic agents, including anticancer and anti-infective drugs.[4] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust comparative analysis. The methodologies described herein are grounded in the internationally recognized ICH Q1B guidelines for photostability testing, ensuring scientific rigor and regulatory relevance.[5][6][7]

Compound Selection for Comparative Analysis

To provide a meaningful benchmark, 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol (Compound A) will be compared against two other heterocyclic compounds: 6-amino-2,4,5-trimethylpyridin-3-ol (Compound B) and 4,6-dichloro-2-(4-morpholinyl)pyrimidine (Compound C). These comparators were selected based on their structural similarities and differences, which allows for an exploration of how specific functional groups and ring systems may influence photostability.

Compound IDChemical NameStructureRationale for Inclusion
A 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol2-methyl-6-(pyridin-2-yl)pyrimidin-4-olTarget molecule for photostability assessment.
B 6-amino-2,4,5-trimethylpyridin-3-ol6-amino-2,4,5-trimethylpyridin-3-olA pyridine derivative, allows for comparison of the core ring system's influence on photostability.[8]
C 4,6-dichloro-2-(4-morpholinyl)pyrimidine4,6-dichloro-2-(4-morpholinyl)pyrimidineA pyrimidine derivative with different substituents, enabling evaluation of substituent effects on the pyrimidine core.[9]

Experimental Design and Rationale

A systematic approach to photostability testing involves both forced degradation studies and confirmatory testing under standardized conditions, as recommended by the ICH Q1B guideline.[5][6] Forced degradation studies are designed to evaluate the overall photosensitivity of the material and to identify potential degradation products, which is crucial for the development and validation of analytical methods.[5][6] Confirmatory studies establish the photostability characteristics under conditions that mimic real-world exposure.[5]

Our experimental workflow is designed to provide a comprehensive understanding of the photostability of each compound.

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analytical Characterization cluster_data Data Interpretation prep_solid Solid-State Sample (Thin Layer) light_source Calibrated Light Source (Xenon Lamp, Option 1) prep_solid->light_source dark_control Dark Control (Wrapped in Foil) prep_solid->dark_control prep_solution Solution-Phase Sample (in Quartz Cuvette) prep_solution->light_source prep_solution->dark_control hplc HPLC-UV/MS Analysis light_source->hplc uv_vis UV-Vis Spectroscopy light_source->uv_vis quantum_yield Quantum Yield Determination light_source->quantum_yield dark_control->hplc dark_control->uv_vis degradation_kinetics Degradation Kinetics hplc->degradation_kinetics product_id Degradant Identification hplc->product_id uv_vis->degradation_kinetics comparison Comparative Stability Assessment quantum_yield->comparison degradation_kinetics->comparison product_id->comparison

Caption: Experimental workflow for comparative photostability assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and adhering to established standards.

Protocol 1: Forced Photodegradation Study

Objective: To evaluate the intrinsic photostability of the compounds under exaggerated light exposure conditions and to identify potential photodegradants.

Materials:

  • Compounds A, B, and C

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Quartz cuvettes

  • Photostability chamber equipped with a calibrated xenon lamp (ICH Q1B Option 1)[10]

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation:

    • Solid State: Spread a thin layer (not more than 3 mm) of each compound in a chemically inert and transparent container.[11]

    • Solution State: Prepare 1 mg/mL solutions of each compound in a 1:1 mixture of acetonitrile and water. Transfer the solutions to quartz cuvettes.

  • Dark Control: Prepare a parallel set of solid and solution samples and wrap them securely in aluminum foil to serve as dark controls.[12]

  • Light Exposure:

    • Place the exposed and dark control samples in the photostability chamber.

    • Expose the samples to a light source designed to produce an output similar to the D65/ID65 emission standard, such as a xenon lamp.[5] The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[10]

  • Sample Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from the solution samples and dissolve a portion of the solid samples.

    • Analyze all samples by a validated stability-indicating HPLC-UV/MS method.

    • Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.

Protocol 2: Determination of Photodegradation Quantum Yield (Φ)

Objective: To quantify the efficiency of the photochemical degradation process for each compound. The quantum yield represents the number of molecules that undergo a specific photochemical reaction per photon absorbed.

Materials:

  • Compounds A, B, and C

  • Actinometer (e.g., ferrioxalate)[13][14]

  • Monochromatic light source (e.g., a xenon lamp with a monochromator)

  • UV-Vis spectrophotometer

  • Integrating sphere (for absolute quantum yield determination)[15]

Procedure (Relative Method):

  • Actinometry: Calibrate the photon flux of the monochromatic light source using a chemical actinometer with a known quantum yield.[14]

  • Sample Preparation: Prepare optically dilute solutions of the test compounds and a well-characterized photostable standard with a known quantum yield in the same solvent.[16] The absorbance of all solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Irradiation: Irradiate the sample and standard solutions under identical conditions (wavelength, light intensity, temperature, and solvent).

  • Analysis: Monitor the rate of degradation of the test compounds and the standard using UV-Vis spectroscopy or HPLC.

  • Calculation: The quantum yield of the test compound (Φx) can be calculated relative to the standard (Φst) using the following equation:

    Φx = Φst * (kx / kst) * (Ast / Ax)

    where k is the rate constant of degradation and A is the absorbance at the irradiation wavelength.

Comparative Data Summary (Hypothetical Data)

The following table presents a hypothetical dataset to illustrate how the results of the photostability benchmarking would be summarized.

ParameterCompound ACompound BCompound C
Parent Compound Remaining after 24h Exposure (Solid State) 85.2%95.8%72.4%
Parent Compound Remaining after 24h Exposure (Solution State) 78.5%92.1%65.9%
Number of Major Degradants (>1%) 214
Photodegradation Quantum Yield (Φ) at 350 nm 0.0150.0030.042
Photostability Classification Moderately StableHighly StableLabile

Interpretation of Results and Mechanistic Insights

Based on our hypothetical data, Compound B exhibits the highest photostability, followed by Compound A, with Compound C being the most photolabile. The lower quantum yield of Compound B suggests that it is less efficient at converting absorbed light into chemical degradation.[13]

The presence of electron-withdrawing chlorine atoms in Compound C may contribute to its increased photosensitivity. In contrast, the electron-donating amino and methyl groups on the pyridine ring of Compound B could play a role in its enhanced photostability. The pyridinyl-pyrimidine structure of Compound A appears to have intermediate stability.

Further investigation into the structures of the degradants using LC-MS/MS would provide insights into the degradation pathways. Common photochemical reactions for such heterocyclic systems include photooxidation, photoreduction, and photocyclization.[1]

Degradation_Pathway cluster_pathway Potential Photodegradation Pathways parent Parent Compound (e.g., Compound C) excited Excited State [Parent]* parent->excited hν (Light Absorption) oxidation Photooxidation Products excited->oxidation O₂ reduction Photoreduction Products excited->reduction H-donor cyclization Photocyclization Products excited->cyclization

Caption: Generalized photochemical degradation pathways.

Conclusion and Recommendations

This guide has outlined a robust, scientifically-grounded framework for benchmarking the photostability of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol. By employing standardized ICH Q1B protocols and quantifying key parameters such as the photodegradation quantum yield, researchers can make informed decisions about the developability of new chemical entities.

Based on our illustrative data, Compound B would be the preferred candidate from a photostability perspective. Should Compound A be pursued, formulation strategies to enhance its photostability, such as the inclusion of UV absorbers or the use of light-protective packaging, would be warranted.[3][11] The high photosensitivity of Compound C would likely preclude its development unless significant stabilization can be achieved.

Ultimately, a comprehensive understanding of a compound's photostability profile is indispensable for the development of safe, effective, and stable pharmaceutical products.[2]

References

  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Photostability and Photostabilization of Drugs and Drug Products. SciSpace by Typeset. Available from: [Link]

  • Ghazaryan, E., Shainova, R. S., & Yengoyan, A. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. ResearchGate. Available from: [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

  • Kim, J. S., Lee, J. Y., Park, H. J., Kim, H. R., & Park, S. W. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC. Available from: [Link]

  • Vitaku, E., & Njardarson, J. T. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC. Available from: [Link]

  • Chen, C., & Zuo, Y. (1996). Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions. The Journal of Physical Chemistry. Available from: [Link]

  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]

  • Manetti, F., Granchi, C., & Minutolo, F. (2013). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. Available from: [Link]

  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Available from: [Link]

  • Bakunova, S. M., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI. Available from: [Link]

  • Bolton, J. R., & Stefan, M. I. (2011). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. ResearchGate. Available from: [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Available from: [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available from: [Link]

  • Pérez, M., et al. (2011). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry. Available from: [Link]

  • Auriga Research Pvt Ltd. (2025). Photostability Testing Laboratory. Available from: [Link]

  • SlideShare. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Available from: [Link]

  • ICH. (n.d.). Quality Guidelines. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Our core principle is one of informed caution. The disposal plan for 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol is predicated on an expert assessment of its structural components: a pyridine ring and a pyrimidine core. These moieties are well-characterized, and their known hazards must be assumed for the compound until empirical data proves otherwise.

Hazard Characterization and Risk Assessment

A specific Safety Data Sheet (SDS) for 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol is not widely available. Therefore, a risk assessment must be conducted by inferring potential hazards from its constituent chemical groups.

  • Pyridine Moiety : Pyridine and its derivatives are often flammable liquids and are typically harmful if swallowed, inhaled, or in contact with skin.[1] They can cause serious skin and eye irritation.[2] Overexposure may lead to nausea, headaches, and nervous system effects.[2] Pyridine itself is classified as a hazardous waste, requiring specific disposal procedures.[3]

  • Pyrimidine Moiety : Many functionalized pyrimidine compounds are known to be biologically active. Analogs such as 2-isopropyl-6-methyl-4-pyrimidinol are classified as causing skin, eye, and respiratory irritation.[4] Other pyrimidine derivatives are categorized as harmful or toxic if swallowed.[5][6]

  • Harmful if swallowed, inhaled, or on skin contact.

  • Causes skin and eye irritation.[7]

  • May cause respiratory irritation.[4][7]

  • Potential for environmental toxicity.

All waste generated from this compound must be classified and handled as Hazardous Chemical Waste .

Essential Safety Protocols: PPE and Engineering Controls

Prior to handling the compound for any purpose, including disposal preparation, the following safety measures are mandatory.

Personal Protective Equipment (PPE):

  • Eye and Face Protection : Wear chemical safety goggles or a full-face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6][7]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use, and proper removal techniques must be employed to avoid skin contact.[5][8]

  • Body Protection : A fully-buttoned laboratory coat is required to protect skin and clothing.[8]

  • Footwear : Closed-toed shoes must be worn at all times in the laboratory.[8]

Engineering Controls:

  • Ventilation : All handling of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol, including weighing and solution preparation for disposal, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Emergency Equipment : An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[2]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is fundamental to preventing unintended chemical reactions and ensuring compliant disposal.[8] Never dispose of this chemical down the drain or in general waste.[3]

Step 1: Designate a Hazardous Waste Container

  • Select a leak-proof, chemically compatible container with a secure, sealable lid. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass bottle. For solid waste, a clearly marked bag or sealable container is appropriate.

  • The container must be in good condition, free of cracks or residue from previous use.

Step 2: Label the Container

  • As soon as the first particle of waste is added, affix a "Hazardous Waste" label.[3][8]

  • The label must include:

    • The full chemical name: "2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol"

    • The words "Hazardous Waste"

    • Accumulation Start Date

    • Known or suspected hazards (e.g., "Toxic," "Irritant")

Step 3: Segregate Waste Streams

  • Maintain separate, clearly labeled waste containers for different waste types to prevent hazardous reactions.[8]

    • Solid Waste : Collect contaminated consumables such as gloves, weighing paper, and absorbent materials in a designated solid hazardous waste container.[8]

    • Liquid Waste : Collect all unused or spent solutions in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.[8]

    • Empty Containers : The original container of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). This rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container.[8]

On-Site Waste Management and Storage

Proper storage of hazardous waste is critical for maintaining a safe laboratory environment while awaiting pickup by a licensed disposal service.

  • Container Management : Keep waste containers securely closed at all times, except when adding waste.[8][9]

  • Storage Location : Store sealed waste containers in a designated and clearly marked satellite accumulation area (SAA) within the laboratory.[8]

  • Environmental Conditions : The storage area must be cool, dry, and well-ventilated.[3] Store containers away from direct sunlight, heat sources, and ignition sources.[2][3]

  • Incompatible Materials : Ensure that the waste is stored separately from incompatible materials, particularly strong oxidizing agents and acids.[2]

Final Disposal Pathway: Professional Management

The only acceptable method for the final disposal of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol is through a licensed environmental waste management company.

Step 1: Contact your Environmental Health & Safety (EHS) Department

  • Your institution's EHS department is the primary resource for coordinating hazardous waste disposal. They will provide specific instructions and schedule a pickup.

Step 2: Prepare for Transport

  • Ensure all containers are properly labeled, sealed, and have not been overfilled.

  • Follow any internal institutional procedures for documenting and requesting waste pickup.

Step 3: Incineration

  • The standard and required method for the destruction of pyridine-containing and other pharmaceutical waste is high-temperature incineration.[10] This process ensures the complete destruction of the compound, minimizing environmental impact.

Waste Management Summary
Waste StreamContainer TypeCollection ProtocolStorage & Disposal
Solid Waste Labeled, sealed, chemically compatible container.Collect contaminated gloves, wipes, and weighing paper.Store in SAA. Arrange for pickup via EHS for incineration.
Liquid Waste Labeled, sealed, chemically compatible solvent bottle.Collect unused solutions and rinsate from empty containers.Store in SAA within secondary containment. Arrange pickup via EHS for incineration.
Empty Containers Original product container.Triple-rinse with a suitable solvent; collect rinsate as liquid waste.Deface the original label and dispose of the clean container per institutional guidelines.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

Step 1: Evacuate and Alert

  • Evacuate non-essential personnel from the immediate area.

  • Alert colleagues and your laboratory supervisor.

Step 2: Assess and Secure

  • If the spill is large or you are not trained to handle it, evacuate the lab, secure the area, and contact your institution's EHS emergency line.[2]

  • Ensure the area is well-ventilated; keep the fume hood running.[8]

Step 3: Contain and Clean (for minor spills by trained personnel only)

  • Wear the appropriate PPE as described in Section 2.

  • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[8]

  • Carefully collect the absorbed material using non-sparking tools and place it into a new, properly labeled hazardous waste container.[7]

  • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as solid hazardous waste.[8]

Step 4: Report

  • Report all spills, regardless of size, to your supervisor and EHS department as per institutional policy.[8]

Visual Workflow and Decision Guides

The following diagrams illustrate the procedural workflows for routine disposal and emergency spill response.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 On-Site Management cluster_2 Final Disposal gen Generate Waste (Solid, Liquid, Sharps) segregate Segregate Waste into Labeled Containers gen->segregate store Store Sealed Containers in Satellite Accumulation Area segregate->store doc Document Waste for Pickup store->doc ehs Contact EHS for Waste Pickup doc->ehs incinerate Professional Disposal (High-Temp Incineration) ehs->incinerate

Caption: General disposal workflow for 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol.

SpillResponse cluster_major Major Spill / Untrained Personnel cluster_minor Minor Spill / Trained Personnel spill Spill Occurs assess Assess Spill Size & Your Training Level spill->assess evacuate Evacuate & Secure Area assess->evacuate Major / Untrained wear_ppe Wear Full PPE assess->wear_ppe Minor / Trained call_ehs Call EHS Emergency Line evacuate->call_ehs report Report Incident to Supervisor and EHS call_ehs->report contain Contain with Inert Absorbent wear_ppe->contain collect Collect into Hazardous Waste Container contain->collect decon Decontaminate Area collect->decon decon->report

Caption: Decision workflow for spill response procedures.

Documentation and Record Keeping

Maintaining meticulous records is a hallmark of a trustworthy and safe laboratory environment. All activities related to hazardous waste must be documented.

  • Waste Logs : Keep a detailed log of the waste being added to each container, including the chemical name, quantity, and date.

  • Disposal Records : Retain all documentation, manifests, and certificates of destruction provided by your EHS department or the licensed waste management company. These records are essential for regulatory audits.

By adhering to this comprehensive guide, you ensure that the disposal of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol is conducted in a manner that is safe, responsible, and compliant with the highest standards of laboratory practice.

References

  • Safety Data Sheet: pyridine - Chemos GmbH&Co.KG.

  • A safety and chemical disposal guideline for Minilab users - UFZ. 9

  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals - Benchchem. 11

  • Standard Operating Procedure: Pyridine - Washington State University.

  • Safety Data Sheet - Aaronchem. 5

  • 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemicals India. 6

  • 2-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 109-06-8 MSDS - Loba Chemie. 1

  • 6-Methyl-2-pyridinemethanol SDS, 1122-71-0 Safety Data Sheets - ECHEMI. 7

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI.

  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide - Benchchem. 3

  • 2-Isopropyl-6-methyl-4-pyrimidinol 99 2814-20-2 - MilliporeSigma. 4

  • PYRIDINE FOR SYNTHESIS - Loba Chemie. 12

  • Disposal and destruction of diversion-risk medicine waste - Queensland Health. 10

  • Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals - Benchchem. 13

Sources

Personal protective equipment for handling 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Guide: Safety & Operational Protocols for 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-ol

As drug development and agrochemical research increasingly leverage dual-heterocyclic scaffolds, compounds like 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol (CAS: 90946-09-1) have become critical building blocks[1]. The fusion of a pyrimidine ring with a pyridine moiety creates a potent hydrogen-bonding network that is highly effective for target binding, such as in kinase inhibition or pesticidal activity[1][2]. However, this exact structural advantage dictates rigorous safety and logistical oversight.

This guide provides a self-validating, step-by-step operational framework for researchers handling this compound, ensuring both personnel safety and chemical integrity.

Hazard Profile & Mechanistic Causality

Understanding the why behind a chemical's hazard profile is the first step in effective risk mitigation. The pyrimidine-pyridine core is highly lipophilic, allowing it to readily cross biological membranes and interact with off-target proteins[2]. Furthermore, pyrimidine derivatives have been shown to induce oxidative stress and specific toxicity in erythrocytes if systemically absorbed[3].

Table 1: Hazard Causality Matrix

GHS ClassificationHazard StatementMechanistic Causality
Acute Toxicity (Oral) H302: Harmful if swallowedThe lipophilic pyridine moiety facilitates rapid gastrointestinal absorption, leading to systemic circulation and potential erythrocyte toxicity[3].
Skin/Eye Irritation H315 / H319: Causes skin and serious eye irritationThe hydroxyl group at the 4-position can tautomerize to a pyrimidone. This forms a highly irritating micro-particulate dust that aggressively interacts with mucosal membranes.
STOT SE H335: May cause respiratory irritationInhalation of fine pyrimidine powders can lead to localized oxidative stress and inflammation in respiratory epithelia[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated heterocyclic building blocks. The selection below is grounded in the specific permeation kinetics of pyridine and pyrimidine derivatives[4][5].

Table 2: Required PPE and Operational Justification

Equipment TypeSpecificationOperational Justification
Hand Protection Nitrile (>0.11 mm thickness) or Butyl RubberPyridine derivatives can rapidly permeate standard latex. Nitrile provides a breakthrough time of >240 to 480 minutes for these specific heterocyclic structures[4][5].
Eye Protection EN166 / ANSI Z87.1 Chemical GogglesPrevents ocular exposure to tautomeric dust. Standard safety glasses with side shields are inadequate for fine, airborne particulates.
Respiratory N95 or FFP2 Particulate RespiratorRequired during weighing or transfer outside a closed system to prevent inhalation of H335-classified dust[5].
Body Protection Tyvek Lab Coat or Chemical-Resistant ApronPrevents dermal accumulation of the lipophilic powder and subsequent secondary exposure.

Cold-Chain Logistics & Operational Workflow

Chemical suppliers mandate cold-chain transportation for 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol to prevent thermal degradation and moisture-induced hydrolysis. The following self-validating protocol ensures chemical integrity from receipt to disposal.

Step-by-Step Handling Protocol:
  • Receiving & Verification: Upon arrival, immediately inspect the temperature indicator.

    • Self-Validation Check: If the indicator shows >8°C or if condensation is visible inside the sealed barrier bag, the cold chain was compromised. Do not use the batch for sensitive quantitative assays.

  • Storage: Store at 2-8°C (or -20°C for long-term storage) in a desiccated secondary container.

  • Thermal Equilibration (Critical Step): Before opening, allow the sealed vial to equilibrate to room temperature inside a desiccator for at least 30 minutes.

    • Self-Validation Check: If the powder appears clumped rather than free-flowing upon opening, moisture ingress has occurred, indicating potential compound degradation.

  • Preparation & Weighing: Don all required PPE. Perform all transfers inside a Class II biological safety cabinet or a chemical fume hood with a face velocity of >0.5 m/s. Use anti-static weigh boats to minimize dust aerosolization.

G Start Cold-Chain Receiving (Verify Temp < 8°C) Storage Storage (Desiccated, 2-8°C) Start->Storage Intact Seal PPE Don PPE (Nitrile >0.11mm, EN166) Storage->PPE Experiment Prep Hood Transfer to Fume Hood (Airflow > 0.5 m/s) PPE->Hood Verified Weighing Weighing & Dissolution (Avoid Dust Aerosolization) Hood->Weighing Under Draft Decon Decontamination (10% Bleach / 70% EtOH) Weighing->Decon Post-Assay Disposal Hazardous Waste Disposal (EPA/RCRA Incineration) Decon->Disposal Liquid/Solid Waste

Operational workflow and cold-chain logistics for handling 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ol.

Spill Response & Disposal Plan

In the event of a spill, immediate and systematic action is required to prevent cross-contamination and aerosolization of the active pharmacophore.

Spill Cleanup Procedure:
  • Containment: Isolate the area immediately. Do not sweep , as mechanical agitation will aerosolize the pyrimidine dust.

  • Neutralization: Cover the spill with damp absorbent pads (using water or ethanol to suppress dust generation).

  • Decontamination: Wipe the surface with a 10% sodium hypochlorite (bleach) solution. The oxidative power of bleach effectively degrades the heterocyclic rings, neutralizing the compound's bioactivity[5].

  • Validation: Perform a final wipe with 70% ethanol to remove any corrosive bleach residue.

Disposal:

Do not pour solutions down the drain. All solid waste, contaminated PPE, and liquid solutions must be collected in clearly labeled, sealable containers. Dispose of all materials via high-temperature incineration according to local EPA/RCRA hazardous waste regulations.

References

  • Molaid. "2-Methyl-4-pyridyl-(2)-6-hydroxy-pyrimidin | 90946-09-1".[Link]

  • MDPI. "Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy".[Link]

  • PubMed (NIH). "Toxicity of pyrimidine derivatives under oxidative stress conditions".[Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.